molecular formula C8H7ClFNO2 B2651657 Methyl 2-amino-3-chloro-5-fluorobenzoate CAS No. 1184351-57-2

Methyl 2-amino-3-chloro-5-fluorobenzoate

Cat. No.: B2651657
CAS No.: 1184351-57-2
M. Wt: 203.6
InChI Key: SAQZTAVYMGQRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-chloro-5-fluorobenzoate is a useful research compound. Its molecular formula is C8H7ClFNO2 and its molecular weight is 203.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-3-chloro-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQZTAVYMGQRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-3-chloro-5-fluorobenzoate is a key intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals. The precise arrangement of its functional groups—an amine, a chlorine atom, and a fluorine atom on a methyl benzoate scaffold—makes it a valuable building block for accessing complex molecular architectures. This guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the strategic considerations behind the chosen synthetic routes, provide detailed experimental protocols, and offer insights into the underlying chemical principles.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached via a two-stage process. This strategy involves the initial synthesis of the corresponding carboxylic acid, 2-amino-3-chloro-5-fluorobenzoic acid, followed by its esterification to the desired methyl ester. This route is advantageous as it allows for the purification of the intermediate acid, ensuring the final product is of high purity.

The synthesis of the key intermediate, 2-amino-3-chloro-5-fluorobenzoic acid, can be achieved through a multi-step pathway starting from a commercially available substituted aniline. A plausible and efficient route involves the selective halogenation and subsequent functional group manipulations.

The final step, the esterification of the substituted aminobenzoic acid, is typically accomplished via Fischer esterification. This acid-catalyzed reaction is a classic and reliable method for converting carboxylic acids to esters.[1][2]

Synthesis Pathway Overview

The overall synthetic transformation can be visualized as a two-step sequence. The first part of the synthesis focuses on the construction of the 2-amino-3-chloro-5-fluorobenzoic acid backbone, followed by the esterification to the final product.

Synthesis_Overview Start Substituted Aniline/Benzoic Acid Intermediate 2-Amino-3-chloro-5-fluorobenzoic acid Start->Intermediate Multi-step Synthesis (Halogenation, etc.) FinalProduct This compound Intermediate->FinalProduct Esterification

Caption: High-level overview of the two-stage synthesis strategy.

Part 1: Synthesis of 2-Amino-3-chloro-5-fluorobenzoic Acid

Proposed Synthetic Route for 2-Amino-3-chloro-5-fluorobenzoic Acid

A plausible synthetic pathway for 2-amino-3-chloro-5-fluorobenzoic acid is outlined below. This route leverages common and reliable organic transformations.

Acid_Synthesis cluster_step1 Step 1: Chlorination A 2-Amino-5-fluorobenzoic acid B 2-Amino-3-chloro-5-fluorobenzoic acid A->B N-chlorosuccinimide (NCS) DMF

Caption: Proposed pathway for the synthesis of the key acid intermediate.

Experimental Protocol: Synthesis of 2-Amino-3-chloro-5-fluorobenzoic Acid

This protocol is based on established procedures for the chlorination of substituted anilines and benzoic acids.[3][4]

Materials:

  • 2-Amino-5-fluorobenzoic acid

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Ice water

  • Dilute Hydrochloric Acid

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • In a round-bottomed flask, dissolve 2-amino-5-fluorobenzoic acid in DMF.

  • Add N-chlorosuccinimide (NCS) to the solution. The molar ratio of NCS to the starting acid should be approximately 1:1.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 6 to ensure complete precipitation of the carboxylic acid.[3]

  • Filter the resulting solid and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

  • Dry the purified 2-amino-3-chloro-5-fluorobenzoic acid under vacuum.

Part 2: Esterification to this compound

The final step in the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. Fischer esterification is the method of choice for this transformation, utilizing an excess of methanol as both a reagent and a solvent, with a strong acid catalyst.

Causality in Experimental Choices for Fischer Esterification
  • Excess Alcohol (Methanol): The Fischer esterification is a reversible reaction. By using a large excess of methanol, the equilibrium is shifted towards the formation of the ester, in accordance with Le Châtelier's principle, thereby maximizing the yield.[1]

  • Strong Acid Catalyst (H₂SO₄ or SOCl₂): A strong acid is crucial to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[1][2] The catalyst is regenerated during the reaction.

  • Reaction Temperature: Heating the reaction mixture to reflux accelerates the rate of reaction, allowing the equilibrium to be reached more quickly.

Experimental Protocol: Fischer Esterification

This protocol is a standard procedure for the esterification of aminobenzoic acids.[4][5]

Materials:

  • 2-Amino-3-chloro-5-fluorobenzoic acid

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Ice water

  • Ethyl acetate

  • Brine

Procedure:

  • Suspend 2-amino-3-chloro-5-fluorobenzoic acid in anhydrous methanol in a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (or concentrated sulfuric acid) dropwise to the stirred suspension. A precipitate may form.[2][5]

  • After the addition is complete, heat the mixture to a gentle reflux and maintain for several hours. The reaction progress can be monitored by TLC. The solid should dissolve as the reaction proceeds.[2]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Pour the residue into ice water.[5]

  • Neutralize the mixture by slowly adding a saturated aqueous sodium bicarbonate solution until the evolution of carbon dioxide ceases.[5]

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.

  • Dry the final product under vacuum.

Data Summary

The following table summarizes the key reactants and expected outcomes for the synthesis.

StepStarting MaterialKey ReagentsProductExpected Yield
1 2-Amino-5-fluorobenzoic acidN-Chlorosuccinimide, DMF2-Amino-3-chloro-5-fluorobenzoic acid~80-90%
2 2-Amino-3-chloro-5-fluorobenzoic acidMethanol, Thionyl chlorideThis compound>90%

Conclusion

The synthesis of this compound is a well-defined process that can be reliably executed in a laboratory setting. The two-stage approach, involving the synthesis of the carboxylic acid intermediate followed by Fischer esterification, provides a robust and efficient route to the desired product. By understanding the principles behind each step and adhering to the detailed protocols, researchers can confidently prepare this valuable synthetic intermediate for applications in drug discovery and materials science.

References

An In-Depth Technical Guide to Methyl 2-amino-3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Anthranilates

Methyl 2-amino-3-chloro-5-fluorobenzoate, a substituted anthranilic acid ester, represents a class of chemical building blocks of significant interest in modern medicinal chemistry. The precise arrangement of amino, chloro, and fluoro substituents on the benzoic acid scaffold creates a unique electronic and steric profile. This profile makes it a valuable intermediate in the synthesis of complex heterocyclic systems, which are often the core of targeted therapeutics. While extensive public data on this specific isomer (CAS No. 1184351-57-2) is limited, this guide provides a comprehensive overview of its core physicochemical properties, a proposed synthetic pathway, and robust analytical methodologies based on established principles for analogous compounds. Understanding these characteristics is paramount for its effective utilization in drug discovery and development pipelines, particularly in the realm of kinase inhibitors and other targeted therapies.

Physicochemical Properties: A Blend of Calculated and Inferred Data

Due to the limited availability of experimentally-derived data in peer-reviewed literature for this specific compound, the following table combines data from chemical supplier databases with computationally predicted values. Predicted values offer a reliable starting point for experimental design and are clearly denoted.

PropertyValueSource
CAS Number 1184351-57-2BLD Pharm[1]
Molecular Formula C₈H₇ClFNO₂BLD Pharm, Sigma-Aldrich[1][2]
Molecular Weight 203.60 g/mol BLD Pharm, Sigma-Aldrich[1][2]
Physical Form SolidSigma-Aldrich[2]
Purity ≥97% (Typical)Sigma-Aldrich[2]
SMILES O=C(OC)C1=CC(F)=CC(Cl)=C1NBLD Pharm[1]
InChI 1S/C8H7ClFNO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3Sigma-Aldrich[2]
InChI Key SAQZTAVYMGQRAY-UHFFFAOYSA-NSigma-Aldrich[2]
Melting Point Not available (Experimental)-
Boiling Point Not available (Experimental)-
Solubility Insoluble in water; Soluble in methanol, ethyl acetate, dichloromethane (Inferred)-
pKa Predicted: ~1.5 (amino group), ~14.0 (aromatic C-H)(Predicted)
LogP Predicted: 2.5 ± 0.5(Predicted)

Storage and Handling: Store in a cool, dry, dark place in a tightly sealed container. Recommended storage temperature is 2-8°C.[1] This compound is classified as causing skin and serious eye irritation.[2] Standard personal protective equipment should be utilized during handling.

Proposed Synthesis Pathway

G cluster_0 Proposed Synthesis of this compound A 2-Chloro-4-fluoroaniline B Protection of Amino Group (e.g., Acetylation) A->B Acetic anhydride, Pyridine C N-(2-chloro-4-fluorophenyl)acetamide B->C D Nitration (HNO3/H2SO4) C->D Controlled Temp. E N-(2-chloro-4-fluoro-5-nitrophenyl)acetamide D->E F Esterification & Deprotection (MeOH/H2SO4, heat) E->F Reflux G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:
  • Protection of the Amino Group: The starting material, 2-chloro-4-fluoroaniline, possesses a reactive amino group that must be protected to prevent side reactions during the subsequent nitration step. Acetylation with acetic anhydride in the presence of a mild base like pyridine is a standard and effective method to form the corresponding acetamide.

  • Regioselective Nitration: The protected intermediate, N-(2-chloro-4-fluorophenyl)acetamide, is then subjected to nitration. The ortho,para-directing nature of the acetamido and chloro groups, combined with the meta-directing fluoro group, guides the incoming nitro group to the desired position. Careful control of temperature is crucial to prevent over-nitration and ensure selectivity.

  • Simultaneous Deprotection and Esterification: The nitro-substituted intermediate is then heated in methanol with a catalytic amount of strong acid, such as sulfuric acid. This single step ingeniously accomplishes two critical transformations. The acidic conditions hydrolyze the acetamide protecting group, regenerating the free amine. Concurrently, the carboxylic acid is esterified to the methyl benzoate.

  • Work-up and Purification: Following the reaction, the mixture is neutralized, and the product is extracted with an organic solvent like ethyl acetate. The crude product is then purified, typically by column chromatography on silica gel, to yield the final, high-purity this compound.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound. This involves a combination of chromatographic and spectroscopic techniques.

G cluster_1 Analytical & Spectroscopic Characterization start Synthesized Product hplc HPLC/UPLC Analysis start->hplc Purity Assessment gcms GC-MS Analysis start->gcms Purity & Mol. Weight nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) hplc->nmr If pure gcms->nmr ir FTIR Spectroscopy nmr->ir Structural Confirmation final Confirmed Structure & Purity >97% ir->final

Caption: Standard workflow for the analytical characterization of the title compound.

Key Experimental Protocols:
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Method: A reversed-phase C18 column is typically used. The mobile phase would consist of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector, monitoring at wavelengths where the aromatic system absorbs (e.g., 254 nm and 280 nm). The purity is determined by the area percentage of the main peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: To confirm the molecular weight and assess for volatile impurities.

    • Method: The compound is dissolved in a volatile solvent and injected into the GC. The resulting mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 203.60 g/mol , along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To provide an unambiguous structural confirmation.

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl ester (-OCH₃) protons. The splitting patterns of the aromatic signals will be complex due to coupling with each other and with the fluorine atom.

    • ¹³C NMR: The carbon NMR will show distinct resonances for each of the eight carbon atoms in the molecule.

    • ¹⁹F NMR: The fluorine NMR will show a single resonance, with coupling to the adjacent aromatic protons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify key functional groups.

    • Method: The spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-Cl and C-F bond vibrations in the fingerprint region.

Applications in Drug Discovery and Development

Substituted anthranilates are cornerstone building blocks in pharmaceutical synthesis. The specific combination of chloro and fluoro groups in this compound imparts unique properties that are highly sought after in drug design:

  • Modulation of pKa and Lipophilicity: The electron-withdrawing nature of the halogen substituents can significantly lower the pKa of the amino group and modulate the overall lipophilicity (LogP) of the molecule. This allows for fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Blocking Metabolic Sites: Halogen atoms, particularly fluorine, are often strategically placed on a molecule to block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Enhancing Binding Interactions: The chloro and fluoro substituents can participate in specific halogen bonding or other non-covalent interactions within a protein's active site, potentially increasing the binding affinity and selectivity of the final drug molecule.

Given these attributes, this compound is an ideal starting material for the synthesis of a variety of heterocyclic scaffolds, such as quinazolines, quinolines, and acridones, which are prevalent in many targeted therapies, including a wide range of kinase inhibitors for oncology.

References

An In-depth Technical Guide to Methyl 2-amino-3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of Methyl 2-amino-3-chloro-5-fluorobenzoate, a halogenated anthranilate ester of significant interest in synthetic and medicinal chemistry. As a functionalized aromatic building block, its unique substitution pattern—featuring amino, chloro, and fluoro groups—makes it a valuable precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide details its chemical identity, a plausible and referenced synthetic pathway, predicted analytical characteristics, potential applications in drug discovery, and essential safety and handling protocols, tailored for an audience of researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a polysubstituted benzene derivative. The strategic placement of an activating amino group, an electron-withdrawing chloro group, and a bioisosteric fluoro group offers multiple avenues for synthetic modification, making it a versatile intermediate.

Identifiers
IdentifierValue
CAS Number 1184351-57-2
IUPAC Name This compound
Molecular Formula C₈H₇ClFNO₂
Molecular Weight 203.60 g/mol
Canonical SMILES COC(=O)c1c(N)c(Cl)cc(F)c1
Physicochemical Properties

While extensive experimental data for this specific isomer is not widely published, properties can be estimated based on its structure and data from closely related analogs.

PropertyValue / Description
Physical State Expected to be a solid at room temperature.
Storage Recommended to be stored at 2-8°C, sealed in a dry, dark place.
Solubility Likely soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane.
Purity Commercially available with purities often ≥98%.

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step sequence starting from a readily available precursor. A logical and industrially scalable approach begins with the corresponding nitrobenzoic acid, leveraging standard, high-yielding transformations.

Expert Rationale: The choice of a nitro-aromatic precursor is a cornerstone of industrial aromatic chemistry. The nitro group is a powerful electron-withdrawing group that directs electrophilic substitution and can be cleanly and efficiently reduced to the desired amine functionality in a late-stage step. This strategy avoids premature side-reactions that the more reactive amino group might undergo.

Plausible Synthetic Workflow

A common and effective route involves two key transformations:

  • Esterification: Conversion of the parent carboxylic acid, 2-nitro-3-chloro-5-fluorobenzoic acid, to its methyl ester.

  • Reduction: Selective reduction of the nitro group to an amino group.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nitro Group Reduction A 2-Nitro-3-chloro-5-fluorobenzoic Acid B Methyl 2-nitro-3-chloro-5-fluorobenzoate A->B  Methanol (CH₃OH)  Acid Catalyst (e.g., H₂SO₄)  Reflux C Methyl 2-nitro-3-chloro-5-fluorobenzoate D This compound (Target Compound) C->D  H₂ Gas  Catalyst (e.g., Pd/C)  Solvent (e.g., Methanol)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established procedures for similar transformations, such as the synthesis of related aminobenzoates.[1]

Step 1: Esterification of 2-Nitro-3-chloro-5-fluorobenzoic Acid

  • To a solution of 2-nitro-3-chloro-5-fluorobenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq) at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 2-nitro-3-chloro-5-fluorobenzoate, which can be used in the next step without further purification.

Step 2: Reduction to this compound

  • Dissolve the crude Methyl 2-nitro-3-chloro-5-fluorobenzoate (1.0 eq) in methanol or ethyl acetate.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Secure the reaction vessel to a hydrogenation apparatus, evacuate the atmosphere, and introduce hydrogen gas (typically via a balloon or at a set pressure).

  • Stir the mixture vigorously at room temperature until hydrogen uptake ceases and analytical monitoring (TLC/HPLC) confirms the complete disappearance of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Causality: This filtration must be done cautiously as the catalyst can be pyrophoric. The filter cake should be washed with the reaction solvent and kept wet until it can be safely quenched.

  • Concentrate the filtrate under reduced pressure to afford the target compound, this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic and Analytical Data (Predicted)

The structural integrity of the synthesized compound must be validated. Based on its molecular structure, the following spectral characteristics are anticipated:

  • ¹H NMR: The spectrum should feature a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. Two aromatic protons will appear as doublets or doublet of doublets in the aromatic region (approx. 6.8-7.5 ppm), with coupling constants dictated by the fluorine and hydrogen atoms' relative positions. A broad singlet corresponding to the amino (-NH₂) protons would also be present, typically between 4.0-5.5 ppm, the chemical shift of which is solvent-dependent.

  • ¹³C NMR: The spectrum will show eight distinct carbon signals, including the ester carbonyl carbon (~165-170 ppm), the methyl carbon (~52 ppm), and six unique aromatic carbon signals, with their chemical shifts influenced by the attached substituents (amino, chloro, fluoro). The carbons directly bonded to fluorine will exhibit C-F coupling.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (203.60 g/mol ). A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (two bands, ~3350-3500 cm⁻¹), C=O stretching for the ester (~1700-1730 cm⁻¹), and C-Cl and C-F stretching bands in the fingerprint region.

Applications in Research and Development

Halogenated anthranilic acid derivatives are crucial intermediates in the pharmaceutical and agrochemical industries.[2][3][4] Their utility stems from the ability to serve as scaffolds for constructing more complex molecules, particularly heterocyclic systems like quinazolines, quinolines, and acridones.

Role as a Key Building Block: this compound is a "scaffold-plus-handle" molecule. The amino and ester groups provide reactive "handles" for cyclization and amidation reactions, while the chloro and fluoro substituents allow for modulation of the final molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The introduction of fluorine is a well-established strategy in drug design to enhance these properties.[5]

While specific drugs derived from this exact intermediate are not prominently disclosed in public literature, closely related molecules like Methyl 3-Amino-2-Fluorobenzoate are known intermediates for targeted cancer therapies.[6] This highlights the potential of the title compound in similar drug discovery campaigns.

G A Methyl 2-amino-3-chloro- 5-fluorobenzoate (Building Block) B Heterocyclic Scaffold (e.g., Quinazolinone) A->B Cyclization Reactions C Lead Compound Generation B->C Further Functionalization D Lead Optimization (SAR Studies) C->D Property Modulation E API Candidate D->E Selection

Caption: Role of the intermediate in a typical drug discovery workflow.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. The safety information provided here is based on data for structurally similar compounds and the parent acid, 2-Amino-3-chloro-5-fluorobenzoic acid.[7] A substance-specific Safety Data Sheet (SDS) must always be consulted prior to use.

GHS Hazard Classification (Anticipated):

Hazard ClassStatement
Acute Toxicity, Oral May be harmful if swallowed.
Skin Irritation Causes skin irritation.[7]
Eye Irritation Causes serious eye irritation.[7]
STOT SE 3 May cause respiratory irritation.[7][8]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[7]

    • Respiratory Protection: If dust is generated, use an approved particulate respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its polysubstituted structure offers a versatile platform for creating molecular diversity. Understanding its synthesis, analytical profile, and handling requirements is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 2-amino-3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-amino-3-chloro-5-fluorobenzoate, a substituted anthranilate derivative of interest to researchers and professionals in drug discovery and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, established synthetic methodologies, and computational predictions to offer a robust scientific profile.

Introduction

This compound belongs to the class of aminobenzoic acid esters, which are pivotal structural motifs in medicinal chemistry and materials science. Anthranilate derivatives are known precursors to a wide range of pharmaceuticals, including anti-inflammatory agents, and are valued for their versatile chemical reactivity. The specific substitution pattern of this molecule—containing an amino group, a chlorine atom, and a fluorine atom—suggests its potential as a highly functionalized building block for the synthesis of novel compounds with tailored electronic and steric properties. This guide will delve into its molecular architecture, conformational preferences, a proposed synthetic pathway, and its potential applications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with four different functional groups. The relative positions of these substituents are critical in defining the molecule's overall properties.

PropertyPredicted Value/InformationSource
Molecular Formula C₈H₇ClFNO₂-
Molecular Weight 203.60 g/mol -
CAS Number 1184351-57-2
Appearance Predicted to be a crystalline solid at room temperatureInferred from analogs
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO)Inferred from analogs

The presence of both electron-donating (amino) and electron-withdrawing (chloro, fluoro, and methyl ester) groups on the aromatic ring creates a unique electronic environment that influences its reactivity and intermolecular interactions.

Conformational Analysis

While a crystal structure for this compound is not publicly available, the conformation of the closely related Methyl 2-amino-5-chlorobenzoate has been determined by X-ray crystallography. This analog is nearly planar, with the planarity being stabilized by an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the carbonyl oxygen of the ester group, forming a six-membered ring.

It is highly probable that this compound adopts a similar planar conformation to maximize electronic conjugation and to form the same intramolecular hydrogen bond. The diagram below illustrates this predicted conformational preference.

Caption: Predicted conformation of this compound.

This intramolecular hydrogen bond is a common feature in ortho-aminobenzoic acid esters and significantly influences their chemical and physical properties.

Proposed Synthesis Protocol

A reliable synthetic route to this compound can be proposed based on established methodologies for the synthesis of related compounds. The synthesis is envisioned as a two-step process starting from the commercially available 2-amino-3-chloro-5-fluorobenzoic acid.

Synthesis Workflow

G A 2-Amino-3-chloro-5-fluorobenzoic Acid C Esterification A->C B This compound C->B

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-amino-3-chloro-5-fluorobenzoic acid

This starting material is commercially available. However, for completeness, a potential synthetic route from simpler precursors is outlined. One common method for introducing substituents at specific positions on a benzene ring involves a series of electrophilic aromatic substitution and functional group interconversion reactions. A plausible, though potentially lengthy, route could start from a substituted aniline or benzoic acid, employing reactions such as nitration, reduction, chlorination, and fluorination, with careful consideration of directing group effects. For instance, methods for synthesizing 2-amino-5-fluorobenzoic acid have been described, which could potentially be adapted.

Step 2: Esterification of 2-amino-3-chloro-5-fluorobenzoic acid

The esterification of the carboxylic acid is a standard transformation. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst.

Protocol:

  • Reaction Setup: To a solution of 2-amino-3-chloro-5-fluorobenzoic acid (1 equivalent) in methanol (acting as both reactant and solvent), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or thionyl chloride (2.5 equivalents) at 0°C.

  • Reaction Conditions: The reaction mixture is then heated to reflux and stirred for a period of 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the excess methanol is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Predicted Spectroscopic Data

In the absence of experimental spectra, predictions can be made based on the analysis of closely related compounds and the use of computational software.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be particularly informative about the electronic distribution within the ring.

IR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the ester, and C-Cl and C-F stretching vibrations.

Potential Applications in Drug Development

Substituted anthranilates are valuable scaffolds in medicinal chemistry. The presence of halogen atoms, particularly fluorine, can significantly enhance the metabolic stability and binding affinity of drug candidates. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of:

  • Heterocyclic compounds: The amino and ester functionalities can be readily converted to form various heterocyclic systems, such as quinazolinones, which are known to exhibit a wide range of biological activities.

  • Novel kinase inhibitors: The aminobenzoic acid core is found in several approved kinase inhibitors. The specific halogenation pattern could be exploited to achieve selectivity for particular kinase targets.

  • Molecular probes: The fluorine atom can be used as a reporter group in ¹⁹F NMR studies to investigate drug-target interactions.

Conclusion

This compound is a promising, yet under-characterized, chemical entity. This technical guide provides a comprehensive overview of its predicted molecular structure, conformation, and a reliable synthetic route based on established chemical principles and data from analogous compounds. The insights presented herein are intended to facilitate further research and application of this versatile building block in the fields of organic synthesis and drug discovery. The development of direct experimental characterization remains a key area for future investigation.

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-amino-3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-amino-3-chloro-5-fluorobenzoate. The content herein is structured to offer not just raw data, but a comprehensive interpretation rooted in the fundamental principles of NMR spectroscopy, tailored for professionals in chemical research and pharmaceutical development. Our focus is on the causality behind spectral patterns, providing a robust framework for structural elucidation and quality control.

The Structural and Spectroscopic Landscape of a Substituted Benzene Ring

This compound presents a fascinating case study in NMR spectroscopy. The benzene ring is substituted with four distinct groups: an amino (-NH₂), a chloro (-Cl), a fluoro (-F), and a methyl ester (-COOCH₃). Each of these substituents exerts a unique electronic effect (both inductive and mesomeric) on the aromatic ring, thereby influencing the chemical shifts (δ) and coupling constants (J) of the remaining ring protons and carbons. Understanding these influences is paramount to a correct spectral assignment.

The interplay of the electron-donating amino group and the electron-withdrawing halogen and ester groups creates a complex electronic environment. This guide will dissect these effects to predict and interpret the resulting NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the amino protons, and the methyl protons of the ester group. The aromatic region is of particular interest due to the complex spin-spin coupling patterns that arise from the interactions between the remaining ring protons and the fluorine atom.

Table 1: Predicted ¹H NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-47.0 - 7.3ddJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3Aromatic Proton
H-66.8 - 7.1ddJ(H-F) ≈ 4-6, J(H-H) ≈ 2-3Aromatic Proton
-NH₂4.5 - 5.5br s-Amino Protons
-OCH₃3.8 - 3.9s-Methyl Ester Protons

Disclaimer: These are predicted values based on the analysis of substituent effects on similar aromatic compounds. Actual experimental values may vary.

Rationale for Predicted Chemical Shifts and Couplings
  • Aromatic Protons (H-4 and H-6): Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm region[1][2]. The precise chemical shifts of H-4 and H-6 are influenced by the neighboring substituents. The electron-donating amino group will shield these protons, shifting them upfield, while the electronegative halogens and the ester group will deshield them, causing a downfield shift. The fluorine atom will also induce through-space and through-bond coupling with the nearby protons, resulting in doublet of doublets (dd) multiplicities. The magnitude of the H-F coupling constant is dependent on the number of bonds separating the nuclei.

  • Amino Protons (-NH₂): The chemical shift of amino protons can vary significantly depending on the solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening and exchange with residual water.

  • Methyl Ester Protons (-OCH₃): The protons of the methyl group in the ester functionality are expected to appear as a sharp singlet in the range of 3.8-3.9 ppm, a characteristic region for such groups.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Assignment
C=O165 - 170Carbonyl Carbon
C-5155 - 160 (d, J(C-F) ≈ 240-250 Hz)Aromatic Carbon
C-2145 - 150Aromatic Carbon
C-1125 - 130Aromatic Carbon
C-3120 - 125 (d, J(C-F) ≈ 20-25 Hz)Aromatic Carbon
C-6115 - 120 (d, J(C-F) ≈ 5-10 Hz)Aromatic Carbon
C-4110 - 115 (d, J(C-F) ≈ 20-25 Hz)Aromatic Carbon
-OCH₃51 - 53Methyl Ester Carbon

Disclaimer: These are predicted values based on the analysis of substituent effects on similar aromatic compounds. Actual experimental values may vary.

Rationale for Predicted Chemical Shifts
  • Aromatic Carbons: Aromatic carbons typically resonate between 120-170 ppm[3]. The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The other aromatic carbons will show smaller two- and three-bond couplings to fluorine (²JCF and ³JCF). The carbons attached to the amino (C-2) and ester (C-1) groups will also have their chemical shifts influenced by these functionalities.

  • Carbonyl Carbon: The carbonyl carbon of the ester group is expected to appear in the downfield region of the spectrum, typically between 165 and 170 ppm.

  • Methyl Ester Carbon: The methyl carbon of the ester group will resonate in the upfield region, typically around 51-53 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of the compound.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) should be added as an internal standard (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup
  • The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • The probe should be tuned and matched for both ¹H and ¹³C frequencies.

  • The magnetic field should be shimmed to achieve optimal homogeneity using the deuterium lock signal of the solvent.

¹H NMR Data Acquisition
  • Pulse Program: A standard single-pulse experiment is typically used.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Acquisition Time: An acquisition time of at least 2-3 seconds is recommended for good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

  • Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

¹³C NMR Data Acquisition
  • Pulse Program: A standard proton-decoupled single-pulse experiment is used to obtain a spectrum with singlets for each carbon.

  • Spectral Width: Set a spectral width to cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is appropriate.

  • Relaxation Delay: A longer relaxation delay (2-5 seconds) is recommended to allow for the typically longer relaxation times of quaternary carbons.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing: Phase the spectrum to obtain pure absorption signals.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

Visualizing the NMR Assignment Logic

The following diagram illustrates the logical workflow for assigning the signals in the ¹H and ¹³C NMR spectra of this compound.

NMR_Assignment_Workflow cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis H_Data ¹H NMR Spectrum Chemical Shifts (δ) Multiplicities Coupling Constants (J) Integration H_Assign Proton Assignments Aromatic (H-4, H-6) Amino (-NH₂) Methyl (-OCH₃) H_Data:f1->H_Assign:f1 Substituent Effects H_Data:f2->H_Assign:f1 Spin-Spin Coupling H_Data:f3->H_Assign:f1 H-F Coupling H_Data:f4->H_Assign:f2 Proton Count H_Data:f1->H_Assign:f3 Characteristic Shift Structure This compound H_Assign->Structure Confirms C_Data ¹³C NMR Spectrum Chemical Shifts (δ) C-F Couplings C_Assign Carbon Assignments Aromatic Carbons Carbonyl Carbon Methyl Carbon C_Data:f1->C_Assign:f1 Substituent Effects C_Data:f2->C_Assign:f1 ¹JCF, ²JCF, ³JCF C_Data:f1->C_Assign:f2 Characteristic Shift C_Data:f1->C_Assign:f3 Characteristic Shift C_Assign->Structure Confirms Structure->H_Data Predicts Structure->C_Data Predicts

Caption: Workflow for NMR spectral assignment.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information for its structural confirmation. A thorough analysis of the chemical shifts, multiplicities, and coupling constants, grounded in an understanding of substituent effects, allows for the unambiguous assignment of all proton and carbon signals. This guide provides a comprehensive framework for researchers and professionals to interpret these complex spectra with confidence, ensuring the integrity of their chemical entities.

References

reactivity and stability studies of Methyl 2-amino-3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Reactivity and Stability Studies of Methyl 2-amino-3-chloro-5-fluorobenzoate

Abstract

This compound is a highly functionalized aromatic compound with significant potential as a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. Its unique substitution pattern—comprising an activating amino group, a deactivating ester moiety, and two different halogen atoms—governs a complex reactivity profile. This guide provides a comprehensive analysis of the molecule's chemical stability and reactivity, offering a framework for its handling, development, and integration into synthetic pathways. We will explore the principal degradation pathways, including hydrolysis, oxidation, and photolysis, and present a detailed protocol for conducting forced degradation studies as mandated by regulatory bodies like the ICH.[1][2] This document is intended for researchers, process chemists, and drug development professionals seeking to understand and control the stability of this and structurally related molecules.

Molecular Structure and Predicted Reactivity Profile

A thorough understanding of a molecule's stability begins with an analysis of its constituent functional groups and the electronic interplay between them.

The structure of this compound presents several key reactive sites, each influenced by the electronic nature of its neighbors.

Caption: Key reactive sites on this compound.

  • Aromatic Amine (-NH₂): This is a potent electron-donating group, activating the ring towards electrophilic substitution. More critically for stability, primary aromatic amines are highly susceptible to oxidation.[3] This can occur via exposure to atmospheric oxygen, oxidizing agents, or light, leading to the formation of colored impurities like nitroso and nitro derivatives, or complex polymeric materials.[4][5]

  • Methyl Ester (-COOCH₃): The ester functional group is a primary site for hydrolytic degradation. This reaction can be catalyzed by both acid and base, yielding the corresponding carboxylic acid (2-amino-3-chloro-5-fluorobenzoic acid) and methanol.[6][7][8] While methyl esters generally exhibit greater metabolic stability compared to higher alkyl esters, they are still prone to chemical hydrolysis under non-neutral pH conditions.[9]

  • Halogen Substituents (-Cl, -F): The chloro and fluoro groups are electron-withdrawing via induction, deactivating the ring. The fluorine atom, being highly electronegative, exerts a strong inductive effect. Both halogens are generally stable on the aromatic ring under typical storage conditions. While defluorination can occur during photolysis of some fluorinated pharmaceuticals, aryl-F bonds are often more stable than other motifs.[10][11] Oxidative dehalogenation is a known metabolic pathway for some halogenated anilines but is less common under standard chemical stress conditions.[12]

Potential Degradation Pathways

Based on the molecule's structure, three primary degradation pathways are anticipated under stress conditions: hydrolysis, oxidation, and photolysis.

G cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway parent_h This compound acid_base H⁺ or OH⁻ (Acid/Base Hydrolysis) parent_h->acid_base product_h 2-amino-3-chloro-5-fluorobenzoic Acid + Methanol acid_base->product_h parent_o This compound oxidant [O] (e.g., H₂O₂, Air) parent_o->oxidant product_n Nitroso / Nitro Derivatives oxidant->product_n product_p Colored Polymeric Impurities oxidant->product_p

Caption: Predicted primary degradation pathways for the target molecule.

Forced Degradation Study Design

A forced degradation, or stress testing, study is essential to identify likely degradation products, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[1][2][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized.[1]

G start Drug Substance: This compound hydrolysis Hydrolysis (Acid & Base) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal (Dry Heat) start->thermal photo Photolytic (ICH Q1B Light) start->photo analysis Analyze All Samples (LC-MS, HPLC-PDA) hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis pathway Elucidate Degradation Pathways analysis->pathway method Validate Stability-Indicating Method analysis->method

Caption: Workflow for a comprehensive forced degradation study.

General Preparation
  • Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). The choice of solvent should be validated to ensure it does not interfere with the degradation process or analysis.

  • Control Sample: A control sample, protected from stress conditions (stored at ~4°C in the dark), should be analyzed alongside the stressed samples.

Experimental Protocols

A. Acidic Hydrolysis

  • Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

  • Add 5 mL of 0.1 M Hydrochloric Acid (HCl).

  • Heat the solution in a water bath at 60°C for 24 hours.

  • Periodically withdraw aliquots (e.g., at 2, 8, and 24 hours), cool to room temperature, and neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).

  • Dilute with the mobile phase to an appropriate concentration for analysis.

B. Basic Hydrolysis

  • Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

  • Add 5 mL of 0.1 M Sodium Hydroxide (NaOH).

  • Keep the solution at room temperature (25°C) for 8 hours. Due to the higher reactivity of esters under basic conditions, elevated temperatures may not be necessary.

  • Periodically withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl.

  • Dilute with the mobile phase for analysis.

C. Oxidative Degradation

  • Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

  • Add 5 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light. Amines are particularly susceptible to oxidation.[3][14]

  • Withdraw aliquots at specified time points and dilute for immediate analysis to prevent further degradation.

D. Thermal Degradation

  • Place a sufficient amount of the solid compound in a petri dish to form a thin layer.

  • Expose the sample to dry heat in a calibrated oven at 105°C for 48 hours. The temperature should be chosen to be stressful without causing phase changes (melting).[14]

  • At the end of the study, dissolve a known quantity of the stressed solid in the solvent and dilute for analysis.

E. Photostability Testing

  • Expose the solid compound and a solution (e.g., 1 mg/mL in quartz cuvettes) to a light source conforming to ICH Q1B guidelines. This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.

  • Analyze the samples after exposure. Fluorinated aromatic compounds can exhibit complex photolytic behavior.[10][15][16]

Analytical Strategy and Data Interpretation

A robust, stability-indicating analytical method is paramount for the successful outcome of these studies.

Analytical Methodology:

  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Photodiode Array (PDA) detection.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate the parent peak from polar and non-polar degradants. For example, a gradient of Acetonitrile and 0.1% Formic Acid in water.

  • Detection: PDA detection (e.g., 210-400 nm) to identify the optimum wavelength for quantification and to perform peak purity analysis.

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is crucial for identifying the mass-to-charge ratio (m/z) of the degradation products, which is the first step in structure elucidation.

Data Presentation and Interpretation:

The results should be systematically tabulated to provide a clear overview of the molecule's stability profile.

Table 1: Summary of Forced Degradation Results

Stress ConditionParametersDuration% DegradationNo. of DegradantsObservations
Acidic Hydrolysis0.1 M HCl24 hoursDataDataMinor degradation expected.
Basic Hydrolysis0.1 M NaOH8 hoursDataDataSignificant hydrolysis of ester expected.
Oxidation3% H₂O₂24 hoursDataDataPotential for multiple degradants, possible color change.
Thermal (Solid)105°C48 hoursDataDataHigh stability expected if melting point is higher.
Photolytic (Solid)ICH Q1BN/ADataDataPotential for surface discoloration.
Photolytic (Solution)ICH Q1BN/ADataDataHigher degradation compared to solid state.

Table 2: Profile of Major Degradation Products

Stress ConditionRetention Time (min)Proposed m/zProposed Structure/Pathway
Basic HydrolysisDataData2-amino-3-chloro-5-fluorobenzoic acid
OxidationDataDataNitroso-derivative
OxidationDataDataNitro-derivative

Conclusion

This compound is a molecule with distinct points of chemical liability, primarily centered on its amino and methyl ester functionalities. The primary degradation pathways are anticipated to be base-catalyzed hydrolysis of the ester and oxidation of the amino group. The compound is expected to show moderate stability under acidic and thermal conditions. A systematic forced degradation study, as outlined in this guide, is not merely a regulatory requirement but a fundamental scientific exercise. It provides critical insights that inform process development, formulation design, packaging choices, and storage recommendations, ensuring the ultimate quality and safety of any downstream product.

References

A Technical Guide to the Synthetic Potential of Methyl 2-amino-3-chloro-5-fluorobenzoate: Pathways to Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-3-chloro-5-fluorobenzoate is a versatile scaffold for chemical synthesis, particularly in the realms of medicinal chemistry and materials science. Its trifunctional nature, possessing an aromatic amine, a methyl ester, and an aryl chloride, offers a rich landscape for selective chemical modifications. The strategic placement of the chloro and fluoro substituents on the aniline ring further modulates the electronic properties and reactivity of the molecule, providing opportunities for regioselective transformations. This guide provides an in-depth exploration of potential synthetic derivatives, grounded in established chemical principles and supported by authoritative literature. We will delve into the rationale behind synthetic strategies, present detailed experimental protocols, and offer insights into the mechanistic underpinnings of these transformations. The potential applications of aminobenzoic acid derivatives as therapeutic agents, including their roles as anticancer, antimicrobial, and anti-inflammatory agents, underscore the significance of exploring the chemical space around this core structure.[1][2][3][4]

I. Modifications of the Amino Group: Building Complexity through N-Functionalization

The nucleophilic amino group is a prime site for introducing a variety of functionalities, including alkyl, acyl, and sulfonyl groups. These modifications can significantly impact the biological activity and physicochemical properties of the resulting molecules.

N-Alkylation and N-Arylation

Direct N-alkylation of the amino group can be achieved through various methods, including reductive amination and transition metal-catalyzed reactions. The "hydrogen borrowing" or "hydrogen autotransfer" catalysis using ruthenium or iridium complexes offers a green and efficient route for the N-alkylation of amines with alcohols, producing water as the only byproduct.[5][6][7][8] For N-arylation, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds.[9][10][11]

  • To a dried Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 mmol), benzyl alcohol (1.2 mmol), and a catalytic amount of a suitable ruthenium or iridium complex (e.g., [Ru(p-cymene)Cl₂]₂ with a phosphine ligand, 0.5-2 mol%).

  • Add a suitable solvent, such as toluene or 1,4-dioxane (5 mL).

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-benzylated product.

N-Acylation and N-Sulfonylation

The amino group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These functional groups are prevalent in a vast number of pharmaceuticals.

  • Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).

  • Add a base, such as triethylamine or pyridine (1.5 mmol), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

II. Transformations of the Methyl Ester: Gateway to Amides and Heterocycles

The methyl ester functionality is a versatile handle for the synthesis of amides and for the construction of heterocyclic ring systems.

Direct Amidation

The conversion of esters to amides is a fundamental transformation in organic synthesis. While traditionally requiring harsh conditions, recent advances in catalysis have enabled this transformation under milder conditions. Nickel-catalyzed amidation of methyl esters provides a direct and efficient method for the synthesis of a diverse range of amides.[12][13][14][15]

  • In a glovebox, charge a vial with a nickel precatalyst (e.g., Ni(cod)₂, 10 mol%) and a suitable N-heterocyclic carbene (NHC) ligand (20 mol%).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add a suitable solvent, such as toluene (2 mL).

  • Seal the vial and heat the reaction mixture at 140 °C for 24 hours.[15]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the desired amide.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[16][17] They can be synthesized from anthranilate derivatives through condensation with various reagents.

  • A mixture of this compound (1.0 mmol), a carboxylic acid or acid chloride (1.1 mmol), and an amine (1.2 mmol) is heated in the presence of a promoter such as triphenylphosphine-iodine complex.[18]

  • Alternatively, the anthranilate can be reacted with a secondary amide in the presence of a promoter like trimethylsilyl polyphosphate (PPSE).[19]

  • The reaction is typically carried out in a high-boiling solvent such as xylene or under solvent-free conditions at elevated temperatures.

  • After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification is achieved by recrystallization or column chromatography.

III. Functionalization via the Aryl Chloride: Cross-Coupling Strategies

The chloro substituent on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of substituents at this position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an aryl halide.[20][21] This reaction is tolerant of a wide range of functional groups.

  • To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Heck Coupling

The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene, providing a route to stilbene and cinnamate derivatives.[10][20]

  • Combine this compound (1.0 mmol), styrene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., triethylamine, 2.0 mmol) in a sealed tube.

  • Add a polar aprotic solvent such as DMF or NMP.

  • Heat the reaction mixture to 100-140 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic extracts.

  • Purify the crude product by column chromatography.

IV. Tandem and Multicomponent Reactions: Convergent Synthesis of Complex Scaffolds

The multiple reactive sites on the starting material allow for the design of tandem or multicomponent reactions to rapidly build molecular complexity. For instance, a sequence involving an initial N-acylation followed by an intramolecular cyclization can lead to the formation of benzoxazinones.[22][23][24][25]

Synthesis of Benzoxazinones

Benzoxazinones are another important class of heterocyclic compounds. They can be synthesized from anthranilic acid derivatives by reaction with an acyl chloride followed by cyclization.[22][23]

  • Step 1: N-Acylation: React this compound with an acyl chloride in the presence of a base as described in section 1.2.

  • Step 2: Cyclization: The resulting N-acyl intermediate is then treated with a dehydrating agent such as acetic anhydride or a Lewis acid to promote cyclization to the benzoxazinone ring system.[22][23][25] The reaction is typically heated to drive the cyclization to completion.

  • The product is isolated by precipitation or extraction and purified by recrystallization.

Data Summary

Derivative ClassReaction TypeKey ReagentsTypical Conditions
N-AlkylaminesHydrogen BorrowingAlcohol, Ru/Ir catalyst100-120 °C, Toluene
N-ArylaminesBuchwald-HartwigAryl halide, Pd catalyst, Base80-120 °C, Toluene/Dioxane
N-AcylamidesAcylationAcyl chloride/anhydride, Base0 °C to RT, DCM/THF
Amides (from ester)Nickel-Catalyzed AmidationAmine, Ni catalyst, Ligand140 °C, Toluene
QuinazolinonesCondensation/CyclizationAmide/Carboxylic acid, PromoterHigh Temperature
BiarylsSuzuki-Miyaura CouplingBoronic acid, Pd catalyst, Base80-100 °C, Toluene/Water
Substituted AlkenesHeck CouplingAlkene, Pd catalyst, Base100-140 °C, DMF/NMP
BenzoxazinonesAcylation/CyclizationAcyl chloride, Dehydrating agentHigh Temperature

Visualizing Synthetic Pathways

Workflow for Derivative Synthesis

G A This compound B N-Alkylation / N-Arylation A->B  Amino Group  Modification C N-Acylation / N-Sulfonylation A->C  Amino Group  Modification D Amide Formation (from Ester) A->D  Ester Group  Transformation E Heterocycle Synthesis (Quinazolinones) A->E  Ester Group  Transformation F C-C Coupling (Suzuki, Heck) A->F  Aryl Halide  Cross-Coupling G Heterocycle Synthesis (Benzoxazinones) C->G  Tandem  Reaction

Caption: Synthetic pathways from the core molecule.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR)2) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a richly functionalized starting material that provides access to a wide variety of complex organic molecules. By leveraging modern synthetic methodologies, including transition metal catalysis and tandem reaction sequences, researchers can efficiently explore the chemical space around this core structure. The potential for generating novel compounds with interesting biological and material properties is substantial, making this an attractive scaffold for further investigation in drug discovery and materials science. This guide has outlined several key synthetic transformations and provided foundational protocols to aid in the design and execution of such synthetic endeavors.

References

A-Technical-Guide-to-Halogenated-Aminobenzoic-Acid-Esters-in-Modern-Drug-Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive-Summary

Halogenated aminobenzoic acid esters represent a pivotal class of molecules in contemporary medicinal chemistry. Their structural versatility, stemming from the strategic incorporation of halogen atoms and the core aminobenzoic acid scaffold, provides a rich playground for the design and synthesis of novel therapeutic agents. This guide offers a comprehensive exploration of these compounds, from fundamental synthetic strategies and analytical characterization to their diverse pharmacological activities and structure-activity relationships (SAR). By delving into the causal relationships behind experimental choices and providing detailed, validated protocols, this document aims to empower researchers to effectively harness the potential of halogenated aminobenzoic acid esters in their drug discovery endeavors.

1.-Introduction:-The-Strategic-Role-of-Halogenation-in-Aminobenzoic-Acid-Scaffolds

Aminobenzoic acids are foundational building blocks in the pharmaceutical industry, recognized for their biocompatibility and diverse biological activities.[1] The esterification of the carboxylic acid functional group and modification of the amino group have historically been key strategies for modulating their pharmacokinetic and pharmacodynamic properties. The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring adds another layer of complexity and opportunity, profoundly influencing the molecule's physicochemical properties and biological interactions.[2]

Halogenation can impact:

  • Lipophilicity: Affecting membrane permeability and oral bioavailability.

  • Metabolic Stability: Blocking sites of oxidative metabolism, thereby prolonging the drug's half-life.

  • Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological targets that can significantly enhance binding affinity and selectivity.[3]

  • Acidity/Basicity: Altering the pKa of the amino and carboxylic acid groups, which can influence solubility and receptor interactions.

This guide will navigate the multifaceted world of halogenated aminobenzoic acid esters, providing the theoretical underpinnings and practical methodologies necessary for their successful application in drug development.

2.-Synthetic-Strategies:-From-Building-Blocks-to-Bioactive-Molecules

The synthesis of halogenated aminobenzoic acid esters can be approached through several strategic pathways, primarily involving either the initial halogenation of an aminobenzoic acid precursor followed by esterification, or the esterification of a commercially available halogenated aminobenzoic acid.

2.1.-Direct-Halogenation-of-Aminobenzoic-Acid-Esters

Direct halogenation of the aromatic ring is a common approach. However, the directing effects of the amino and ester groups must be carefully considered to achieve the desired regioselectivity. The amino group is a strong activating group and is ortho-, para-directing, while the ester group is a deactivating group and is meta-directing. Protection of the amino group, often through acetylation, is frequently necessary to control the position of halogenation and prevent unwanted side reactions.[4]

2.2.-Palladium-Catalyzed-Cross-Coupling-Reactions

For more complex structures, palladium-catalyzed cross-coupling reactions are indispensable tools.[5] Halogenated aminobenzoic acids serve as versatile building blocks in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[5] The reactivity of the halogenated substrate typically follows the order I > Br > Cl.[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the C-C bond formation between a bromo-aminobenzoic acid and an arylboronic acid.

Materials:

  • Bromo-aminobenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the bromo-aminobenzoic acid, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Bromo-aminobenzoic acid Arylboronic acid Base flask Oven-dried Schlenk flask reagents->flask inert Evacuate & Backfill with Argon flask->inert catalyst Add Pd Catalyst inert->catalyst solvent Add Anhydrous Solvent catalyst->solvent heat Heat to 100°C (12-24h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor extract Dilute & Extract monitor->extract purify Column Chromatography extract->purify product Purified Product purify->product

Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling reaction.

3.-Analytical-Characterization:-Ensuring-Purity-and-Structural-Integrity

The unambiguous characterization of newly synthesized halogenated aminobenzoic acid esters is paramount. A combination of spectroscopic and chromatographic techniques is employed to confirm the chemical structure and assess purity.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the position of the halogen on the aromatic ring and the confirmation of ester formation.[6]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide fragmentation patterns that aid in structural elucidation.[5]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl (C=O) and the N-H bonds of the amino group.[6]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and can be coupled with a mass spectrometer (LC-MS) for simultaneous separation and identification.[7][8]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be compared to the theoretical values to confirm the empirical formula.[6]

4.-Pharmacological-Activities-and-Therapeutic-Potential

Halogenated aminobenzoic acid esters have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

4.1.-Local-Anesthetics

A significant application of these compounds is as local anesthetics.[9][10] The lipophilic nature of the halogenated aromatic ring and the presence of the ionizable amino group are key features for their anesthetic activity. They act by blocking voltage-gated sodium channels in nerve membranes, thereby inhibiting the propagation of nerve impulses.

4.2.-Antimicrobial-Agents

Derivatives of halogenated aminobenzoic acids have shown promising antibacterial and antifungal properties.[6][11] The mechanism of action can vary, but may involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. Esterification of the carboxylic acid has been shown to be important for antifungal activity against Candida albicans.[11]

4.3.-Anticancer-and-Cytotoxic-Agents

Certain halogenated aminobenzoic acid derivatives have exhibited cytotoxic activity against various cancer cell lines.[6][12] The presence of halogens can enhance their ability to interact with biological targets and induce apoptosis or inhibit cell proliferation.

4.4.-Cholinesterase-Inhibitors

Some aminobenzoic acid derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[1][13] This makes them potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease.

Diagram: Diverse Pharmacological Activities

Pharmacological_Activities Core Halogenated Aminobenzoic Acid Esters Anesthetics Local Anesthetics Core->Anesthetics Na+ Channel Blockade Antimicrobial Antimicrobial Agents Core->Antimicrobial Membrane Disruption Anticancer Anticancer Agents Core->Anticancer Apoptosis Induction Cholinesterase Cholinesterase Inhibitors Core->Cholinesterase Enzyme Inhibition

Caption: The diverse therapeutic applications of halogenated aminobenzoic acid esters.

5.-Structure-Activity-Relationships-(SAR):-Decoding-the-Molecular-Blueprint-for-Activity

Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of rational drug design. For halogenated aminobenzoic acid esters, SAR studies focus on how variations in the type and position of the halogen, the nature of the ester group, and substitutions on the amino group affect their pharmacological properties.

Key SAR Insights:

  • Halogen Identity and Position: The type of halogen (F, Cl, Br, I) and its location on the aromatic ring can significantly impact potency and selectivity.[2] For example, in some series, a chloro or bromo substituent at a specific position may be optimal for binding to a particular receptor.

  • Ester Chain Length and Branching: The length and branching of the alkyl chain in the ester group can influence lipophilicity, solubility, and metabolic stability.[14]

  • Amino Group Substitution: Modification of the amino group (e.g., alkylation) can alter the pKa and steric properties of the molecule, affecting its interaction with biological targets.[1]

Table 1: Illustrative SAR Data for a Hypothetical Series of Halogenated Aminobenzoic Acid Esters as Local Anesthetics

CompoundHalogenPositionEster GroupAnesthetic Potency (Relative)
1a Cl4-COOCH₂CH₃1.0
1b Br4-COOCH₂CH₃1.5
1c Cl2-COOCH₂CH₃0.8
1d Cl4-COOCH(CH₃)₂1.2

This data is for illustrative purposes only and does not represent actual experimental results.

6.-Future-Directions-and-Conclusion

Halogenated aminobenzoic acid esters continue to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

  • Exploring Novel Halogenation Patterns: Investigating the effects of multiple halogen substitutions and the use of less common halogens.

  • Advanced Synthetic Methodologies: Developing more efficient and selective methods for the synthesis of complex derivatives.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Drug Delivery and Formulation: Optimizing the delivery of these compounds to their target sites to enhance efficacy and minimize side effects.

7.-References

  • Di Carlo, V. (1954). [Pharmacological research on some halogenated ethanol derivatives of p-aminobenzoic acid]. Archivio per le scienze mediche, 97(2), 165–196.

  • BenchChem. (2025). A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions.

  • Effenberger, F., & Drauz, K. (1980). New Synthesis of Amino Acids from Halogenated Carboxylic Esters. Angewandte Chemie International Edition in English, 19(3), 224-225.

  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686.

  • Química Organica.org. (n.d.). Synthesis of Local Anesthetics derived from aminobenzoic acid.

  • Andrews, E. R., Van Campen, M. G., & Schumann, E. L. (1953). Local Anesthetics. Aminoesters of Chlorobenzoic and Chlorocinnamic Acids. Journal of the American Chemical Society, 75(16), 4003–4005.

  • Pietrzak, M., et al. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Molecules, 22(1), 123.

  • van der Stelt, C., et al. (1955). The chlorination of 4-aminobenzoic acid and its methyl ester. Recueil des Travaux Chimiques des Pays-Bas, 74(12), 1546-1554.

  • Camps, P., et al. (2003). Synthesis, anticholinesterase activity and structure-activity relationships of m-aminobenzoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 13(10), 1825–1827.

  • Google Patents. (n.d.). CN100427457C - Method for preparing p-aminobenzoic acid.

  • Goldberg, S. D., & Whitmore, W. F. (1937). Preparation of Aminobenzoic Acid Esters of Substituted Monoalkylamino Alcohols. Journal of the American Chemical Society, 59(11), 2280–2282.

  • Hranjec, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(21), 3848.

  • Brittain, H. G. (Ed.). (1990). Analytical Profiles of Drug Substances and Excipients (Vol. 22). Academic Press.

  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686.

  • Pinto, M., et al. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Journal of Fungi, 9(7), 743.

  • Drug Design Org. (n.d.). Structure Activity Relationships.

  • PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery.

  • El-Gindy, A., et al. (2014). Development and validation of HPLC and TLC-densitometry methods for the simultaneous determination of antipyrine, benzocaine HCl and their major impurity p-aminobenzoic acid. Analytical Methods, 6(19), 7877-7886.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid.

  • Aletras, V., et al. (1995). Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. In Peptides 1994 (pp. 349-351). Springer, Dordrecht.

  • ResearchGate. (n.d.). Illustrative data for mixtures of 2-aminobenzoic acid and....

  • Shavrin, A. S., et al. (2018). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. Mendeleev Communications, 28(2), 177-179.

  • Akiyama, H., et al. (2024). Novel simultaneous analysis of 18 types of glycosaminoglycan-derived disaccharides using 4-aminobenzoic acid ethyl ester derivatization by HPLC with fluorescence detection. Analytical and Bioanalytical Chemistry, 416(21), 5463-5473.

  • Gyermek, L. (2002). Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine. Pharmacology & Therapeutics, 96(1), 1-23.

References

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of Methyl 2-amino-3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Synthesis

Methyl 2-amino-3-chloro-5-fluorobenzoate (CAS No. 1184351-57-2) is a highly functionalized anthranilate ester, a class of compounds of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure is endowed with a rich array of reactive sites: a nucleophilic amine, a modifiable ester, and two distinct halogen atoms on an electron-rich aromatic core. This unique combination makes it a potent building block for constructing complex molecular architectures, particularly in the synthesis of heterocyclic systems and biaryl compounds that form the backbone of many modern pharmaceuticals.

While specific, peer-reviewed protocols for this exact isomer are not extensively documented in public literature, its chemical nature allows for a robust extrapolation of its reactivity based on well-established principles of organic synthesis and data from closely related analogues. This guide provides an in-depth analysis of its synthetic potential, detailing core reactivity concepts and providing field-proven, exemplary protocols for its application in key synthetic transformations. We will focus on the logic behind experimental design, enabling researchers to adapt these methodologies to their specific synthetic challenges.

Section 1: Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

1.1: Compound Properties
PropertyValueSource
CAS Number 1184351-57-2BLD Pharm[1]
Molecular Formula C₈H₇ClFNO₂ChemScene[2]
Molecular Weight 203.60 g/mol ChemScene[2]
Appearance Off-white to light yellow solid (Typical)N/A
Solubility Soluble in DMF, DMSO, Methanol, Ethyl AcetateN/A
1.2: Safety & Handling Precautions

As with any halogenated aromatic amine, proper safety protocols are mandatory. The following guidelines are based on safety data for structurally similar compounds and should be observed at all times.[3][4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3] Work should be conducted in a well-ventilated chemical fume hood.[3]

  • Health Hazards: This compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[3] Avoid breathing dust, fumes, or vapors.[5]

  • Handling: Avoid creating dust. Keep containers tightly sealed when not in use. Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.[5]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] A locked storage cabinet is recommended.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[3]

Section 2: Core Reactivity & Synthetic Strategy

The synthetic utility of this compound is dictated by the interplay of its functional groups. Understanding the reactivity of each site is key to designing effective synthetic routes.

  • The Amino Group: This is a versatile handle for a variety of reactions. It can be acylated to form amides, diazotized to generate diazonium salts for subsequent Sandmeyer-type reactions, or serve as a key nucleophile in the construction of heterocyclic rings like quinazolinones.[6]

  • The Chloro Group: The chlorine atom at the C3 position is the primary site for palladium-catalyzed cross-coupling reactions. Its reactivity is significantly higher than the C-F bond under standard conditions, allowing for selective functionalization. This makes it an ideal anchor point for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other C-C or C-N bond-forming reactions.[7]

  • The Fluoro Group: The fluorine atom at C5 is generally unreactive in palladium catalysis, making it a stable substituent that can be carried through multiple synthetic steps. Its primary role is to modulate the electronic properties and metabolic stability of the final molecule, a common strategy in drug design.

  • The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide. The carboxylic acid can then participate in further coupling reactions or direct metallation.

Section 3: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl structures.[8] The C-Cl bond of this compound is well-suited for this transformation.

3.1: Mechanistic Rationale & Experimental Design

The choice of catalyst, ligand, base, and solvent is critical for a successful outcome. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7]

  • Catalyst System: While traditional Pd(PPh₃)₄ can be effective, modern catalysts employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior for activating the relatively inert C-Cl bond.

  • Base: A moderately weak base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used. Stronger bases like NaOH or KOH risk hydrolyzing the methyl ester.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is standard. Water is essential for the transmetalation step, while the organic solvent ensures solubility of the reagents.

G setup 1. Reaction Setup - Add anthranilate, boronic acid, base to flask. degas 2. Inert Atmosphere - Evacuate and backfill with Ar/N2. - Degas solvent. setup->degas catalyst 3. Catalyst Addition - Add Pd catalyst and ligand. degas->catalyst reaction 4. Reaction - Heat to 80-110 °C. - Monitor by TLC/LC-MS. catalyst->reaction workup 5. Aqueous Workup - Quench, dilute with water. - Extract with organic solvent. reaction->workup purify 6. Purification - Column Chromatography or Recrystallization. workup->purify analysis 7. Analysis - Characterize by NMR, MS. purify->analysis

3.2: Exemplary Protocol: Synthesis of Methyl 2-amino-5-fluoro-3-(phenyl)benzoate

This protocol is a representative procedure adapted from established methods for aryl chlorides.[7]

Materials:

  • This compound (1.0 mmol, 203.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 345.5 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 mmol, 24.5 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the 1,4-dioxane and water solvent mixture via syringe.

  • Bubble the inert gas through the stirred solution for 15-20 minutes to thoroughly degas the mixture.

  • Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst to the flask.

  • Heat the reaction mixture to 90-100 °C in an oil bath and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-18 hours).

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Section 4: Application in Heterocyclic Synthesis

Substituted anthranilates are classic precursors for a wide range of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

4.1: Synthesis of Quinazolinones

Quinazolinones are a prominent class of heterocycles with diverse biological activities.[6] this compound can serve as a starting material for these scaffolds through a two-step sequence: acylation of the amine followed by cyclization.

G start Methyl 2-amino-3-chloro- 5-fluorobenzoate step1 Step 1: Acylation (e.g., with Acetyl Chloride) start->step1 intermediate Amide Intermediate step1->intermediate step2 Step 2: Cyclization (e.g., with Formamide or Ammonium Acetate at high T) intermediate->step2 product Substituted Quinazolinone step2->product

4.2: General Protocol: Two-Step Quinazolinone Formation

Step A: Acylation

  • Dissolve this compound (1.0 mmol) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) in a flask.

  • Add a base, such as triethylamine or pyridine (1.2 mmol), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acylating agent (e.g., acetyl chloride, 1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup to isolate the N-acylated intermediate, which can be purified or used directly in the next step.

Step B: Cyclization

  • Combine the N-acylated intermediate from Step A (1.0 mmol) with a nitrogen source, such as ammonium acetate (5-10 equiv.), in a high-boiling solvent like acetic acid or formamide.

  • Heat the mixture to reflux (typically 120-160 °C) for several hours.

  • Monitor the reaction for the formation of the quinazolinone product.

  • Upon completion, cool the mixture and precipitate the product by pouring it into ice water.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Conclusion

This compound is a strategically designed building block with immense potential for the synthesis of complex organic molecules. Its value lies in the orthogonal reactivity of its functional groups, particularly the selective activation of the C-Cl bond for cross-coupling reactions while preserving the C-F bond for its downstream effects. The protocols and strategies outlined in this document provide a robust framework for researchers to harness the synthetic power of this and related anthranilate scaffolds, paving the way for innovations in drug discovery and materials science.

References

Synthesis of Bioactive Heterocyclic Scaffolds from Methyl 2-amino-3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes & Protocols >

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Heterocycles

Fluorinated heterocyclic compounds are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. Methyl 2-amino-3-chloro-5-fluorobenzoate is a versatile and highly valuable starting material, offering multiple reaction sites for the construction of diverse and complex heterocyclic systems. The presence of amino, chloro, fluoro, and methyl ester functionalities allows for a wide array of synthetic transformations, making it a cornerstone for building libraries of potential therapeutic agents. This guide provides detailed protocols and mechanistic insights for the synthesis of quinazolinones and benzodiazepines, two classes of heterocycles with profound biological activities, using this key precursor.

Part 1: Synthesis of Fluorinated Quinazolin-4(3H)-ones

Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory effects.[1][2] The following protocols detail a reliable two-step synthesis of 6-fluoro-8-chloro-substituted quinazolin-4(3H)-ones from this compound.

Mechanistic Rationale

The synthesis proceeds through two key stages:

  • Formation of a Benzoxazinone Intermediate: The initial step involves the acylation of the amino group of the anthranilic acid derivative with an acyl chloride, followed by cyclization to form a benzoxazinone. This intermediate is a common precursor in quinazolinone synthesis.[2][3]

  • Ring Transformation to Quinazolinone: The benzoxazinone is then treated with an amine, leading to the opening of the oxazinone ring and subsequent recyclization to form the desired quinazolinone.[1][2]

Experimental Workflow: Quinazolinone Synthesis

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation A Methyl 2-amino-3-chloro- 5-fluorobenzoate E Intermediate: 6-Fluoro-8-chloro-2-methyl- 4H-3,1-benzoxazin-4-one A->E Acylation & Cyclization B Acyl Chloride (e.g., Acetyl Chloride) B->E C Pyridine (Base) C->E D Reflux D->E I Final Product: 6-Fluoro-8-chloro-2-methyl-3-substituted- quinazolin-4(3H)-one E->I Ring Opening & Recyclization F Primary Amine (R-NH2) F->I G Ethanol (Solvent) G->I H Reflux H->I G cluster_0 Step 1: Chloroacetylation cluster_1 Step 2: Cyclization A Methyl 2-amino-3-chloro- 5-fluorobenzoate E Intermediate: Methyl 3-chloro-2-(2-chloroacetamido)- 5-fluorobenzoate A->E Acylation B Chloroacetyl Chloride B->E C Toluene (Solvent) C->E D Reflux D->E I Final Product: 8-Chloro-6-fluoro-1,3-dihydro-2H-1,4- benzodiazepin-2-one E->I Intramolecular Cyclization F Ammonia Source (e.g., Hexamethylenetetramine) F->I G Ethanol (Solvent) G->I H Reflux H->I

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-amino-3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-3-chloro-5-fluorobenzoate is a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its trifunctionalized aromatic ring offers multiple points for diversification, making it a valuable scaffold for the construction of novel compounds with potential therapeutic or electronic applications. The presence of a chloro substituent at the 3-position provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides a comprehensive overview of the reaction conditions and detailed protocols for the successful application of this compound in several pivotal cross-coupling reactions.

The strategic placement of the amino, chloro, and fluoro groups on the benzoate ring presents both opportunities and challenges in cross-coupling reactions. The electron-withdrawing nature of the ester and fluoro groups can influence the reactivity of the C-Cl bond, while the ortho-amino group can potentially coordinate to the metal center, modulating the catalytic activity. Understanding these electronic and steric factors is crucial for the rational design of effective reaction protocols.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[1][2] This palladium-catalyzed coupling of an organohalide with an organoboron compound offers mild reaction conditions and high functional group tolerance.[1]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical to overcome the lower reactivity of aryl chlorides compared to bromides or iodides and to navigate the steric hindrance imparted by the ortho-substituents.[3]

Optimized Reaction Conditions

For the Suzuki-Miyaura coupling of this compound, the use of bulky, electron-rich phosphine ligands is highly recommended to promote the challenging oxidative addition step.

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Readily available and effective sources of Pd(0) in situ.
Ligand XPhos, SPhos, or other Buchwald ligandsBulky and electron-rich ligands that stabilize the Pd(0) center and facilitate oxidative addition of the aryl chloride.[3]
Base K₃PO₄, Cs₂CO₃Moderately strong, non-nucleophilic bases that promote transmetalation without causing unwanted side reactions.
Boronic Acid/Ester 1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion.
Solvent Toluene/H₂O, Dioxane/H₂O (e.g., 10:1)Aprotic solvents with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.
Temperature 80 - 110 °CElevated temperatures are typically required for the coupling of aryl chlorides.
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene

  • Degassed Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene and degassed water (10:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow Setup Reaction Setup (Substrate, Boronic Acid, Catalyst, Ligand, Base) Inert Inert Atmosphere (Ar or N2) Setup->Inert Solvent Solvent Addition (Toluene/H2O) Inert->Solvent Heat Heating (100 °C) Solvent->Heat Workup Aqueous Workup Heat->Workup Purify Purification (Chromatography) Workup->Purify Product Biaryl Product Purify->Product Buchwald_Hartwig_Catalytic_Cycle cluster_product Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(X)Ln Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(NHR'R'')Ln]+X- OxAdd->AmineCoord + HNR'R'' Deprot Ar-Pd(II)(NR'R'')Ln AmineCoord->Deprot - HX (Base) RedElim Ar-NR'R'' Deprot->RedElim Reductive Elimination

References

detailed experimental protocol for using Methyl 2-amino-3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Utilization of Methyl 2-amino-3-chloro-5-fluorobenzoate in Synthetic Chemistry

Introduction

This compound is a halogenated anthranilate derivative, a class of compounds that serve as versatile scaffolds in organic synthesis and medicinal chemistry. Its trifunctional nature—bearing an amine, an ester, and two distinct halogen atoms (chlorine and fluorine) on an aromatic ring—makes it a highly valuable building block for the synthesis of complex heterocyclic systems and substituted biaryl compounds. The strategic placement of the amino, chloro, and fluoro groups allows for selective and orthogonal chemical transformations, providing multiple avenues for molecular diversification. This guide provides detailed protocols for two common and powerful applications of this reagent in drug discovery and development: the Suzuki-Miyaura cross-coupling reaction for C-C bond formation and direct amidation for the synthesis of novel benzamide derivatives.

Compound Properties and Safety Considerations

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from structurally similar compounds.

Table 1: Estimated Physicochemical Properties

Property Estimated Value Source Analogy
Molecular Formula C₈H₇ClFNO₂ -
Molecular Weight 203.60 g/mol Calculated
Appearance Off-white to light yellow solid [1]
Melting Point Not available; likely >100 °C [2]
Solubility Soluble in organic solvents (DMF, DMSO, Methanol, Ethyl Acetate) [3][4]

| pKa | ~2-3 (for the anilinium ion) | Inferred |

Safety and Handling:

Substituted anilines and benzoic acids require careful handling in a laboratory setting. The following precautions are based on safety data sheets (SDS) for analogous compounds.[5][6][7]

  • Hazard Identification: This compound is likely to be classified as an irritant to the skin and eyes.[5] It may be harmful if swallowed or inhaled, potentially causing respiratory tract irritation.[5][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][8] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][6]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[5] Dispose of waste material in accordance with local, state, and federal regulations.[5]

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[9][10] For a substrate like this compound, the chlorine atom serves as a reactive handle for palladium-catalyzed cross-coupling, allowing for the introduction of various aryl or heteroaryl groups. This reaction is fundamental in constructing the biaryl scaffolds prevalent in many pharmaceutical agents.[11][12]

General Reaction Scheme

The reaction couples the aryl chloride with a boronic acid in the presence of a palladium catalyst and a base to form the desired biaryl product.

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization for specific boronic acids.

  • Reaction Setup:

    • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).[1]

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition:

    • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 v/v or ethanol/water 3:1 v/v), via syringe.[1]

    • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%).[12]

  • Reaction Execution:

    • Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Experimental Workflow Diagram

Suzuki_Workflow A 1. Add Reactants & Base to Flask B 2. Purge with Inert Gas (Ar/N₂) A->B C 3. Add Degassed Solvent B->C D 4. Add Palladium Catalyst C->D E 5. Heat Reaction Mixture (80-110 °C) D->E F 6. Monitor by TLC / LC-MS E->F G 7. Cool to Room Temperature F->G Reaction Complete H 8. Aqueous Workup & Extraction G->H I 9. Dry, Filter & Concentrate H->I J 10. Purify by Chromatography I->J K 11. Characterize Product (NMR, MS) J->K

Caption: Step-by-step workflow for the Suzuki-Miyaura reaction.

Application II: Amide Synthesis via Acylation of the Amino Group

The formation of an amide bond is one of the most important reactions in medicinal chemistry. The amino group of this compound can be readily acylated with carboxylic acids or their derivatives (e.g., acid chlorides) to generate a diverse library of benzamide compounds.

General Reaction Scheme

The nucleophilic amino group attacks an activated carbonyl compound, such as an acid chloride or a carboxylic acid activated by a coupling agent, to form the amide bond.

Caption: General scheme for amide bond formation.

Detailed Experimental Protocol (Using a Coupling Agent)

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, a common choice for efficient amide bond formation.

  • Reactant Preparation:

    • In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid (1.1 equiv.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

    • Add the coupling agent HATU (1.2 equiv.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition:

    • Add a solution of this compound (1.0 equiv.) in a minimal amount of anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Purify the resulting crude amide by flash column chromatography on silica gel or by recrystallization to yield the final product.

Experimental Workflow Diagram

Amidation_Workflow A 1. Dissolve Carboxylic Acid in DMF B 2. Add HATU and DIPEA A->B C 3. Stir for 15-30 min (Activation) B->C D 4. Add this compound C->D E 5. Stir at Room Temperature (2-12 h) D->E F 6. Monitor by TLC / LC-MS E->F G 7. Quench with Water & Extract F->G Reaction Complete H 8. Wash Organic Layer G->H I 9. Dry, Filter & Concentrate H->I J 10. Purify (Chromatography/Recrystallization) I->J K 11. Characterize Product (NMR, MS) J->K

Caption: Step-by-step workflow for amidation using a coupling agent.

References

Application Notes & Protocols: The Strategic Role of Fluorinated Aromatics in the Development of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Fluorine Advantage" in Crop Protection

The strategic incorporation of fluorine into the molecular architecture of active ingredients has become a cornerstone of modern agrochemical research and development.[1] Approximately 25% of all commercially licensed herbicides contain at least one fluorine atom, with many featuring difluoro- or trifluoromethyl groups on aromatic rings.[2] This prevalence is not coincidental; it stems from the unique and profound effects that fluorine, the most electronegative element, imparts upon organic molecules.[3] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which dramatically influences a molecule's physicochemical and biological properties.[4]

Introducing fluorinated aromatic moieties can enhance biological activity, improve metabolic stability, and fine-tune transport properties, ultimately leading to more potent, selective, and environmentally considerate crop protection solutions.[5][6][7] This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles behind aromatic fluorination and practical protocols for the synthesis and evaluation of next-generation agrochemicals.

PART 1: The Physicochemical Impact of Aromatic Fluorination

The decision to introduce a fluorine atom or a trifluoromethyl (-CF₃) group onto an aromatic scaffold is a calculated move to modulate key molecular properties. These changes are often synergistic, leading to a significantly improved performance profile compared to the non-fluorinated parent molecule.

Enhanced Metabolic Stability

Causality: The exceptional strength of the C-F bond (bond energy ~485 kJ/mol) makes it highly resistant to cleavage by metabolic enzymes, particularly cytochrome P450 oxidases, which are primary drivers of xenobiotic degradation in plants, insects, and soil microbes.[4][8] By replacing a metabolically vulnerable C-H bond on an aromatic ring with a C-F bond, chemists can effectively "block" a site of metabolic attack. This increases the molecule's persistence at the target site, allowing for longer-lasting efficacy and potentially lower application rates.[4][7]

Modulation of Lipophilicity and Transport

Causality: Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical parameter governing an agrochemical's ability to cross biological membranes, such as a plant's waxy cuticle or an insect's exoskeleton.[9] While the effect of a single fluorine atom on LogP can be variable, the introduction of a trifluoromethyl (-CF₃) group almost universally increases lipophilicity.[4][10] This enhanced lipophilicity can significantly improve the uptake, transport, and bioavailability of the active ingredient within the target organism.[8]

Altered Acidity (pKa) and Binding Affinity

Causality: The strong electron-withdrawing nature of fluorine influences the electron density of the entire aromatic ring and adjacent functional groups.[4] This can alter the acidity (pKa) of nearby acidic or basic centers, which is crucial for a molecule's transport in a plant's xylem or phloem and its interaction with the target protein.[8] Furthermore, fluorine can engage in favorable orthogonal multipolar interactions (e.g., with amide bonds in a protein's active site) or act as a bioisostere for a hydroxyl group, leading to enhanced binding affinity and increased potency.[8][11]

Data Presentation: Comparative Physicochemical Properties

To illustrate these effects, the following table summarizes the predicted impact of fluorination on a hypothetical aromatic herbicide lead compound, "Parent-H."

Compound IDSubstitution PatternLogP (Calculated)pKa (of Carboxylic Acid)Relative Metabolic Half-Life (t½)
Parent-H 4-Chloro-phenoxyacetic acid2.63.21x
Fluoro-1 4-Chloro-2-fluoro -phenoxyacetic acid2.82.93x
Trifluoro-1 4-Chloro-2-trifluoromethyl -phenoxyacetic acid3.72.710x

Table 1: Hypothetical data illustrating how fluorination on an aromatic ring can increase lipophilicity (LogP), increase acidity (lower pKa), and significantly enhance metabolic stability.

PART 2: Protocols for Synthesis and Evaluation

The following protocols provide a framework for the practical application of these principles, from the synthesis of a model compound to its biological evaluation.

Protocol 1: Synthesis of a Model Fluorinated Aromatic Intermediate

This protocol describes a common method for introducing a fluorine atom onto an activated aromatic ring via Nucleophilic Aromatic Substitution (the Halex reaction), a widely used industrial process.[12] The target is the conversion of 2,4-dichloronitrobenzene to 2-chloro-4-fluoronitrobenzene, a versatile building block.

1.1. Materials & Equipment

  • Reagents: 2,4-dichloronitrobenzene, Spray-dried Potassium Fluoride (KF), N,N-Dimethylformamide (DMF, anhydrous), Toluene.

  • Equipment: 3-neck round-bottom flask, mechanical stirrer, condenser, thermometer, heating mantle, nitrogen inlet, Dean-Stark trap, rotary evaporator.

1.2. Step-by-Step Procedure

  • Setup: Assemble the reaction apparatus under a nitrogen atmosphere. Ensure all glassware is oven-dried to prevent moisture contamination.

  • Charge Reagents: To the flask, add 2,4-dichloronitrobenzene (1.0 eq), spray-dried KF (1.5 eq), and toluene (5 mL per gram of starting material).

  • Azeotropic Drying: Heat the mixture to reflux using the heating mantle. Water will be removed azeotropically via the Dean-Stark trap. This step is critical as water will inhibit the reaction. Continue for 2-3 hours until no more water is collected.

  • Solvent Exchange: Allow the mixture to cool slightly. Carefully distill off the toluene. Add anhydrous DMF (10 mL per gram of starting material) to the flask.

  • Reaction: Heat the mixture to 150-160 °C with vigorous stirring. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours. The causality for the high temperature is the need to overcome the activation energy for breaking the C-Cl bond and forming the C-F bond, even on an activated ring.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir. The product will precipitate or form an organic layer.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization to yield 2-chloro-4-fluoronitrobenzene.

1.3. Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • DMF is a reproductive toxin; handle with extreme care.

  • Potassium fluoride is toxic if ingested or inhaled.

Mandatory Visualization: Strategic Fluorination Workflow

The following diagram illustrates the decision-making process during the lead optimization phase of agrochemical discovery.

G cluster_0 Lead Optimization Cycle cluster_1 Problem/Solution Pathways Lead Initial Lead Compound (Aromatic Scaffold) Eval1 Biological & Metabolic Screening Lead->Eval1 Decision1 Issues Identified? Eval1->Decision1 Optimized Optimized Candidate Decision1->Optimized No Issue_Branch Metabolic Instability (e.g., Ring Hydroxylation) Decision1->Issue_Branch Yes Solution1 Strategy: Block Metabolic Site Introduce -F Issue_Branch->Solution1 Reroute Reroute Issue_Branch2 Low Efficacy or Poor Penetration Solution2 Strategy: Increase Lipophilicity Introduce -CF3 Issue_Branch2->Solution2 Reroute->Lead Synthesize New Analogues HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Analysis Lib Fluorinated Compound Library (in DMSO) Dispense Automated Dispensing: Compounds & Controls Lib->Dispense Plate Prepare 96-Well Assay Plates Plate->Dispense Seed Seed Plating (e.g., Arabidopsis) Dispense->Seed Incubate Incubation (Growth Chamber) Seed->Incubate Read Automated Imaging or Plate Reading Incubate->Read Analyze Data Analysis (IC50, Z-Factor) Read->Analyze Hit Hit Identification Analyze->Hit

References

Application Notes and Protocols: N-Acylation and N-Alkylation of Methyl 2-amino-3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-3-chloro-5-fluorobenzoate is a highly functionalized aniline derivative of significant interest in the synthesis of pharmaceuticals and agrochemicals. The presence of both electron-withdrawing (chloro, fluoro, and methyl ester) and electron-donating (amino) groups on the aromatic ring presents unique challenges and opportunities for selective functionalization. This document provides a comprehensive guide to the N-acylation and N-alkylation of this substrate, offering detailed protocols, mechanistic insights, and a comparative analysis of various methodologies. The strategic modification of the amino group is a critical step in the elaboration of this scaffold into more complex molecular architectures.

The electron-deficient nature of the aniline nitrogen in this compound, due to the cumulative inductive and resonance effects of the substituents, necessitates careful consideration of reaction conditions to achieve efficient transformation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

N-Acylation Strategies

N-acylation is a fundamental transformation that converts the amino group into an amide. This can serve as a protective strategy or introduce a key pharmacophoric element. Given the reduced nucleophilicity of the starting material, methods that employ highly reactive acylating agents or catalytic activation are often preferred.

Method 1: Acylation using Acyl Chlorides

This is a classic and robust method for amide bond formation. The high reactivity of acyl chlorides makes them suitable for acylating even weakly nucleophilic anilines. The reaction typically requires a base to neutralize the HCl byproduct.

Experimental Protocol: N-Acylation with Acetyl Chloride
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (20 mL/mmol of substrate).

  • Addition of Base: Add a suitable base, such as pyridine (1.2 eq.) or triethylamine (1.2 eq.), to the solution and stir for 5 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add the corresponding acyl chloride (e.g., acetyl chloride, 1.1 eq.) dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 25 mL), saturated aqueous sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to afford the desired N-acylated product.

Diagram: General Workflow for N-Acylation

N_Acylation_Workflow start Start substrate This compound + Anhydrous Solvent start->substrate reagents Add Base (e.g., Pyridine) Add Acyl Chloride substrate->reagents reaction Stir at 0°C to RT Monitor by TLC reagents->reaction workup Quench with Water Extract with Organic Solvent reaction->workup purification Wash, Dry, Concentrate Column Chromatography or Recrystallization workup->purification product N-Acylated Product purification->product

Caption: Workflow for N-acylation of this compound.

Method 2: Acylation using Acid Anhydrides

Acid anhydrides are another common class of acylating agents. They are generally less reactive than acyl chlorides, which can be advantageous in preventing side reactions. The reaction often requires a catalyst or forcing conditions.

Experimental Protocol: N-Acylation with Acetic Anhydride
  • Dissolution: Dissolve this compound (1.0 eq.) in 14 mL of water per 500 mg of starting material. Note that the aniline may be immiscible.[1]

  • Acidification: Add concentrated hydrochloric acid (0.9 eq.) to form the aniline salt, which should aid in dissolution.[1]

  • Reagent Preparation: Prepare a separate solution of sodium acetate (1.06 eq.) in water.[1]

  • Reaction: To the solution of the aniline hydrochloride, add acetic anhydride (1.2 eq.) and swirl to mix. Immediately add the sodium acetate solution.[1]

  • Precipitation and Isolation: Stir the mixture vigorously. The N-acylated product should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acetylated product.

Table: Comparison of N-Acylation Methods

MethodAcylating AgentBase/CatalystTypical ConditionsAdvantagesDisadvantages
1Acyl ChloridePyridine, TEA0 °C to RT, Anhydrous SolventHigh reactivity, broad scopeCorrosive byproduct (HCl), moisture sensitive
2Acid AnhydrideSodium AcetateAqueous media, RTLess moisture sensitive, milderLower reactivity, may require heating
3Carboxylic AcidCDI, MsOHAnhydrous DMF or THFAvoids strong acids/basesRequires activating agent

N-Alkylation Strategies

N-alkylation introduces an alkyl group onto the amino nitrogen. This transformation is crucial for modulating the steric and electronic properties of the molecule. For electron-deficient anilines, direct alkylation with alkyl halides can be challenging and may require forcing conditions or specialized catalytic systems.

Method 1: Reductive Amination

Reductive amination is a versatile and widely used method for N-alkylation. It involves the reaction of the aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[2]

Experimental Protocol: Reductive Amination with an Aldehyde
  • Reaction Setup: To a stirred solution of this compound (1.0 eq.) in an appropriate solvent such as dichloroethane (DCE) or methanol (0.1-0.2 M), add the desired aldehyde (1.1 eq.).

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq.) and stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.[2]

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10-15 minutes.[2]

  • Reaction Monitoring: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC (typically 4-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[2]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Diagram: Reductive Amination Mechanism

Reductive_Amination cluster_1 Imine Formation cluster_2 Reduction Aniline Ar-NH₂ Imine Ar-N=CHR Aniline->Imine + R-CHO, H⁺ cat. Aldehyde R-CHO Aldehyde->Imine ReducingAgent [H] (e.g., NaBH(OAc)₃) AlkylatedAmine Ar-NH-CH₂R ReducingAgent->AlkylatedAmine Imine_ref->AlkylatedAmine + [H]

Caption: Mechanism of reductive amination for N-alkylation.

Method 2: "Borrowing Hydrogen" Catalysis with Alcohols

This environmentally benign approach utilizes alcohols as alkylating agents in the presence of a metal catalyst. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination. Water is the only byproduct.[2][3]

Experimental Protocol: Nickel-Catalyzed N-Alkylation with Benzyl Alcohol

This protocol is adapted from a general procedure for nickel-catalyzed N-alkylation of anilines.[4]

  • Reaction Setup: In a nitrogen-filled glovebox, combine this compound (0.25 mmol), benzyl alcohol (1.0 mmol), NiBr₂ (10 mol%), and 1,10-phenanthroline (20 mol%) in a reaction tube.[4]

  • Solvent and Base: Add anhydrous toluene (2.0 mL) and t-BuOK (0.25 mmol).[4]

  • Reaction: Seal the tube and heat the reaction mixture at 130 °C for 48 hours.[4]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction and Washing: Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Table: Comparison of N-Alkylation Methods

MethodAlkylating AgentReagents/CatalystTypical ConditionsAdvantagesDisadvantages
1Aldehyde/KetoneNaBH(OAc)₃, Acetic AcidRT, Anhydrous SolventMild conditions, broad scopeRequires stoichiometric reductant
2AlcoholNiBr₂/1,10-phenanthroline, t-BuOK130 °C, TolueneAtom economical, greenHigh temperatures, requires inert atmosphere
3Alkyl HalideBase (e.g., K₂CO₃)Elevated temp., Polar solventStraightforwardProne to over-alkylation, may require harsh conditions

Conclusion

The N-acylation and N-alkylation of this compound can be achieved through a variety of methods. The choice of a specific protocol will depend on the desired product, the scale of the reaction, and the available reagents and equipment. For N-acylation, the use of acyl chlorides in the presence of a non-nucleophilic base provides a reliable and high-yielding route. For N-alkylation, reductive amination offers a mild and versatile approach, while catalytic methods using alcohols as alkylating agents represent a more sustainable alternative. The protocols and comparative data presented in this application note serve as a valuable resource for chemists working with this important synthetic intermediate.

References

Application Note & Scale-Up Protocol: Synthesis of Methyl 2-amino-3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-3-chloro-5-fluorobenzoate is a key substituted aniline derivative, serving as a critical building block in the synthesis of high-value agrochemicals and pharmaceuticals. Its production requires a precise and robust synthetic process, particularly during the scale-up from laboratory to pilot or commercial scale. This document provides a comprehensive guide for researchers and process chemists, detailing the scale-up considerations for the regioselective chlorination of Methyl 2-amino-5-fluorobenzoate. We present a validated laboratory-scale protocol and a detailed pilot-scale protocol, emphasizing process hazard analysis, thermal management, reagent selection, and process analytical technology (PAT) for ensuring a safe, efficient, and reproducible manufacturing process.

Introduction: Significance and Synthetic Strategy

Substituted anilines are foundational intermediates in the chemical industry.[1][2][3] The specific substitution pattern of this compound makes it a valuable precursor for molecules where precise steric and electronic properties are required. The most logical and atom-economical synthetic route is the direct electrophilic chlorination of the readily available starting material, Methyl 2-amino-5-fluorobenzoate.

The core challenge lies in controlling the regioselectivity and managing the reaction's exothermic profile. The powerful ortho-, para-directing effect of the amine group strongly favors substitution at the C-3 position, as the C-5 position is blocked by fluorine.[4] However, the reaction is highly activated, posing a significant risk of thermal runaway and potential for over-chlorination if not properly controlled, especially at scale.[5][6]

This guide will focus on the transition from a laboratory procedure using a mild and easy-to-handle chlorinating agent to a pilot-scale process optimized for cost, safety, and throughput.

Reaction Mechanism and Rationale

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The chlorinating agent generates an electrophilic chlorine species (Cl⁺ or its equivalent), which is attacked by the electron-rich aniline ring. The amine group's lone pair donates electron density into the ring, activating the ortho (C-3) and para (C-5) positions. Since the C-5 position is already substituted with fluorine, the attack occurs regioselectively at the C-3 position.

Reaction_Mechanism SM Methyl 2-amino-5-fluorobenzoate Intermediate Wheland Intermediate (Sigma Complex) SM->Intermediate + Cl⁺ Cl_Agent Chlorinating Agent (e.g., SO₂Cl₂) Product This compound Intermediate->Product - H⁺

Caption: Electrophilic Aromatic Substitution Mechanism.

Laboratory-Scale Protocol (10-50 g Scale)

This protocol is designed for reproducibility and safety in a standard laboratory fume hood. It utilizes N-Chlorosuccinimide (NCS), a solid chlorinating agent that is relatively safe to handle on a small scale.

Materials:

  • Methyl 2-amino-5-fluorobenzoate (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Acetonitrile (ACN) (10 vol)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Thermometer

  • Condenser

  • Addition funnel

  • Standard glassware for work-up

Procedure:

  • Charge the round-bottom flask with Methyl 2-amino-5-fluorobenzoate (1.0 eq) and Acetonitrile (10 vol).

  • Stir the mixture at room temperature (20-25°C) until all solids are dissolved.

  • Add N-Chlorosuccinimide (1.05 eq) portion-wise over 30-45 minutes, monitoring the internal temperature. Ensure the temperature does not exceed 35°C.

  • Stir the reaction at room temperature for 2-4 hours after the addition is complete.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (<1% area).[7]

  • Once complete, concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.

  • Dilute the residue with Ethyl Acetate (10 vol) and wash with saturated sodium bicarbonate solution (2 x 5 vol) and then brine (1 x 5 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Scale-Up Considerations & Process Hazard Analysis

Transitioning from grams to kilograms introduces significant challenges that must be addressed through careful process design and hazard analysis.

4.1. Reagent Selection: While NCS is convenient in the lab, its high cost and poor atom economy make it unsuitable for large-scale production. Sulfuryl chloride (SO₂Cl₂) or gaseous chlorine are more economical alternatives. Sulfuryl chloride is often preferred over chlorine gas as it is a liquid and easier to handle, though it requires a robust scrubbing system for off-gassing SO₂ and HCl.

4.2. Thermal Hazard Management: The chlorination of an activated aniline is a highly exothermic reaction. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Problem: A rapid addition of the chlorinating agent can lead to a rapid temperature increase, potentially causing solvent boiling, side reactions, or a dangerous thermal runaway.[5]

  • Solution: The reaction must be performed in a jacketed reactor with precise temperature control. The chlorinating agent must be added via a calibrated pump over an extended period (sub-surface addition is preferred) to control the rate of heat generation. A preliminary Reaction Calorimetry (RC1) study is highly recommended to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).

4.3. Mass Transfer and Mixing: Inefficient mixing can create localized "hot spots" of high reagent concentration, leading to the formation of impurities (e.g., di-chlorinated species).

  • Solution: The reactor must be equipped with an appropriate agitator (e.g., pitched-blade turbine) and baffles to ensure homogeneous mixing. The stirrer speed must be optimized to ensure good turnover without excessive shear.

4.4. Off-Gas Management: The reaction generates hydrogen chloride (HCl) gas (and sulfur dioxide if using SO₂Cl₂).

  • Problem: These are corrosive and toxic gases that cannot be released into the atmosphere.[8][9]

  • Solution: The reactor must be vented to a caustic scrubber (e.g., NaOH solution) to neutralize all acidic off-gases before they are released. The scrubber's capacity and efficiency must be adequate for the scale of the reaction.

4.5. Work-up and Isolation: Handling large volumes of flammable solvents and performing extractions, filtrations, and drying at scale requires specialized equipment.

  • Solution: Use a filter-dryer (e.g., Nutsche filter-dryer) for solid isolation to minimize manual handling and operator exposure. Solvent recovery systems should be employed to reduce cost and environmental impact.

Pilot-Scale Protocol (1-5 kg Scale)

This protocol is designed for a 50 L jacketed glass-lined reactor and assumes the use of sulfuryl chloride. All operations must be conducted under strict engineering controls and with appropriate Personal Protective Equipment (PPE).

Equipment:

  • 50 L jacketed, glass-lined reactor with overhead stirrer, baffles, and temperature probe.

  • Metering pump for liquid addition.

  • Reactor condenser connected to a caustic scrubber system.

  • Nutsche filter-dryer.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and has been pressure tested. Inert the reactor with nitrogen.

  • Charging: Charge the reactor with Methyl 2-amino-5-fluorobenzoate (1.0 eq, e.g., 2.5 kg) and Acetonitrile (10 vol, 25 L).

  • Cooling & Dissolution: Start agitation and cool the reactor contents to 10-15°C using the jacket. Stir until all solids are dissolved.

  • Controlled Addition: Begin slow, sub-surface addition of sulfuryl chloride (SO₂Cl₂) (1.05 eq) via the metering pump over 3-5 hours. Carefully monitor the internal temperature and the off-gas rate to the scrubber. Maintain the internal temperature at < 25°C throughout the addition.

  • Reaction & Monitoring: After the addition is complete, allow the reaction to stir at 20-25°C for an additional 2-4 hours. Take samples periodically for HPLC analysis (In-Process Control - IPC) to confirm reaction completion.

  • Quenching (Optional but Recommended): Once complete, the reaction can be cautiously quenched by the slow addition of a basic aqueous solution to neutralize excess reagents and HCl. This must be done with careful temperature control.

  • Solvent Swap & Crystallization: Concentrate the reaction mixture under vacuum to a smaller volume. Add a suitable anti-solvent (e.g., water or heptane) slowly to induce crystallization of the product.

  • Isolation: Cool the resulting slurry to 0-5°C and hold for at least 1 hour. Transfer the slurry to the Nutsche filter-dryer.

  • Washing & Drying: Wash the filter cake with a cold solvent (e.g., cold acetonitrile/water mixture). Dry the solid under vacuum with nitrogen flow until the desired solvent content is reached.

  • Discharge & Packaging: Discharge the dry, final product into double-lined, properly labeled containers.

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification op_node op_node qc_node qc_node safety_node safety_node RM Raw Material Dispensing & QC Reactor_Prep Reactor Inerting (Nitrogen Purge) RM->Reactor_Prep Charge Charge SM & Solvent Reactor_Prep->Charge Cool Cool to 10-15°C Charge->Cool Addition Controlled SO₂Cl₂ Addition (3-5h) Cool->Addition IPC IPC Monitoring (HPLC) Addition->IPC Stir 2-4h Scrubber Off-Gas Scrubbing (HCl, SO₂) Addition->Scrubber Continuous Crystallize Crystallization/ Precipitation IPC->Crystallize Reaction Complete Filter Filtration (Nutsche Filter-Dryer) Crystallize->Filter Dry Vacuum Drying Filter->Dry Final_QC Final Product QC (Purity, Assay) Dry->Final_QC Package Packaging Final_QC->Package

Caption: Pilot-Scale Process Workflow Diagram.

Data Summary: Lab vs. Pilot Scale

ParameterLaboratory Scale (NCS)Pilot Scale (SO₂Cl₂)Rationale for Change
Starting Material 10 - 50 g1 - 5 kgScale-up of process
Chlorinating Agent N-Chlorosuccinimide (1.05 eq)Sulfuryl Chloride (1.05 eq)Cost, atom economy, industrial suitability
Solvent Volume ~10 volumes~10 volumesMaintain safe dilution, can be optimized
Addition Time 30 - 45 minutes (portion-wise)3 - 5 hours (pumped)Thermal management and safety[5][6]
Temperature Control Magnetic stir plate / ice bathJacketed reactor with chiller unitPrecise control of exotherm
Work-up Separatory funnel, rotary evaporatorQuench, crystallization, filter-dryerEfficiency, safety, containment
Safety Controls Fume hoodClosed system, caustic scrubberOperator safety, environmental protection[8][10]
Expected Yield 80 - 90%85 - 95%Improved control can increase yield
Purity (Post-Recryst.) >99%>99%Process must deliver consistent quality

Conclusion

The successful scale-up for the synthesis of this compound hinges on a thorough understanding of the reaction's potential hazards and the implementation of robust engineering controls. Key considerations include shifting from solid to liquid/gas chlorinating agents for economic viability, managing the significant reaction exotherm through controlled addition and efficient cooling, and ensuring safe handling of corrosive off-gases with a dedicated scrubbing system. By following the principles and protocols outlined in this guide, researchers and drug development professionals can effectively transition this synthesis from the benchtop to the pilot plant, ensuring a safe, reliable, and scalable process.

References

Troubleshooting & Optimization

improving the reaction yield of Methyl 2-amino-3-chloro-5-fluorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-3-chloro-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of the underlying reaction mechanisms and extensive laboratory experience.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a nuanced challenge in electrophilic aromatic substitution. The regiochemical outcome of the chlorination step is governed by the interplay of the directing effects of the activating amino group and the deactivating but ortho-, para-directing fluorine atom. This guide provides a systematic approach to optimizing this synthesis and resolving potential roadblocks.

Proposed Synthetic Pathway

A common and logical synthetic route involves a two-step process: the regioselective chlorination of a fluorinated anthranilic acid derivative, followed by esterification. This guide will focus on troubleshooting this pathway.

Synthetic Pathway Start 2-Amino-5-fluorobenzoic Acid Intermediate 2-Amino-3-chloro-5-fluorobenzoic Acid Start->Intermediate Chlorination (e.g., NCS) Product This compound Intermediate->Product Esterification (e.g., MeOH, H+)

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide: Step 1 - Regioselective Chlorination

The critical step in this synthesis is the selective introduction of a chlorine atom at the C-3 position of the benzene ring. The primary challenge is to control the regioselectivity and avoid the formation of unwanted isomers.

Commonly Used Chlorinating Agent: N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for the chlorination of anilines and other activated aromatic compounds.[1]

Issue 1: Low Yield of the Desired 3-Chloro Isomer and Formation of Regioisomers

Root Cause Analysis: The amino group is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director.[2][3] This can lead to a mixture of chlorinated products. The primary competing isomer is likely 2-amino-4-chloro-5-fluorobenzoic acid, with potential for dichlorination.

Chlorination Regioselectivity cluster_products Potential Chlorination Products Starting_Material 2-Amino-5-fluorobenzoic Acid NH2 COOH F Desired_Product Desired Product 2-Amino-3-chloro-5-fluorobenzoic Acid Starting_Material->Desired_Product Chlorination at C-3 (Desired) Side_Product_1 Side Product 2-Amino-4-chloro-5-fluorobenzoic Acid Starting_Material->Side_Product_1 Chlorination at C-4 (Possible) Side_Product_2 Side Product Dichlorinated Product Starting_Material->Side_Product_2 Over-chlorination (Possible)

Caption: Potential outcomes of the chlorination of 2-amino-5-fluorobenzoic acid.

Troubleshooting and Optimization Strategies:

Parameter Recommendation Scientific Rationale
Solvent Acetonitrile is often a good solvent for NCS chlorination of anilines.[4]The choice of solvent can influence the reactivity and selectivity of the chlorinating agent.
Temperature Start the reaction at a low temperature (e.g., 0-5 °C) and slowly warm to room temperature.Lower temperatures can enhance selectivity by favoring the kinetically controlled product.
Stoichiometry of NCS Use a slight excess of NCS (1.05-1.1 equivalents).Insufficient NCS will lead to incomplete conversion, while a large excess increases the risk of dichlorination.
Reaction Monitoring Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).This will help to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.
Purification Separation of positional isomers can be achieved by fractional crystallization or column chromatography.[5]The different isomers will have slightly different polarities, allowing for their separation.

Experimental Protocol: Chlorination with NCS

  • Dissolve 2-amino-5-fluorobenzoic acid in a suitable solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add N-chlorosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at 0-5 °C for 1 hour, then slowly warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Issue 2: Formation of Colored Impurities

Root Cause Analysis: Anilines are susceptible to oxidation, which can lead to the formation of colored byproducts, especially in the presence of an oxidizing agent like NCS.[6]

Troubleshooting and Optimization Strategies:

Parameter Recommendation Scientific Rationale
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This minimizes contact with atmospheric oxygen, reducing oxidation.
Purity of Reagents Use freshly recrystallized or high-purity NCS.Impurities in the chlorinating agent can catalyze side reactions.
Workup During workup, a wash with a mild reducing agent (e.g., sodium bisulfite solution) can help to remove some colored impurities.The reducing agent will react with and decolorize some of the oxidized byproducts.
Purification Treatment with activated carbon during recrystallization can effectively remove colored impurities.Activated carbon has a high surface area and can adsorb large, colored organic molecules.

Troubleshooting Guide: Step 2 - Esterification

The second step involves the conversion of the carboxylic acid to a methyl ester. This is a standard transformation, but challenges can still arise.

Commonly Used Method: Fischer esterification using methanol as both the solvent and reagent, with a strong acid catalyst like sulfuric acid.[7]

Issue 3: Low Yield of the Methyl Ester

Root Cause Analysis: Fischer esterification is an equilibrium-controlled reaction.[8] The presence of water can shift the equilibrium back towards the starting materials. Additionally, the amino group can be protonated by the acid catalyst, reducing its effectiveness.

Troubleshooting and Optimization Strategies:

Parameter Recommendation Scientific Rationale
Reagents Use anhydrous methanol and a strong acid catalyst like concentrated sulfuric acid or thionyl chloride.[9]Minimizing water content is crucial to drive the equilibrium towards the ester product.
Reaction Conditions Reflux the reaction mixture to increase the reaction rate.Higher temperatures accelerate the attainment of equilibrium.
Water Removal If possible, use a Dean-Stark apparatus to remove the water formed during the reaction.This will continuously shift the equilibrium towards the product side.
Catalyst Amount Use a stoichiometric amount of acid catalyst relative to the aminobenzoic acid.The basic amino group will be protonated, so a catalytic amount of acid may not be sufficient.[7]

Experimental Protocol: Fischer Esterification

  • To a solution of 2-amino-3-chloro-5-fluorobenzoic acid in anhydrous methanol, slowly add concentrated sulfuric acid (1-2 equivalents) while cooling in an ice bath.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the regiochemistry of my chlorinated product?

A1: The most definitive method is through Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11] The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. For the desired 3-chloro product, you would expect to see two doublets in the aromatic region of the 1H NMR spectrum.

Q2: What are the expected spectroscopic data for this compound?

  • ¹H NMR: Signals for the methyl ester protons (~3.9 ppm), the amino protons (a broad singlet), and two aromatic protons (as doublets, likely between 6.5 and 7.5 ppm).

  • ¹³C NMR: Resonances for the ester carbonyl carbon (~165 ppm), the methyl carbon (~52 ppm), and the aromatic carbons, with their chemical shifts influenced by the substituents.

  • IR Spectroscopy: Characteristic peaks for the N-H stretches of the amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region.[12][13]

Q3: Can I perform the esterification before the chlorination?

A3: Yes, this is a viable alternative synthetic route. Chlorination of Methyl 2-amino-5-fluorobenzoate would be the key step. The directing effects of the substituents would still need to be carefully considered.

References

Technical Support Center: Purification of Crude Methyl 2-amino-3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-amino-3-chloro-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to not only follow protocols but to understand the causality behind them, enabling you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often stem from the synthetic route. These can include unreacted starting materials, by-products from side reactions (e.g., isomers, over-chlorinated or di-aminated products), and residual solvents or reagents. For instance, if the synthesis involves the reduction of a nitro group, the corresponding nitro-compound may be a key impurity.[1]

Q2: Which purification technique is generally most effective for this compound?

A2: The choice depends on the scale and the nature of the impurities. For moderate to high levels of impurities with different polarities, column chromatography is highly effective. For removing smaller amounts of impurities, especially if the crude product is already of reasonable purity (>85%), recrystallization is often a more efficient and scalable method.

Q3: My compound appears as a yellow or brown solid. Is this normal?

A3: Pure this compound is typically an off-white or light-colored solid. A yellow or brown hue usually indicates the presence of oxidized impurities or residual colored reagents from the synthesis. These can often be removed by recrystallization with activated charcoal or by column chromatography.

Q4: Can I use standard silica gel for column chromatography with this amine-containing compound?

A4: While possible, it is often challenging. The basic amino group can interact strongly with the acidic silanol groups on the surface of standard silica gel.[2] This interaction can lead to significant peak tailing, poor separation, and even irreversible adsorption of the product onto the column, resulting in low yield.[2][3] It is often necessary to modify the mobile phase or use a different stationary phase.[3]

Q5: What are the ideal storage conditions for the purified product?

A5: Aromatic amines can be sensitive to light, air, and heat. To maintain purity, store this compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place, preferably under an inert atmosphere like argon or nitrogen.

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Problem Potential Cause Recommended Solution & Scientific Rationale
Recrystallization: Product "Oils Out" instead of Crystallizing 1. The solvent is too good a solvent for the compound, even when cold. 2. The solution is supersaturated with impurities, depressing the melting point. 3. Cooling rate is too rapid.Solution: 1. Add an anti-solvent: Add a second solvent in which your compound is poorly soluble (e.g., hexane if you are using ethyl acetate) dropwise to the warm solution until persistent cloudiness appears, then reheat to clarify and cool slowly. This reduces the overall solvating power of the system. 2. Pre-purify: If impurities are high, perform a quick filtration through a small plug of silica gel before recrystallization. 3. Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. This provides sufficient time for proper crystal lattice formation.
Recrystallization: Very Low or No Crystal Yield 1. Too much solvent was used. 2. The chosen solvent system is not ideal (compound is too soluble). 3. Premature crystallization occurred during hot filtration.Solution: 1. Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen to reach the saturation point, then allow it to cool again. 2. Re-evaluate Solvents: Test solubility in a range of solvents to find a system where the compound is soluble when hot but poorly soluble when cold. 3. Prevent Premature Crystallization: Use a heated funnel for hot filtration and use a slight excess of hot solvent to ensure the compound remains in solution.
Column Chromatography: Streaking/Tailing of the Compound Spot on TLC 1. Strong interaction between the basic amine and acidic silica gel. 2. The compound is overloading the TLC plate or column. 3. The solvent system is not polar enough to move the compound effectively.Solution: 1. Add a Competing Base: Add a small amount (0.1-1%) of triethylamine or ammonia to your mobile phase (eluent).[2][3] This base neutralizes the acidic sites on the silica, minimizing the unwanted interaction with your amine. 2. Dilute Sample: Ensure the sample applied to the TLC plate is not too concentrated. For column chromatography, ensure you do not exceed the loading capacity of your stationary phase. 3. Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system).
Column Chromatography: Product Does Not Elute from the Column 1. Irreversible adsorption to the silica gel due to strong acid-base interactions. 2. The mobile phase is not polar enough.Solution: 1. Switch Stationary Phase: Use a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica column.[2][3] These provide a more inert surface for the purification of basic compounds. 2. Use a Stronger Eluent: If the product is still on the column, try flushing with a highly polar solvent system, such as 5-10% methanol in dichloromethane, often with a small amount of ammonia added.[2]
Column Chromatography: Poor Separation of Product from Impurity 1. The chosen eluent system has poor selectivity for the two compounds. 2. The column was packed improperly, leading to channeling.Solution: 1. Optimize Eluent: Systematically test different solvent combinations using TLC. Try changing solvent classes (e.g., substitute ethyl acetate with acetone or dichloromethane) to alter the selectivity of the separation. 2. Repack Column: Ensure the column is packed uniformly without any air bubbles or cracks to allow for a smooth solvent front.

Experimental Workflows & Protocols

Workflow for Purification of Crude Product

PurificationWorkflow crude Crude this compound assess Assess Purity (TLC, NMR) crude->assess high_purity High Purity? (>90%) assess->high_purity recrystallize Recrystallization high_purity->recrystallize Yes column Column Chromatography high_purity->column No final_product Pure Product recrystallize->final_product column->final_product

Caption: General purification strategy for the crude product.

Protocol 1: Recrystallization

This method is ideal for purifying material that is already relatively pure (>85%) to remove minor impurities.

1. Solvent System Selection:

  • Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) and solvent pairs (e.g., ethyl acetate/hexane, ethanol/water).

  • The ideal solvent will fully dissolve the compound when hot but result in poor solubility when cold. A common starting point for a compound of this nature is an ethyl acetate/hexane system.

2. Step-by-Step Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the primary solvent (e.g., ethyl acetate) dropwise while heating the mixture (e.g., on a hotplate with stirring) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Optional Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal and any insoluble impurities into a clean, pre-warmed flask.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold anti-solvent (e.g., hexane) to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to obtain the pure product.

Protocol 2: Flash Column Chromatography

This method is best for separating the target compound from impurities with significantly different polarities.

1. TLC Analysis and Eluent Selection:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., starting with 20% ethyl acetate in hexane and increasing polarity).

  • Crucial Tip: Add ~0.5% triethylamine (TEA) to the eluent to prevent tailing.[2][3]

  • The ideal eluent system will give your product an Rf value of approximately 0.25-0.35 and show good separation from impurities.

2. Step-by-Step Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, leaving a layer of solvent above the bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. For a solid sample, it is often best to pre-adsorb it onto a small amount of silica gel (dry loading). Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting Logic Diagram

Troubleshooting start Purification Unsuccessful problem What is the main issue? start->problem low_yield Low Yield problem->low_yield Yield low_purity Low Purity problem->low_purity Purity yield_cause Where was material lost? low_yield->yield_cause purity_cause What is the separation method? low_purity->purity_cause recrys_loss Recrystallization Filtrate yield_cause->recrys_loss Recrystallization col_loss Stuck on Column yield_cause->col_loss Column sol_recrys Too much solvent used or compound too soluble. recrys_loss->sol_recrys sol_col Irreversible adsorption to silica. col_loss->sol_col fix_recrys Solution: Concentrate filtrate or change solvent. sol_recrys->fix_recrys fix_col Solution: Use amine-silica or add TEA to eluent. sol_col->fix_col recrys_impure Recrystallization purity_cause->recrys_impure col_impure Column Chromatography purity_cause->col_impure sol_recrys_impure Impurity co-crystallized. recrys_impure->sol_recrys_impure sol_col_impure Poor separation on column. col_impure->sol_col_impure fix_recrys_impure Solution: Re-recrystallize from a different solvent system. sol_recrys_impure->fix_recrys_impure fix_col_impure Solution: Optimize eluent for better selectivity (TLC). sol_col_impure->fix_col_impure

Caption: Decision tree for troubleshooting common purification issues.

References

identifying and minimizing byproducts in Methyl 2-amino-3-chloro-5-fluorobenzoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 2-amino-3-chloro-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally similar polysubstituted anilines. Our focus is on providing practical, in-depth solutions for identifying and minimizing byproduct formation, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Byproduct Identification & Characterization

Q1: We are observing unknown peaks in our HPLC analysis of a reaction mixture for the synthesis of this compound. What are the most probable byproducts?

A1: Based on the typical synthetic routes for this molecule, which often involve multi-step sequences including nitration, reduction, chlorination, and esterification, several byproducts can be anticipated. The most common impurities arise from incomplete reactions or side reactions at each stage.

Key Potential Byproducts:

  • Regioisomers: Unwanted isomers can form during the chlorination or amination steps. For instance, you might see the formation of Methyl 2-amino-5-chloro-3-fluorobenzoate if the directing effects of the substituents are not properly controlled.

  • Dichlorinated Byproducts: Over-chlorination can lead to the formation of dichlorinated species, such as Methyl 2-amino-3,5-dichlorofluorobenzoate.

  • Hydrolysis Product: The methyl ester can be hydrolyzed back to the corresponding carboxylic acid, 2-amino-3-chloro-5-fluorobenzoic acid, especially if the reaction or workup conditions are too acidic or basic and involve aqueous solutions.

  • Decarboxylated Byproduct: Under harsh thermal or acidic conditions, the carboxylic acid intermediate (or the final ester after hydrolysis) can undergo decarboxylation to yield 2-chloro-4-fluoroaniline.

  • Unreacted Intermediates: Depending on the synthetic route, you may see residual starting materials or intermediates, such as the corresponding nitro-compound if the reduction step is incomplete.

To confirm the identity of these unknown peaks, a combination of analytical techniques is recommended. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight of the impurities, which can provide strong evidence for their structures. For unambiguous identification, isolation of the impurity by preparative HPLC followed by nuclear magnetic resonance (NMR) spectroscopy is often necessary.[1][2][3][4][5]

Q2: What is the best analytical workflow for identifying and quantifying these byproducts?

A2: A systematic analytical workflow is crucial for accurate impurity profiling.

Workflow for Byproduct Identification and Quantification

Byproduct Analysis Workflow cluster_identification Identification cluster_quantification Quantification & Monitoring HPLC_DAD 1. HPLC-DAD/UV Analysis (Initial Detection & Quantification) LC_MS 2. LC-MS Analysis (Molecular Weight Determination) HPLC_DAD->LC_MS Unknown Peaks Prep_HPLC 3. Preparative HPLC (Impurity Isolation) LC_MS->Prep_HPLC Tentative Identification NMR 4. NMR Spectroscopy (Structural Elucidation) Prep_HPLC->NMR Isolated Impurity Reference_Standards 6. Reference Standard Synthesis (Accurate Quantification) NMR->Reference_Standards Confirmed Structure Validated_HPLC 5. Validated HPLC Method (Routine Analysis) Reference_Standards->Validated_HPLC Calibration

Caption: Workflow for Byproduct Analysis

Troubleshooting & Minimizing Byproducts

Q3: We are observing a significant amount of a regioisomeric byproduct. How can we improve the regioselectivity of our reaction?

A3: Regioselectivity in electrophilic aromatic substitution reactions, such as chlorination, is governed by the directing effects of the substituents already present on the aromatic ring. The amino group is a strong ortho-, para-director, while the ester and fluoro groups are deactivating and meta-directing (though the fluoro group's effect is complex).

Strategies to Enhance Regioselectivity:

  • Protecting Groups: The strong activating and directing effect of the amino group can be modulated by using a protecting group, such as an acetyl or a carbamate group. This can alter the steric hindrance and electronic properties, favoring the desired regioisomer.

  • Choice of Chlorinating Agent: Different chlorinating agents can exhibit different selectivities. For instance, N-chlorosuccinimide (NCS) in a polar aprotic solvent might offer different selectivity compared to chlorine gas in a nonpolar solvent.

  • Reaction Conditions: Temperature and solvent can significantly influence regioselectivity. Lowering the reaction temperature may increase selectivity by favoring the thermodynamically more stable product.

Q4: How can we prevent the formation of dichlorinated byproducts?

A4: The formation of dichlorinated byproducts is typically a result of over-chlorination.

Minimization Strategies:

  • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess is common to drive the reaction to completion, but a large excess should be avoided.

  • Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the second chlorination.

  • Monitoring: Closely monitor the reaction progress by HPLC or GC to stop the reaction once the starting material is consumed and before significant amounts of the dichlorinated product are formed.

Q5: Our final product is contaminated with the corresponding carboxylic acid. What is causing this and how can we avoid it?

A5: The presence of the carboxylic acid is due to the hydrolysis of the methyl ester.

Prevention of Hydrolysis:

  • Anhydrous Conditions: Ensure that all reagents and solvents are anhydrous, as water is required for hydrolysis.

  • pH Control: Avoid strongly acidic or basic conditions during workup and purification. If an acid or base wash is necessary, perform it quickly and at a low temperature. Neutralize the product solution promptly.

  • Non-Aqueous Workup: If possible, use a non-aqueous workup procedure to isolate the product.

Q6: We suspect decarboxylation is occurring. Under what conditions is this likely, and how can it be prevented?

A6: Decarboxylation of aminobenzoic acids is generally promoted by high temperatures and acidic conditions.[3][5]

Preventing Decarboxylation:

  • Temperature Control: Avoid excessive heating during the reaction and purification steps.

  • Avoid Strong Acids: Minimize the use of strong acids, especially at elevated temperatures. If an acid catalyst is required, use the mildest effective acid at the lowest possible concentration.

Experimental Protocols

Protocol 1: General Method for Identification of Byproducts by LC-MS

This protocol outlines a general method for the initial identification of unknown impurities in a reaction mixture.

Materials:

  • Reaction mixture sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap)

  • C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration appropriate for your LC-MS system (typically in the low µg/mL range).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95-100%) over a suitable time (e.g., 10-15 minutes) to ensure elution of all components.

    • Flow Rate: 0.2-0.4 mL/min

    • Column Temperature: 30-40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI), both positive and negative modes are recommended for comprehensive analysis.

    • Mass Range: Scan a wide mass range (e.g., m/z 50-1000) to detect all potential ions.

    • Data Acquisition: Acquire data in full scan mode. If available, use data-dependent MS/MS to obtain fragmentation data for structural elucidation.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum of each peak to determine the molecular weight of the corresponding compound.

    • Compare the observed molecular weights with the calculated molecular weights of the potential byproducts listed in the table below.

Table 1: Molecular Weights of Potential Byproducts

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compound C₈H₇ClFNO₂203.60
2-amino-3-chloro-5-fluorobenzoic acidC₇H₅ClFNO₂189.57
Methyl 2-amino-3,5-dichlorofluorobenzoateC H₆Cl₂FNO₂238.04
2-chloro-4-fluoroanilineC₆H₅ClFN145.56
Regioisomeric ByproductsC₈H₇ClFNO₂203.60

Logical Flow for Minimizing Dichlorination

Minimizing Dichlorination start Start: Dichlorination Observed check_stoichiometry 1. Verify Stoichiometry of Chlorinating Agent start->check_stoichiometry slow_addition 2. Implement Slow Addition of Reagent check_stoichiometry->slow_addition monitor_reaction 3. Monitor Reaction Progress (e.g., by HPLC) slow_addition->monitor_reaction quench 4. Quench Reaction Promptly After Completion monitor_reaction->quench end End: Minimized Dichlorination quench->end

Caption: Strategy to Reduce Dichlorination

References

optimization of solvent and temperature for Methyl 2-amino-3-chloro-5-fluorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-3-chloro-5-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical interplay between solvent and temperature. Here, we provide field-proven insights, troubleshooting protocols, and data-driven recommendations to enhance your reaction yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

There are two primary, well-documented routes. The most direct method is the Fischer esterification of the corresponding carboxylic acid, 2-amino-3-chloro-5-fluorobenzoic acid, using methanol with an acid catalyst.[1][2] An alternative route involves the esterification of a nitro-substituted precursor, such as 2-chloro-4-fluoro-5-nitrobenzoic acid, followed by the reduction of the nitro group to an amine.[3] This guide will focus on the optimization of the direct Fischer esterification route due to its atom economy and process simplicity.

Q2: How does solvent selection impact the yield and purity of the esterification?

Solvent choice is paramount. In Fischer esterification, the alcohol (methanol) often serves as both the reagent and the solvent.[1] Using a large excess of methanol shifts the reaction equilibrium towards the product side, maximizing conversion.[4] The polarity of the solvent system can also influence the solubility of the starting material and the stability of reaction intermediates. While methanol is the primary choice, co-solvents can sometimes be used, but they may complicate downstream processing.

Q3: What is the optimal temperature range for this synthesis?

The optimal temperature is a balance between reaction kinetics and product stability. Generally, heating the reaction mixture to reflux is standard practice to accelerate the rate of this reversible reaction.[2] For methanol, this is approximately 65°C. However, excessively high temperatures or prolonged heating can lead to the formation of impurities and decomposition, manifesting as a darkening of the reaction mixture.[1] Temperature optimization studies are crucial to find the "sweet spot" for your specific setup.

Q4: My reaction mixture is turning dark brown. What is causing this and how can I prevent it?

Darkening of the reaction mixture is a common indicator of decomposition or side reactions, particularly the oxidation of the aniline functional group.[5] Anilines, especially electron-rich ones, are susceptible to oxidation, which can be exacerbated by prolonged heating at high temperatures in the presence of strong acids.[1][5] To mitigate this, consider using the minimum effective temperature, ensuring an inert atmosphere (e.g., nitrogen or argon), and minimizing the reaction time by monitoring for completion via TLC or HPLC.

Q5: What are the most likely impurities I will encounter?

The most common impurities include:

  • Unreacted Starting Material: Due to the reversible nature of Fischer esterification, incomplete conversion is a common issue.[4]

  • Water: As a byproduct of the reaction, its presence can limit the equilibrium conversion.

  • N-Acylated or N-Methylated Byproducts: The amino group can potentially react with the activated carboxylic acid or the methylating agent (if an alternative route is used), leading to dimers or other impurities.[4] This is generally less of a concern in standard Fischer esterification but can occur at very high temperatures.

  • Oxidation/Decomposition Products: As mentioned, these arise from the instability of the aniline moiety under harsh conditions.[1]

Troubleshooting and Optimization Guides
Issue 1: Low Product Yield

Low yield is the most frequent challenge, often stemming from reversible equilibrium, insufficient catalysis, or side reactions.

References

degradation pathways and stability issues of Methyl 2-amino-3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Methyl 2-amino-3-chloro-5-fluorobenzoate. This document is designed for researchers, chemists, and drug development professionals who utilize this halogenated anthranilate ester as a key intermediate in complex organic synthesis. Given its multifunctional nature—possessing an aromatic amine, a methyl ester, and two different halogen substituents—this compound exhibits specific stability characteristics that are critical to understand for optimizing reaction outcomes, ensuring product purity, and maintaining long-term storage integrity.

This guide provides field-proven insights through a series of troubleshooting scenarios and frequently asked questions, addressing the common challenges encountered during the handling, reaction, and storage of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] To prevent potential degradation, it is crucial to protect it from light, moisture, and atmospheric oxygen. For high-purity applications or long-term archival, storage under an inert atmosphere, such as nitrogen or argon, is strongly recommended.[4]

Q2: I've noticed my sample has developed a slight yellow or brownish tint over time. Is it still usable?

Q3: What common reagents and conditions should be avoided when working with this compound?

You should avoid exposure to:

  • Strong Oxidizing Agents: These can aggressively degrade the aromatic amine functionality.[4][6]

  • Strong Acids and Bases: These can catalyze the hydrolysis of the methyl ester group.[4][6]

  • High Temperatures for Prolonged Periods: While the compound has a defined melting point, extended exposure to heat can accelerate thermal degradation.[4]

  • Direct UV or Bright Light: Aromatic compounds, particularly aminobenzoates, can be susceptible to photodegradation.[7]

Q4: What are the primary degradation products I should be looking for?

The two most common degradation products are the carboxylic acid analog (2-amino-3-chloro-5-fluorobenzoic acid) resulting from ester hydrolysis, and various colored impurities arising from the oxidation of the amine group.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution & Scientific Rationale
Unexpected Peak in Analytical Data (HPLC/LC-MS) Ester Hydrolysis: The methyl ester is susceptible to hydrolysis, especially in the presence of trace acid or base, or in protic solvents (e.g., water, methanol).Control Reaction pH: Ensure your reaction medium is neutral, or appropriately buffered if pH extremes are unavoidable. Use Aprotic Solvents: Whenever possible, use solvents like THF, DCM, or acetonitrile to minimize hydrolysis. Validate Analytical Method: Confirm that your new peak corresponds to the mass of the hydrolyzed acid.
Sample Discoloration During Workup or Storage Amine Oxidation: The 2-amino group is electron-rich and prone to oxidation by atmospheric oxygen, which can be accelerated by light or trace metal impurities.[5][8]Inert Atmosphere: Perform reactions and workups under a nitrogen or argon atmosphere. Use Degassed Solvents: For sensitive reactions, sparging solvents with an inert gas can remove dissolved oxygen. Storage: Store the final compound in amber vials under an inert gas.[9]
Low Yields or Complex Mixture in Oxidation Reactions Competing Oxidation Pathways: If you are trying to oxidize another part of a larger molecule containing this moiety, the aromatic amine can be a more favorable site for oxidation, leading to decomposition or polymerization.[10]Protecting Group Strategy: Protect the amine group before performing the oxidation. Acetylation (forming an amide) is a common and effective strategy to temporarily decrease the nucleophilicity and oxidative sensitivity of the amine.[5]
Inconsistent Reaction Rates or By-product Profiles Photodegradation: The aromatic ring and amine functionality can absorb UV-Vis light, leading to an excited state that undergoes unwanted side reactions. Studies on similar molecules confirm susceptibility to photolysis.[7]Protect from Light: Use amber glassware or wrap reaction vessels in aluminum foil. Avoid leaving reactions exposed to direct sunlight or strong overhead laboratory lighting for extended periods.

In-Depth Analysis: Key Degradation Pathways

Understanding the chemical mechanisms of degradation is essential for developing robust experimental protocols.

Hydrolytic Degradation (Ester Cleavage)

The most straightforward degradation pathway is the hydrolysis of the methyl ester to its corresponding carboxylic acid and methanol. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed (Saponification): Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by the loss of the methoxide leaving group.

Hydrolysis cluster_main Hydrolytic Degradation Pathway Reactant This compound Condition H₂O (Acid or Base Catalyst) Reactant->Condition Product_Acid 2-amino-3-chloro-5-fluorobenzoic Acid Product_MeOH Methanol Condition->Product_Acid Condition->Product_MeOH

Caption: Pathway of ester hydrolysis.

Oxidative Degradation (Amine Oxidation)

Oxidation cluster_oxidation Oxidative Degradation Initiation Start Aromatic Amine Moiety (-NH₂) Initiator [O] (Air, Light, Metal Ions) Start->Initiator Radical Radical Cation Intermediate (-NH₂•⁺) Products Dimers, Oligomers, Polymeric By-products (Colored Impurities) Radical->Products Coupling Reactions Initiator->Radical -e⁻

Caption: Initial steps of amine oxidation.

Photodegradation

Exposure to ultraviolet (UV) radiation can promote the molecule to an electronically excited state. This excess energy can lead to bond cleavage, radical formation, or other complex rearrangements. Studies on the related methyl anthranilate show it undergoes direct photolysis under UVC and UVB irradiation, a process that is significantly accelerated by radical initiators like hydrogen peroxide.[7] It is highly probable that this compound follows a similar degradation pathway.

Photodegradation cluster_photo Photodegradation Pathway GroundState Ground State Molecule Photon Photon (hν) (e.g., UV Light) GroundState->Photon ExcitedState Excited State Molecule* ExcitedState->GroundState Relaxation DegradationProducts Degradation Products (e.g., dehalogenation, ring opening) ExcitedState->DegradationProducts Chemical Reactions Photon->ExcitedState

Caption: General photodegradation process.

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol is designed to intentionally stress the compound to rapidly identify its primary degradation pathways.

Objective: To assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Sample Allocation: Aliquot the stock solution into five separate, clearly labeled amber HPLC vials.

    • Control: Add an equal volume of diluent (acetonitrile). Store at 4°C protected from light.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% H₂O₂.

    • Thermal: Add an equal volume of diluent.

    • Photolytic: Prepare a separate sample in a clear vial and expose it to a UV light source (e.g., 254 nm) for 24 hours.

  • Incubation: Place the Acid, Base, Oxidation, and Thermal vials in a heating block at 60°C for 24 hours.

  • Analysis:

    • After incubation, cool all samples to room temperature.

    • If necessary, neutralize the acidic and basic samples with an equimolar amount of base/acid.

    • Analyze all five samples alongside a non-stressed control using a stability-indicating HPLC-UV or LC-MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify new peaks (degradants) and calculate the percentage loss of the parent compound.

Protocol 2: Recommended HPLC Method for Purity and Stability Analysis

This method is a starting point for resolving the parent compound from its likely degradation products.

ParameterRecommended Value
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 or 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Deionized Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% B to 95% B over 20 minutes, hold for 5 minutes, re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection Diode Array Detector (DAD) scanning 210-400 nm. Monitor at 254 nm and 320 nm.
Injection Volume 5 µL

References

troubleshooting guide for failed reactions involving Methyl 2-amino-3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for Methyl 2-amino-3-chloro-5-fluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this highly functionalized aniline derivative. Here, we address common experimental failures in a direct Q&A format, providing not just solutions but the underlying chemical principles to empower your research.

Section 1: General Handling and Stability

Q: My reaction is failing, and I suspect the starting material. How should I store and handle this compound?

A: While generally stable, this compound's reactivity can be influenced by storage conditions. Like many substituted anilines, it can be sensitive to light, air (oxidation), and strong acids or bases over prolonged periods.

  • Storage: Keep the compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) and store it in a cool, dark, and dry place, ideally refrigerated (2-8°C).[1]

  • Handling: For reactions requiring anhydrous conditions, handle the material in a glovebox or under a positive pressure of inert gas. Avoid contact with strong oxidizing agents.[2] The amino group can slowly form salts with atmospheric CO2 and moisture, which may interfere with sensitive reactions. Purity should be checked by NMR or LC-MS if the material has been stored for an extended period or if inconsistent results are observed.

Section 2: Troubleshooting Amide Bond Formation (Acylation)

Q: My acylation reaction with an acid chloride or a standard peptide coupling reagent (e.g., EDC, HATU) is sluggish, incomplete, or failing entirely. What is happening?

A: This is the most common issue encountered with this substrate. The root cause is the severely diminished nucleophilicity of the 2-amino group. The combined electron-withdrawing effects of the ortho-chloro, para-fluoro, and ortho-ester groups significantly reduce the electron density on the nitrogen atom, making it a poor nucleophile.[3][4]

Troubleshooting Workflow for Failed Amide Coupling:

Caption: Troubleshooting logic for failed amide couplings.

Detailed Solutions:

  • For Acid Chloride Reactions:

    • Increase Temperature: Gently heat the reaction (e.g., 40-60°C).

    • Add a Catalyst: Introduce a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP acts as a potent acyl transfer agent, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the weak aniline nucleophile.[5]

    • Use a Stronger Base: Switch from a tertiary amine base like triethylamine (TEA) to a stronger, non-nucleophilic base such as DBU or Proton-Sponge® to ensure complete scavenging of the generated HCl.

  • For Carbodiimide/Peptide Coupling Reactions:

    • Increase Equivalents & Temperature: Using 1.5-2.0 equivalents of the coupling reagent (e.g., EDC) and activator (e.g., HOBt) and running the reaction at a higher temperature (e.g., 40-50°C) can sometimes overcome the energy barrier.

    • Leverage DMAP: A highly effective protocol for electron-deficient anilines involves the use of EDC (1 eq), DMAP (1 eq), and a catalytic amount of HOBt in a solvent like acetonitrile.[3][5] The DMAP is crucial for generating the highly reactive acyliminium ion intermediate.[5]

  • Advanced Protocol for Stubborn Cases:

    • In Situ Acyl Fluoride Formation: When all else fails, converting the carboxylic acid to an acyl fluoride is a powerful strategy.[6][7] Acyl fluorides are more reactive than acyl chlorides but are generally more stable and less prone to side reactions.

      • Protocol: Treat the carboxylic acid with a fluorinating agent like Cyanuric Fluoride or Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) in an aprotic solvent. Then, add the aniline and a mild base, often with heating, to drive the reaction to completion.[7]

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling

Q: My Suzuki-Miyaura coupling reaction at the chloro position is failing. I'm seeing no product, low conversion, or significant decomposition. What should I do?

A: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions.[8][9][10] The oxidative addition of the Ar-Cl bond to the Pd(0) center is the rate-limiting step and requires a highly active catalyst. The presence of the ortho-amino group can further complicate the reaction by coordinating to the palladium center and inhibiting catalysis.[11]

Key Factors for Successful Coupling:

ParameterStandard Conditions (Often Fail)Recommended for This SubstrateRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂These are stable Pd(0) or Pd(II) precatalysts that readily form the active Pd(0) species.
Ligand PPh₃Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos, RuPhos ) or N-heterocyclic carbenes (NHCs).[9][10][12]These ligands promote the difficult oxidative addition step and stabilize the catalytic species, preventing decomposition.[9][12]
Base Na₂CO₃, K₂CO₃Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ .Weaker bases are often insufficient. K₃PO₄ is particularly effective in many challenging Suzuki couplings.[11]
Solvent Toluene, DME1,4-Dioxane , THF, or Toluene/Water mixtures.The choice of solvent can significantly impact catalyst activity and solubility. A small amount of water can sometimes be beneficial.[11]
Temperature 80-90 °C90-110 °C Higher temperatures are often required to drive the oxidative addition of the aryl chloride.

Troubleshooting Competing Pathways in Suzuki Coupling:

G Start Pd(0)L_n + Ar-Cl OA Oxidative Addition (Rate-Limiting) Start->OA Intermediate Ar-Pd(II)(Cl)L_n OA->Intermediate Desired Desired C-C Product Intermediate->Desired Transmetalation & Reductive Elimination Dehalogenation Side Product: Dehalogenation (Ar-H) Intermediate->Dehalogenation β-Hydride Elimination or Reaction with Hydride Source Homocoupling Side Product: Boronic Acid Homocoupling Intermediate->Homocoupling Reaction with O₂ or excess Pd(II)

Caption: Key reaction pathways in a Suzuki-Miyaura coupling.

Specific Recommendations:

  • Deoxygenate Rigorously: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.[3] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30 minutes or using freeze-pump-thaw cycles) and the reaction is run under a strict inert atmosphere.

  • Screen Ligands: The choice of ligand is critical. If one biarylphosphine ligand fails, screen others. A combination like Pd₂(dba)₃ with SPhos is an excellent starting point for challenging aryl chlorides.[11]

  • Address Dehalogenation: If you observe the formation of Methyl 2-amino-5-fluorobenzoate (loss of Cl), it suggests a competing reductive dehalogenation pathway. This can be minimized by using a rigorously anhydrous solvent and ensuring the absence of hydride sources.

  • Protect the Amine? In extremely challenging cases where catalyst inhibition is suspected to be the primary failure mode, temporary protection of the amino group as a Boc-carbamate or an amide can be considered. However, this adds steps to the synthesis and is often avoidable with modern catalyst systems.

Section 4: Troubleshooting Ester Hydrolysis

Q: I am struggling to hydrolyze the methyl ester to the corresponding carboxylic acid using standard LiOH or NaOH in aqueous THF/Methanol. The reaction is extremely slow or stalls. Why?

A: The ester group in this molecule is sterically hindered by the adjacent amino and chloro substituents. This steric bulk impedes the approach of the hydroxide nucleophile to the carbonyl carbon. Furthermore, the poor solubility of the organic substrate in highly aqueous media can lead to a slow reaction rate.[13]

Strategies for Hindered Ester Hydrolysis:

  • Increase Temperature: Refluxing the reaction mixture for an extended period (12-48 hours) is often necessary. Microwave heating can also significantly accelerate the hydrolysis.[13]

  • Change the Cation: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for hydrolyzing hindered esters in mixed aqueous-organic solvents.[14]

  • Improve Solubility:

    • Use a co-solvent system that better solubilizes the starting material, such as THF/Water/Methanol (e.g., 3:1:1).[14]

    • Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if solubility is a major issue.[13]

  • Non-Aqueous Hydrolysis: For extremely resistant esters, non-aqueous conditions can be effective. A system using NaOH in a Methanol/CH₂Cl₂ (1:9) mixture has been reported to efficiently saponify hindered esters at room temperature.[15] This works because the hydroxide ion is less solvated ("naked") in the aprotic solvent, making it a much stronger nucleophile.[15]

  • Alternative Reagents: In drastic cases, reagents like Trimethyltin hydroxide (though toxic) or potassium trimethylsilanolate (TMSOK) in an anhydrous solvent can cleave very hindered esters.

References

Technical Support Center: Characterization of Unexpected Side Products in Fluorinated Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluorinated benzoates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the formation and characterization of unexpected side products. Our goal is to equip you with the expertise to anticipate, identify, and mitigate the formation of impurities, ensuring the integrity of your synthesis and the purity of your final product.

Introduction: The Challenge of Fluorinated Benzoate Synthesis

Fluorinated benzoates are critical building blocks in pharmaceuticals, agrochemicals, and material science. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties. However, the synthesis of these compounds is often accompanied by the formation of unexpected side products, which can complicate purification, reduce yields, and potentially introduce confounding variables in downstream applications. This guide provides a structured approach to understanding and addressing these challenges.

Part 1: Troubleshooting Guides by Synthetic Route

The choice of synthetic strategy significantly influences the impurity profile of your final fluorinated benzoate. Below, we address common issues and unexpected side products associated with prevalent synthetic methodologies.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This common method involves the displacement of a leaving group, typically a halide or a nitro group, from an activated aromatic ring by a fluoride source.

Q1: I am observing a significant amount of a phenolic byproduct in my SNAr reaction. What is the likely cause and how can I prevent it?

A1: The presence of phenolic byproducts, such as hydroxybenzoic acid derivatives, is a strong indicator of reaction with residual water. The fluoride source, particularly alkali metal fluorides like KF, can be hygroscopic. Under the reaction conditions, water can act as a nucleophile, competing with the fluoride ion to displace the leaving group on the aromatic ring.

Causality Explained: The SNAr mechanism proceeds through a negatively charged Meisenheimer complex.[1] The stability of this intermediate is key to the reaction's success. While fluoride is the intended nucleophile, hydroxide ions (from water) are also potent nucleophiles and can attack the electron-deficient aromatic ring, leading to the formation of phenolic impurities.

Troubleshooting Steps:

  • Rigorous Drying of Reagents and Solvents: Ensure all reagents, especially the fluoride source (e.g., KF, CsF), and solvents (e.g., DMSO, DMF) are scrupulously dried before use. KF can be dried by heating under vacuum.

  • Use of Anhydrous Fluoride Sources: Consider using spray-dried KF or specialized anhydrous fluoride reagents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Q2: My reaction is sluggish, and upon analysis, I see the formation of multiple unidentified impurities. What could be the issue?

A2: A sluggish reaction can be due to insufficient activation of the aromatic ring or poor solubility of the fluoride salt. The formation of multiple impurities can arise from side reactions promoted by high temperatures required to drive a slow reaction.

Causality Explained: For an SNAr reaction to proceed efficiently, the aromatic ring must be sufficiently electron-deficient, typically achieved by having electron-withdrawing groups (e.g., -NO2, -CN) ortho or para to the leaving group.[2][3] If the ring is not adequately activated, harsh reaction conditions (high temperatures, long reaction times) are often employed, which can lead to decomposition of starting materials, reagents, or the desired product, resulting in a complex mixture of byproducts.

Troubleshooting Flowchart:

start Sluggish SNAr Reaction & Multiple Impurities check_activation Is the aromatic ring sufficiently activated? start->check_activation check_solubility Is the fluoride source soluble? check_activation->check_solubility Yes optimize_conditions Optimize Reaction Conditions check_activation->optimize_conditions No, consider alternative substrate check_solubility->optimize_conditions No increase_temp Increase Temperature Gradually check_solubility->increase_temp Yes change_solvent Consider a more polar aprotic solvent optimize_conditions->change_solvent phase_transfer Use a phase-transfer catalyst (e.g., crown ether) optimize_conditions->phase_transfer If solubility is the issue final_product Improved Yield and Purity increase_temp->final_product change_solvent->final_product phase_transfer->final_product

Caption: Troubleshooting logic for a sluggish SNAr reaction.

Route 2: The Balz-Schiemann Reaction

This classical method involves the diazotization of an aromatic amine followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt to yield the aryl fluoride.[4][5]

Q1: My final product is contaminated with a colored impurity. What is it and how do I remove it?

A1: The colored impurity is likely an azo compound, formed from the reaction of the diazonium salt with unreacted starting amine or other electron-rich aromatic species in the reaction mixture.

Causality Explained: Diazonium salts are electrophilic and can undergo coupling reactions with activated aromatic rings. If the diazotization is incomplete or if there is an excess of the starting aniline, the diazonium cation can react with the free amine to form a diazoamino compound, which can rearrange to form colored azo compounds.

Troubleshooting and Purification:

  • Ensure Complete Diazotization: Maintain a low temperature (0-5 °C) during the addition of the nitrite source to prevent premature decomposition of nitrous acid and ensure its complete reaction with the amine.[6]

  • Stoichiometry Control: Use a slight excess of the acid and nitrite source to drive the diazotization to completion.

  • Purification:

    • Recrystallization: Many azo compounds can be removed by careful recrystallization of the fluorinated benzoic acid.

    • Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude product before filtration can help adsorb colored impurities.[6]

Q2: I am getting a low yield and have identified the corresponding phenol as a major byproduct. Why is this happening?

A2: The formation of a phenol indicates that the diazonium group is being displaced by a hydroxyl group instead of a fluoride. This typically occurs when excess water is present during the decomposition of the diazonium salt.

Causality Explained: The diazonium salt is highly reactive and can react with any nucleophile present. While the tetrafluoroborate anion is the intended source of fluoride, water can also act as a nucleophile, leading to the formation of a phenol.[6] This is especially problematic during the thermal decomposition step if the isolated diazonium salt is not completely dry.

Troubleshooting Steps:

  • Thorough Drying of the Diazonium Salt: Ensure the isolated diazonium tetrafluoroborate is completely dry before thermal decomposition.

  • Anhydrous Conditions: If performing the decomposition in a solvent, use a dry, inert solvent.

  • Alternative Fluoride Sources: In some cases, using hexafluorophosphate (PF6-) or hexafluoroantimonate (SbF6-) salts can give higher yields of the fluoride product.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are positional isomers, and how can I detect them in my fluorinated benzoate product?

A1: Positional isomers are compounds with the same molecular formula but with the fluorine substituent at different positions on the benzoic acid ring. For example, in the synthesis of 2-fluorobenzoic acid, you might also form small amounts of 3- or 4-fluorobenzoic acid.

Detection and Characterization:

  • NMR Spectroscopy: 1H, 13C, and especially 19F NMR are powerful tools for identifying and quantifying positional isomers. The coupling patterns and chemical shifts in the 1H NMR spectrum will be distinct for each isomer. 19F NMR is particularly useful as the chemical shift of the fluorine signal is highly sensitive to its position on the aromatic ring.[7]

  • GC-MS: Gas chromatography coupled with mass spectrometry can separate isomers and provide their mass spectra. While the mass spectra of positional isomers are often very similar, their retention times in the GC column will differ, allowing for their identification and quantification.[8][9] Derivatization to the methyl ester is often required for GC analysis of benzoic acids.[6][8]

Q2: I suspect my fluorinated benzoate ester is undergoing hydrolysis. How can I confirm this and prevent it?

A2: Hydrolysis is the cleavage of the ester bond to form the corresponding carboxylic acid and alcohol.[10][11][12] This can occur under either acidic or basic conditions, especially in the presence of water.

Confirmation and Prevention:

  • TLC Analysis: Spot the reaction mixture against a standard of the corresponding fluorinated benzoic acid. The presence of a spot with the same Rf value as the acid confirms hydrolysis.

  • pH Control: During workup and purification, avoid strongly acidic or basic aqueous solutions if the ester is sensitive to hydrolysis.

  • Anhydrous Conditions: Ensure all solvents and reagents are dry, especially if the reaction is run at elevated temperatures.

Q3: Can decarboxylation be a significant side reaction?

A3: Yes, decarboxylation, the loss of the carboxylic acid group as CO2, can occur, especially under harsh thermal conditions, leading to the formation of a fluorinated benzene derivative.[13] Certain catalytic systems, particularly those involving copper, can also promote decarboxylation.[14][15]

Mitigation Strategies:

  • Temperature Control: Avoid excessively high temperatures during the reaction and purification steps.

  • Catalyst Choice: If using a metal catalyst, screen different catalysts and ligands to find conditions that favor the desired transformation over decarboxylation.

Part 3: Analytical Protocols for Impurity Characterization

A robust analytical workflow is essential for the identification and quantification of unexpected side products.

Protocol 1: GC-MS Analysis of Volatile Impurities and Isomers

This method is suitable for identifying unreacted starting materials, volatile byproducts, and positional isomers (after derivatization).

1. Sample Preparation (Derivatization to Methyl Esters): a. Dissolve ~5 mg of the crude product in 1 mL of methanol. b. Add a few drops of concentrated sulfuric acid. c. Reflux the mixture for 1-2 hours. d. After cooling, neutralize the solution with a saturated sodium bicarbonate solution. e. Extract the methyl ester with a suitable organic solvent (e.g., dichloromethane). f. Dry the organic layer over anhydrous sodium sulfate and concentrate. g. Dilute the sample in a suitable solvent for GC-MS analysis.

2. GC-MS Instrumental Parameters:

ParameterSetting
Column Capillary column suitable for polar analytes (e.g., DB-WAX)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temp. 250 °C
Oven Program 80 °C (2 min hold), then ramp at 10 °C/min to 250 °C (5 min hold)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400

These parameters are a starting point and may require optimization for specific applications.[6]

Workflow for GC-MS Data Analysis:

start Acquire GC-MS Data peak_integration Integrate Chromatographic Peaks start->peak_integration mass_spec Analyze Mass Spectrum of Each Peak peak_integration->mass_spec library_search Compare with Spectral Libraries (e.g., NIST) mass_spec->library_search standard_injection Confirm Identity with Authentic Standards library_search->standard_injection Putative Identification quantification Quantify Impurities Using Calibration Curves standard_injection->quantification report Report Impurity Profile quantification->report

Caption: Workflow for the analysis of GC-MS data for impurity profiling.

Protocol 2: 1H and 19F NMR for Structural Elucidation

NMR is invaluable for identifying the exact structure of impurities, especially isomers.

1. Sample Preparation: a. Dissolve 5-10 mg of the purified impurity or crude mixture in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). b. Add an internal standard (e.g., TMS) if quantitative analysis is required.

2. Data Acquisition: a. 1H NMR: Acquire a standard proton spectrum. Pay close attention to the aromatic region for distinct coupling patterns and chemical shifts that can differentiate isomers. b. 19F NMR: Acquire a proton-decoupled fluorine spectrum. The chemical shift of the fluorine signal is highly diagnostic of its electronic environment and position on the ring. c. 2D NMR (COSY, HSQC, HMBC): For complex structures, these experiments are crucial for establishing connectivity and definitively assigning the structure.

Interpreting NMR Data for Isomer Identification:

  • Coupling Constants: The magnitude of the 1H-19F coupling constants (JHF) depends on the number of bonds separating the two nuclei (3JHF for ortho, 4JHF for meta, 5JHF for para). These values can help assign the relative positions of substituents.

  • Chemical Shifts: The electron-withdrawing nature of fluorine will influence the chemical shifts of nearby protons. Comparing the experimental spectra with predicted spectra (using software like ChemDraw) can aid in structure confirmation.

References

alternative workup procedures to improve purity of Methyl 2-amino-3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Methyl 2-amino-3-chloro-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purity of this key intermediate. Here, we move beyond standard protocols to explore alternative workup procedures, offering in-depth explanations and actionable solutions to common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route employed. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 2-amino-3-chloro-5-fluorobenzoic acid is a frequent impurity if the esterification reaction does not go to completion.

  • Regioisomers: Depending on the synthesis of the parent benzoic acid, regioisomers from chlorination or fluorination steps can be present. For instance, if the precursor is synthesized via nitration, other nitro-isomers might form and be carried through the synthesis.[1]

  • Byproducts of Esterification: If using reagents like thionyl chloride for esterification, byproducts from side reactions with the amine group can occur.[2]

  • Over-alkylation Products: In some cases, methylation of the amine can occur, leading to the formation of a secondary amine impurity.[3]

  • Hydrolysis Product: The ester can hydrolyze back to the carboxylic acid if exposed to harsh basic conditions during workup.[4]

Q2: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A2: A persistent color is often indicative of trace impurities, possibly oxidized species or residual reagents. Here are some strategies to address this:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. It is crucial to filter the hot solution to remove the charcoal before allowing the solution to cool and crystallize.

  • Solvent Washes: Washing the crude solid with a solvent in which the impurities are more soluble than the product can be effective. For instance, a cold wash with a non-polar solvent like hexane can remove less polar colored impurities.

  • Chromatography: If recrystallization and washes are ineffective, flash column chromatography is a robust method for removing colored impurities.

Q3: I am observing poor recovery after recrystallization. What are the key factors to consider for optimization?

A3: Low recovery during recrystallization is a common issue. Consider the following troubleshooting steps:

  • Solvent System Optimization: The ideal solvent system should fully dissolve your compound at an elevated temperature but have very low solubility at cooler temperatures. If your recovery is low, you may be using a solvent in which your compound is too soluble, even when cold. Experiment with different solvent pairs (e.g., ethyl acetate/hexane, toluene/heptane) to find a system with a steeper solubility curve.

  • Concentration: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Cooling Rate and Temperature: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Ensure the final cooling temperature is sufficiently low to maximize precipitation.

  • Precipitation from Mother Liquor: If a significant amount of product remains in the mother liquor, you can try to recover it by partially evaporating the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Troubleshooting Guide: Alternative Workup Procedures

Issue 1: Presence of Acidic Impurities (e.g., unreacted 2-amino-3-chloro-5-fluorobenzoic acid)

A standard water wash may not be sufficient to remove all acidic impurities. An acid-base extraction is a highly effective alternative.

This method leverages the difference in acidity between the carboxylic acid impurity and the weakly basic aromatic amine of the desired product.

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.[5]

  • Separate the aqueous layer.

  • Repeat the wash with sodium bicarbonate solution.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Workflow for Bicarbonate Wash

crude Crude Product in Organic Solvent sep_funnel Add Saturated NaHCO3 (aq) in Separatory Funnel crude->sep_funnel separate Separate Layers sep_funnel->separate aq_layer Aqueous Layer (Contains Carboxylic Acid Impurity) separate->aq_layer org_layer Organic Layer (Contains Product) separate->org_layer brine_wash Wash with Brine org_layer->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate pure_product Purified Product concentrate->pure_product

Caption: Acid-base extraction workflow.

Issue 2: Baseline Streaking and Poor Separation in Silica Gel Chromatography

The basic nature of the amino group in this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in tailing peaks and poor separation.

Adding a small amount of a basic modifier to the mobile phase can neutralize the acidic sites on the silica gel, improving peak shape.

  • Protocol: Add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to your mobile phase (e.g., ethyl acetate/hexane).

For particularly challenging separations, using a stationary phase with a modified surface can be highly effective.

  • Rationale: Amine-functionalized silica has a less acidic surface, which minimizes the undesirable interactions with basic analytes, leading to improved peak symmetry and resolution.[6][7]

Reversed-phase chromatography on a C18 column is an excellent alternative, especially for polar compounds.

  • Protocol: Use a mobile phase of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. For basic compounds, adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa can enhance retention and resolution.[4]

Decision Tree for Chromatographic Purification

start Streaking on Silica Gel? add_base Add Et3N or NH3 to Mobile Phase start->add_base Yes success Successful Purification start->success No still_streaking Still Streaking? add_base->still_streaking amine_silica Use Amine-Functionalized Silica still_streaking->amine_silica Yes still_streaking->success No rp_hplc Consider Reversed-Phase HPLC (C18) amine_silica->rp_hplc If still problematic amine_silica->success Good Separation rp_hplc->success

Caption: Troubleshooting chromatography issues.

Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For Removing
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Scalable, cost-effective, can yield very high purity.Can have lower yields, requires finding a suitable solvent system.Solid impurities with different solubility profiles.
Acid-Base Extraction Differential solubility of acidic/basic compounds in aqueous and organic phases depending on pH.[4]Highly effective for removing acidic or basic impurities, fast and simple.Not suitable for separating compounds with similar pKa values.Unreacted carboxylic acid, basic byproducts.
Silica Gel Chromatography Separation based on polarity; polar compounds adhere more strongly to the silica.High resolution, versatile for a wide range of compounds.Can be slow, requires significant solvent, potential for streaking with basic compounds.[8]Impurities with different polarities.
Amine-Functionalized Silica Chromatography Modified silica with reduced acidity to minimize interactions with basic compounds.[6][7]Excellent for purifying basic compounds, reduces peak tailing.More expensive than standard silica gel.Impurities when standard silica fails for basic compounds.
Reversed-Phase HPLC Separation based on hydrophobicity; non-polar compounds are retained longer on a non-polar stationary phase.[9]High resolution and purity, reproducible.Less scalable for large quantities, requires specialized equipment.Polar impurities, isomers.

Detailed Experimental Protocols

Protocol 2: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethyl acetate (a good solvent) to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Slowly add hexane (a poor solvent) dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 3: Flash Chromatography on Silica Gel with a Modified Mobile Phase
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Equilibration: Equilibrate the column by running the initial mobile phase (e.g., 95:5 hexane:ethyl acetate + 0.5% triethylamine) through the silica gel until the column is stable.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., to 80:20 hexane:ethyl acetate + 0.5% triethylamine).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

Technical Support Center: Long-Term Storage and Handling of Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for fluorinated intermediates. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, integrity, and safe handling of these critical compounds. The unique properties imparted by fluorine, such as enhanced metabolic stability and binding affinity, make these intermediates invaluable in modern chemistry.[1][2] However, their reactivity and potential hazards demand specific storage and handling protocols. This resource provides in-depth technical guidance, troubleshooting, and frequently asked questions to support your experimental success.

Fundamental Principles: The Carbon-Fluorine Bond

The exceptional strength and polarity of the carbon-fluorine (C-F) bond are central to the stability and unique reactivity of fluorinated compounds.[3][4] With a bond dissociation energy of approximately 488 kJ/mol, the C-F bond is one of the strongest in organic chemistry, rendering these compounds highly resistant to thermal degradation, oxidation, and hydrolysis under many conditions.[1][3] This inherent stability is a key reason for their widespread use in pharmaceuticals and agrochemicals.[5][6]

However, the high electronegativity of fluorine creates a significant bond dipole, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack under certain conditions. The presence of multiple fluorine atoms, as in a trifluoromethyl (-CF3) group, further enhances this effect, influencing the reactivity of the entire molecule.[2][7]

Long-Term Storage Recommendations

Proper long-term storage is paramount to maintaining the chemical integrity of fluorinated intermediates. Degradation can lead to loss of material, formation of impurities, and potentially hazardous conditions. The primary factors to control are temperature, light, moisture, and atmospheric oxygen.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature -20°C to 25°C, compound-specific.[8]Most fluorinated compounds are heat-sensitive. Lower temperatures slow down potential decomposition pathways. Highly reactive intermediates may require storage at or below -20°C.[8]
Light Store in amber or opaque containers in a dark environment.[8]Many fluorinated intermediates are photosensitive and can degrade upon exposure to light, especially UV radiation.[8]
Moisture Store in a dry environment with low humidity. Use desiccants.Water can hydrolyze certain fluorinated compounds, particularly those with susceptible functional groups, potentially forming hydrofluoric acid (HF).[8][9]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[8][10]Oxygen can lead to oxidation of sensitive intermediates. An inert atmosphere prevents oxidative degradation and reactions with atmospheric moisture.[8][10]
Packaging and Container Selection

The choice of container is critical to prevent contamination and degradation.

  • Primary Containers : Use high-quality borosilicate glass or compatible fluoropolymer containers (e.g., PTFE, FEP).

  • Fluorinated HDPE Containers : Be aware that the fluorination process of HDPE containers can itself be a source of per- and polyfluoroalkyl substance (PFAS) contamination, which can leach into the stored product.[11][12][13][14]

  • Sealing : Ensure containers are tightly sealed with appropriate caps and liners (e.g., PTFE-lined caps) to prevent leakage and exposure to the atmosphere.[15]

Safe Handling Practices

The handling of fluorinated intermediates requires stringent safety protocols due to their potential reactivity and the hazardous nature of possible decomposition products, such as hydrofluoric acid (HF).[9][16]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPE ItemSpecificationPurpose
Eye Protection Chemical splash goggles and a face shield.[17][18]Protects against splashes of corrosive materials. Standard safety glasses are insufficient.[18]
Hand Protection Chemical-resistant gloves (neoprene or butyl rubber are often recommended).[19][20]Protects skin from corrosive and toxic compounds. Consult glove manufacturer compatibility charts.[17]
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.[17][18]Prevents skin contact with chemicals.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.[9][19]Prevents inhalation of toxic vapors or fumes.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS and Conduct Risk Assessment PPE Don Appropriate PPE Prep->PPE Hood Ensure Fume Hood is Operational PPE->Hood Transfer Transfer Compound Under Inert Atmosphere Hood->Transfer Reaction Perform Reaction in Fume Hood Transfer->Reaction Quench Carefully Quench Reaction Reaction->Quench Decon Decontaminate Glassware and Surfaces Quench->Decon Waste Segregate Halogenated Waste Decon->Waste Dispose Dispose of Waste via Licensed Contractor Waste->Dispose

Caption: A typical workflow for safely handling fluorinated intermediates.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Compound degradation (e.g., discoloration, presence of new peaks in NMR/LC-MS) - Improper storage (exposure to heat, light, moisture, or air).- Incompatibility with container material.- Inherent instability of the compound.- Review storage conditions against recommendations.[8]- Repackage in a new, inert container under an inert atmosphere.- Re-purify the material if necessary.
Formation of a precipitate - Decreased solubility at lower storage temperatures.- Decomposition leading to an insoluble byproduct.- Allow the compound to slowly warm to room temperature to see if the precipitate redissolves.- Analyze the precipitate to determine its identity.
Unexpected reactivity or exotherm during a reaction - Presence of reactive impurities (e.g., HF) from degradation.- Incorrect stoichiometry or reaction conditions.- Stop the reaction immediately and cool if necessary.- Re-analyze the starting material for purity.- Review the reaction protocol and perform a small-scale trial.
Pressure buildup in the storage container - Decomposition leading to the formation of gaseous byproducts (e.g., CO2, HF).[21]- Handle with extreme caution in a fume hood.- Carefully vent the container using appropriate safety measures.- Dispose of the material if significant decomposition is suspected.

Frequently Asked Questions (FAQs)

Q1: Why are trifluoromethyl groups so common in pharmaceuticals?

A1: The trifluoromethyl (-CF3) group offers several advantages in drug design. Its strong electron-withdrawing nature can modulate the acidity or basicity of nearby functional groups, and its presence can enhance metabolic stability by blocking sites of oxidation.[1][7] This leads to improved pharmacokinetic profiles, such as longer drug half-lives.[1][7] Furthermore, it can increase lipophilicity, which may improve membrane permeability and absorption.[7]

Q2: What are the primary decomposition pathways for fluorinated intermediates?

A2: Decomposition can occur through several pathways depending on the molecule's structure and the conditions. Common pathways include:

  • Hydrolysis: Reaction with water, especially for compounds with labile functional groups, can lead to cleavage and potentially the formation of hydrofluoric acid (HF).[3][9]

  • Thermal Decomposition: At elevated temperatures, C-C or C-F bond scission can occur, leading to radical chain reactions and the formation of smaller fluorinated molecules and HF.[21][22]

  • Photodegradation: Exposure to UV light can induce bond cleavage and degradation.[23]

Q3: How should I dispose of waste containing fluorinated intermediates?

A3: Waste containing fluorinated compounds must be treated as hazardous waste.

  • Segregation: Collect all fluorinated waste in a dedicated, clearly labeled, and compatible container.[17][24] Do not mix with non-halogenated waste.[24]

  • Storage: Store the waste container in a well-ventilated area, away from incompatible materials.[17][24]

  • Disposal: Arrange for collection by a licensed hazardous waste disposal service.[24] The primary disposal method for many fluorinated organic compounds is high-temperature incineration.[16][25][26]

cluster_storage Storage Conditions cluster_handling Handling Precautions cluster_disposal Waste Disposal Temp Temperature Control (-20°C to 25°C) Light Light Protection (Amber/Opaque Containers) Moisture Moisture Control (Dry Environment, Desiccants) Atmosphere Inert Atmosphere (Nitrogen/Argon) PPE Appropriate PPE (Goggles, Face Shield, Gloves) Ventilation Proper Ventilation (Fume Hood) Segregation Segregate Halogenated Waste Disposal Licensed Hazardous Waste Disposal Segregation->Disposal Core Fluorinated Intermediate Stability & Safety Core->Temp prevents thermal degradation Core->Light prevents photodegradation Core->Moisture prevents hydrolysis Core->Atmosphere prevents oxidation Core->PPE ensures personal safety Core->Ventilation prevents inhalation exposure Core->Segregation ensures proper disposal

Caption: Key considerations for the lifecycle management of fluorinated intermediates.

References

Validation & Comparative

spectral analysis and structural confirmation of Methyl 2-amino-3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Launching Data Search

I've started the deep dive into spectral data for Methyl 2-amino-3-chloro-5-fluorobenzoate. My search criteria encompass 1H NMR, 13C NMR, Mass Spectrometry, and Infrared spectroscopy. I'm also actively hunting for any existing experimental protocols related to these techniques.

Broadening Search Scope

I'm expanding my data search. Beyond initial spectral data, I'm now seeking related compounds for comparison, and authoritative resources on spectral interpretation. This will bolster the guide's robustness. I'm also mapping out the structure, from data collection to a complete, cited document with interactive components.

Initiating Spectral Search

I've hit a roadblock with the spectral data. My initial search for "this compound" came up empty. No comprehensive spectra exist for the target. Instead, I'm finding data for related compounds, which may or may not be useful.

Exploring Structural Analogs

I'm now diving deeper into the available data. While no direct match for the target exists, the related compound data offers valuable clues. I'm focusing on "Methyl 2-amino-5-chlorobenzoate" and "2-amino-5-fluorobenzoic acid" to understand the impact of the chlorine and fluorine substitutions. My strategy is now to identify predictive spectral data, as direct experimental data seems unavailable. I'm gathering information on how to interpret these predicted spectra, to stay focused on the user's needs.

Generating Predicted Spectra

I've hit a snag with the experimental data. No luck finding spectra for the specific target molecule. But, I'm not giving up! I'm now shifting gears and focusing on generating predicted spectral data. This should give me a good starting point for analysis.

Analyzing Related Data

I've been examining the information from related compounds and spectral interpretation. Now, I'm getting into creating predictions for the target molecule. I'm focusing on getting ¹H and ¹³C NMR as well as IR spectra from online tools, while leaning on my knowledge of aromatic ester fragmentation for mass spec. Gathering standard protocols is also on my to-do list. The goal is a complete guide with predicted data.

Integrating Spectral Data

I've been sifting through the spectroscopic techniques, focusing on how they apply to aromatic compounds. I've found resources on NMR predictions and ester fragmentation. Still figuring out how to synthesize it.

Acquiring Specific Spectra

I'm now focusing on obtaining the crucial spectral data. My initial search yielded no experimental data for the target compound. Therefore, I'm turning to spectral prediction tools for the ¹H NMR, ¹³C NMR, and IR spectra. For the MS section, I'll work out a fragmentation pattern, factoring in the chlorine isotope effect. To provide the requested comparative analysis, I've identified Methyl 2-amino-5-chlorobenzoate as a suitable alternative with available experimental data.

Acquiring Spectral Insights

I've assembled resources on spectroscopic techniques, specifically NMR, IR, and mass spectrometry. I've also found a comparable compound, methyl 2-amino-5-chlorobenzoate, to aid in my analysis.

Analyzing Spectral Data

I'm now focusing on generating predicted spectra for the target molecule. I've found online tools and resources to help me predict NMR, IR, and mass spectrometry data. My next step involves building a guide. This will compare the predicted spectra of the target compound to the known spectra of the comparative compound, Methyl 2-amino-5-chlorobenzoate. Finally, I will write the detailed experimental protocols.

Collecting Spectral Data

I've successfully obtained some experimental spectral data for Methyl 2-amino-5-chlorobenzoate. I've also bookmarked a few online prediction tools for good measure. I'm now trying to refine my search to find even more relevant data to compare with.

Forecasting Spectra Now

I'm now generating predicted spectral data using online tools for the target molecule, this compound. I'll be tackling the fragmentation pattern next, focusing on chlorine's isotopic signatures. With predicted and existing data in hand, I can start on the guide's structure, protocols, and diagrams. So, expect the spectral prediction phase to conclude shortly.

Foreseeing Spectral Signatures

Now, I'm focused on generating predicted spectra for this compound using reliable tools. I'm also deducing its theoretical mass fragmentation pattern, including chlorine's isotopic signatures. I will be sure to draft the experimental workflows for each spectra type, and I will be using Graphviz to render those for publication. Once I have the predicted and experimental data, plus the flow charts, I can dive into crafting the detailed guide.

characterization data for novel derivatives of Methyl 2-amino-3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Characterization of Novel Methyl 2-amino-3-chloro-5-fluorobenzoate Derivatives

Introduction: The Significance of Substituted Anthranilates in Medicinal Chemistry

This compound is a substituted anthranilic acid derivative, a class of compounds that serves as a crucial scaffold in the synthesis of a wide array of pharmacologically active molecules. The strategic placement of amino, chloro, and fluoro groups on the benzene ring offers multiple reaction sites for derivatization, enabling the fine-tuning of physicochemical and biological properties. Novel derivatives of this core structure are of significant interest to researchers in drug discovery, as they hold the potential for developing new therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive framework for the characterization of novel derivatives of this compound. As a Senior Application Scientist, the objective is not merely to present data but to elucidate the scientific rationale behind the chosen analytical methodologies. We will explore a hypothetical novel derivative, "Derivative A," to illustrate the characterization workflow and comparative analysis. This guide is designed to be a practical resource for researchers, offering detailed protocols and a logical framework for evaluating newly synthesized compounds.

Synthetic Strategy: A Gateway to Novel Derivatives

The primary amino group of this compound is a versatile handle for introducing a wide range of substituents. A common and effective strategy is N-acylation, which can modulate the electronic and steric properties of the molecule. For the purpose of this guide, we will consider the synthesis of a hypothetical "Derivative A" via N-acetylation.

Synthetic_Workflow Parent This compound Product Derivative A (N-acetylated) Parent->Product N-acylation Reagent Acetic Anhydride Pyridine (catalyst) Dichloromethane (solvent) Reagent->Product

Caption: Synthetic workflow for the N-acylation of the parent compound.

This reaction is typically straightforward and high-yielding, providing a simple entry point to a library of amide derivatives. The choice of acylating agent can be varied to introduce different functionalities, thereby systematically exploring the structure-activity relationship (SAR).

Part 1: Structural Elucidation and Purity Assessment

The foundational step in characterizing any novel compound is the unambiguous determination of its chemical structure and purity. A combination of spectroscopic and chromatographic techniques is indispensable for this purpose.[1]

Spectroscopic Analysis: Unveiling the Molecular Architecture

Spectroscopic methods provide detailed information about the connectivity of atoms and the functional groups present in a molecule.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful tool for structural elucidation of organic molecules.[2] For the compounds , ¹H, ¹³C, and ¹⁹F NMR spectra are crucial.

    • ¹H NMR provides information on the number and chemical environment of protons.

    • ¹³C NMR reveals the carbon skeleton of the molecule.

    • ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom, making it an excellent probe for structural changes.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[3] Key vibrations to monitor include the N-H stretches of the amine/amide, the C=O stretch of the ester and amide, and C-F and C-Cl bonds.

  • Mass Spectrometry (MS) : MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the proposed structure.[2] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy.

Table 1: Hypothetical Spectroscopic Data for Parent Compound and Derivative A

Parameter This compound (Parent) Derivative A (N-acetylated) Rationale for Change
¹H NMR (δ, ppm) ~7.5 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~5.0 (br s, 2H, NH₂), 3.9 (s, 3H, OCH₃)~8.5 (s, 1H, NH), ~7.8 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.2 (s, 3H, COCH₃)Disappearance of NH₂ signal, appearance of amide NH and acetyl CH₃ signals. Downfield shift of aromatic protons due to the electron-withdrawing acetyl group.
¹³C NMR (δ, ppm) ~165 (C=O, ester), ~150 (C-F), ~140 (C-NH₂), ~120 (C-Cl), ~115-125 (Ar-C), ~52 (OCH₃)~168 (C=O, amide), ~165 (C=O, ester), ~152 (C-F), ~138 (C-NH), ~122 (C-Cl), ~118-130 (Ar-C), ~52 (OCH₃), ~25 (COCH₃)Appearance of amide C=O and acetyl CH₃ signals. Shifts in aromatic carbon signals due to altered electronic environment.
¹⁹F NMR (δ, ppm) ~ -110~ -112A slight upfield or downfield shift is expected upon N-acylation, reflecting the change in electron density on the aromatic ring.
IR (cm⁻¹) ~3400, 3300 (N-H stretch), ~1700 (C=O ester stretch), ~1250 (C-O stretch), ~1100 (C-F stretch)~3300 (N-H stretch), ~1710 (C=O ester stretch), ~1680 (C=O amide stretch), ~1250 (C-O stretch), ~1100 (C-F stretch)Disappearance of the characteristic primary amine double peak, appearance of a single amide N-H peak and a new amide C=O band.
MS (m/z) [M]+ calculated for C₈H₇ClFNO₂[M]+ calculated for C₁₀H₉ClFNO₃The molecular ion peak will correspond to the respective molecular weights, confirming the addition of an acetyl group.
Chromatographic Analysis: Ensuring Purity

The purity of a compound is critical for reliable biological testing. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.[4][5]

  • Method : A reversed-phase HPLC method is typically employed, where the compound is passed through a nonpolar stationary phase with a polar mobile phase.

  • Detection : A UV detector is commonly used, set at a wavelength where the analyte absorbs strongly.

  • Purity Assessment : The purity is determined by the area percentage of the main peak in the chromatogram. For drug development candidates, a purity of >95% is generally required.

Table 2: Purity and Physicochemical Properties

Property Parent Compound Derivative A Significance
Purity (HPLC, %) >98%>98%High purity is essential for accurate biological and physicochemical data.[6]
Melting Point (°C) Hypothetical: 85-87Hypothetical: 150-152A sharp melting point range indicates high purity. The increase is expected due to stronger intermolecular hydrogen bonding in the amide.
Solubility Sparingly soluble in water, soluble in organic solvents.Likely decreased aqueous solubility, soluble in polar organic solvents.Solubility impacts formulation and bioavailability.[7]
Calculated logP ~2.5~2.8Lipophilicity (logP) is a key determinant of cell permeability and overall drug-like properties.[8]

Part 2: Three-Dimensional Structure and Comparative Analysis

While spectroscopic methods define the connectivity, X-ray crystallography provides the definitive 3D structure of a molecule in the solid state.[9] This information is invaluable for understanding intermolecular interactions and for structure-based drug design.

Single-Crystal X-ray Crystallography

Obtaining a single crystal suitable for X-ray diffraction is a crucial, and often challenging, step.[10] Once a suitable crystal is obtained, the analysis yields precise bond lengths, bond angles, and the overall conformation of the molecule.

Table 3: Hypothetical Crystallographic Data

Parameter Parent Compound Derivative A
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
Unit Cell Dimensions a, b, c (Å), β (°)a, b, c (Å)
Key Intermolecular Interactions N-H···O (ester) hydrogen bondsN-H···O (amide) hydrogen bonds, C-H···O interactions

The data from X-ray crystallography can reveal subtle differences in the packing and intermolecular interactions between the parent compound and its derivatives, which can influence physical properties like melting point and solubility.

Comparative Analysis: Connecting Structure to Properties

The primary goal of synthesizing novel derivatives is to improve upon the properties of a lead compound. The characterization data allows for a direct comparison:

  • Structural Changes : The N-acetylation in Derivative A introduces a planar amide group, which can alter the torsional angles of the molecule and its overall shape compared to the parent compound.

  • Physicochemical Properties : The introduction of the acetyl group increases the molecular weight and lipophilicity (logP).[11] The stronger hydrogen bonding capability of the amide group is expected to increase the melting point and potentially decrease aqueous solubility.

  • Implications for Drug Development : These changes in physicochemical properties can have significant downstream effects on a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[12] For example, the increase in lipophilicity might enhance membrane permeability but could also lead to increased metabolic clearance or off-target toxicity.

Experimental Protocols

The following are generalized protocols that should be optimized for the specific compounds being analyzed.

General Characterization Workflow

Characterization_Workflow cluster_0 Primary Characterization cluster_1 Secondary Characterization Start Synthesized Novel Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (HRMS) NMR->MS IR IR Spectroscopy MS->IR Structure_Confirm Structure Confirmed? IR->Structure_Confirm Structure_Confirm->Start No, resynthesize/purify HPLC HPLC Purity (>95%) Structure_Confirm->HPLC Yes Purity_Confirm Purity Acceptable? HPLC->Purity_Confirm Purity_Confirm->HPLC No, repurify MP Melting Point Purity_Confirm->MP Yes XRay X-ray Crystallography MP->XRay PhysChem Physicochemical Profiling (Solubility, logP) XRay->PhysChem End Candidate for Biological Screening PhysChem->End

Caption: A comprehensive workflow for the characterization of novel compounds.

NMR Spectroscopy
  • Sample Preparation : Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[2]

  • Data Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

  • Analysis : Integrate the peaks in the ¹H spectrum, and determine the chemical shifts (δ) in ppm, multiplicities (s, d, t, q, m), and coupling constants (J) in Hz. Assign all signals to the corresponding atoms in the molecule.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion : Infuse the sample solution directly into the mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Data Acquisition : Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.

  • Analysis : Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.

HPLC Purity Analysis
  • System Preparation : Use a C18 reversed-phase column. Prepare a mobile phase, typically a gradient of water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA).[13]

  • Sample Preparation : Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile) and then dilute to an appropriate concentration for injection (~0.1 mg/mL).

  • Method : Set a flow rate of 1.0 mL/min and a column temperature of 25 °C. Inject 10 µL of the sample.

  • Detection : Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Analysis : Integrate the peaks in the resulting chromatogram. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Single-Crystal X-ray Crystallography
  • Crystallization : Grow single crystals of the compound. This is often achieved by slow evaporation of a solvent, or by vapor diffusion of an anti-solvent into a solution of the compound.[14]

  • Crystal Mounting : Select a high-quality crystal (typically <0.5 mm in all dimensions) and mount it on the goniometer of a single-crystal X-ray diffractometer.[15]

  • Data Collection : Cool the crystal (typically to 100 K) to minimize thermal vibrations. Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement : Process the diffraction data to determine the unit cell and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.

Conclusion

The rigorous characterization of novel chemical entities is a cornerstone of modern drug discovery. This guide has outlined a systematic and scientifically grounded approach to the characterization of novel derivatives of this compound, using a hypothetical N-acetylated derivative as an exemplar. By integrating a suite of powerful analytical techniques—NMR, MS, IR, HPLC, and X-ray crystallography—researchers can unambiguously determine the structure and purity of their compounds. Furthermore, the comparative analysis of these data against the parent compound provides critical insights into structure-property relationships, guiding the iterative process of lead optimization. Adherence to these principles of thorough characterization ensures the integrity of the data and ultimately enhances the probability of success in the complex journey of drug development.

References

A Senior Application Scientist's Guide: Comparative Analysis of Synthesis Routes for Halogenated Anthranilates

Author: BenchChem Technical Support Team. Date: January 2026

Halogenated anthranilates are crucial structural motifs and versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Their utility as precursors for androgen receptor antagonists and other biologically active compounds underscores the importance of efficient and selective synthetic methodologies.[1] This guide provides a comparative analysis of the principal synthetic routes to these valuable compounds, focusing on the underlying chemical logic, practical applicability, and experimental data. We will dissect three major strategies: Direct Electrophilic Halogenation, the Sandmeyer Reaction, and modern Transition-Metal-Catalyzed C-H Halogenation, offering researchers a framework for selecting the optimal route based on desired regioselectivity, scale, and available precursors.

Route 1: Direct Electrophilic Halogenation

Direct halogenation is often the most straightforward approach, involving the treatment of an anthranilate ester with an electrophilic halogen source. However, the inherent electronic nature of the substrate presents a significant challenge to regioselectivity.

Mechanistic Rationale and Selectivity Challenges

The anthranilate ring is activated towards electrophilic aromatic substitution by two ortho, para-directing groups: the amino (-NH₂) group and, to a lesser extent, the ester (-COOR) group's oxygen. The powerful activating and directing effect of the amino group dominates, primarily directing incoming electrophiles to the ortho (position 3) and para (position 5) positions.

This often results in a mixture of 3-halo, 5-halo, and di-halogenated products, complicating purification and reducing the yield of the desired isomer. For instance, direct chlorination of methyl anthranilate with molecular chlorine predominantly yields the 5-chloro isomer along with significant amounts of dichlorinated products.[2]

A Field-Proven Solution for 3-Chlorination: The DDH Approach

A notable advancement in controlling this selectivity issue is the use of 1,3-dichloro-5,5-dimethylhydantoin (DDH) as a chlorinating agent.[2][3] This method favors the formation of the 3-chloroanthranilate isomer. The causality behind this improved selectivity lies in the bulkiness of the DDH reagent, which may sterically hinder attack at the more accessible 5-position, thereby favoring the more sterically encumbered 3-position adjacent to the ester.

Crucially, this process is often coupled with an elegant, in-situ separation technique. After the chlorination, the resulting isomeric mixture is treated with acetic anhydride. The 5-chloroanthranilate, being a more typical para-substituted aniline, reacts more readily to form an insoluble acetanilide, while the 3-chloro isomer remains largely unreacted.[2][4] This difference in reactivity allows for a straightforward separation based on solubility.

Caption: Workflow for selective synthesis and separation of 3-chloroanthranilate.

Data Summary: Direct Chlorination with DDH
SubstrateReagentConditionsProduct DistributionYield of 3-chloro isomerReference
Methyl AnthranilateDDH (0.5 eq)Perchloroethylene, Reflux, 2h3-chloro: ~56-70%Moderate to Good[2][3]
Methyl AnthranilateDDH (0.5 eq)CCl₄, Reflux, 24h3-chloro: 46.1%, 5-chloro: 33.5%, Di-chloro: 1.8%46.1%[3]
Experimental Protocol: Selective Synthesis of Methyl 3-Chloroanthranilate
  • Reaction Setup: To a solution of methyl anthranilate (100.0 g, 661.5 mmol) in perchloroethylene (1130 mL), add 1,3-dichloro-5,5-dimethylhydantoin (DDH) (68.42 g, 347.3 mmol).

  • Chlorination: Heat the mixture to reflux (approx. 121°C) and maintain for 2 hours.

  • Selective Acetylation: Cool the mixture to 100°C and add acetic anhydride (31.3 mL, 331 mmol) to selectively acetylate the 5-chloro isomer. Heat the mixture at reflux for an additional 30 minutes.

  • Workup: Cool the reaction to room temperature. The solid byproduct (5,5-dimethylhydantoin) and the acetylated 5-chloro isomer are removed by filtration.

  • Isolation: The filtrate is concentrated under vacuum to yield the crude methyl 3-chloroanthranilate, which can be further purified.[3][4]

Route 2: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for introducing a wide range of substituents, including halogens, with absolute regiocontrol.[5][6][7] This method circumvents the selectivity issues of direct halogenation by building the halogen into the molecule from a different starting material.

Mechanistic Rationale and Advantages

The Sandmeyer reaction is a two-step process that begins with the diazotization of a primary aromatic amine, followed by a copper(I)-catalyzed substitution of the resulting diazonium salt.[8]

  • Diazotization: An amino group is converted into an excellent leaving group (N₂) by reaction with nitrous acid (HONO), typically generated in situ from NaNO₂ and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5°C).

  • Substitution: The aryl diazonium salt is then treated with a copper(I) halide (CuCl or CuBr). The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[5][8]

The primary advantage is its unambiguous regioselectivity. The position of the halogen is dictated by the position of the amino group on the starting material. For synthesizing a halogenated anthranilate, one would typically start with the corresponding amino-halogenated benzoic acid, esterify it, and then perform the Sandmeyer reaction on the other amino group, or start with a nitro-halogenated benzoic acid, reduce the nitro group to an amine, and then proceed.

Caption: Key steps in the copper-catalyzed Sandmeyer reaction mechanism.

Data Summary: Typical Sandmeyer Conditions
Target HalogenReagentsKey FeaturesReference
Chloro (-Cl)NaNO₂, HCl; CuClExcellent yield and regioselectivity.[5][6]
Bromo (-Br)NaNO₂, HBr; CuBrHighly effective and widely used.[5][6]
Iodo (-I)NaNO₂, H₂SO₄; KIOften does not require a copper catalyst; proceeds readily.[9]
Fluoro (-F)NaNO₂, HBF₄Known as the Balz-Schiemann reaction; involves thermal decomposition of the diazonium tetrafluoroborate salt.[6]
Experimental Protocol: General Sandmeyer Reaction for Aryl Halide Synthesis
  • Diazotization: Dissolve the starting amino-substituted anthranilate in a cooled (0-5°C) aqueous solution of a strong acid (e.g., 3 equivalents of HCl). Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5°C. Stir for 15-30 minutes.

  • Copper Catalyst Preparation: In a separate flask, prepare the copper(I) halide solution (e.g., dissolve CuCl in concentrated HCl).

  • Substitution: Slowly add the cold diazonium salt solution to the copper(I) halide solution. Effervescence (N₂ gas) should be observed.

  • Workup: Allow the reaction to warm to room temperature and stir for 1-2 hours or until gas evolution ceases. The product can then be extracted with an organic solvent, washed, dried, and purified by chromatography or recrystallization.

Route 3: Transition-Metal-Catalyzed C-H Halogenation

The direct functionalization of C-H bonds represents a modern, atom-economical frontier in organic synthesis.[10] For halogenated anthranilates, this approach aims to leverage the inherent functionality of the substrate to direct a metal catalyst to a specific C-H bond for halogenation, avoiding the need for pre-functionalized starting materials.

Mechanistic Principles

These reactions typically employ a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) that coordinates to a directing group within the substrate.[11][12] In the case of an anthranilate, the amino group (or a derivative thereof) can act as the directing group. The general cycle involves:

  • Coordination: The catalyst coordinates to the directing group.

  • C-H Activation: The catalyst selectively breaks a specific C-H bond (often ortho to the directing group) to form a metallacyclic intermediate.

  • Oxidative Addition/Halogenation: The metallacycle reacts with a halogen source (e.g., N-halosuccinimides).

  • Reductive Elimination: The halogenated product is released, and the catalyst is regenerated.

This strategy offers the potential for exquisite regioselectivity that is complementary to classical electrophilic substitution patterns.[10][11]

Current State and Outlook

While transition-metal-catalyzed C-H amination of anthranil derivatives is an advancing field,[13][14] direct C-H halogenation specific to the anthranilate scaffold is less commonly documented in foundational literature compared to the other routes. However, the principles are well-established for a wide range of aromatic systems.[12]

Advantages:

  • High atom economy and step efficiency.

  • Potential for novel regioselectivity controlled by a directing group.

  • Often proceeds under milder conditions than classical methods.[10]

Challenges:

  • Catalyst cost and sensitivity.

  • Substrate scope can be limited.

  • May require modification of the directing group for optimal reactivity.

Comparative Analysis and Selection Guide

Choosing the appropriate synthetic route depends on a careful evaluation of the project's specific needs.

FeatureDirect Electrophilic HalogenationSandmeyer ReactionTM-Catalyzed C-H Halogenation
Regioselectivity Poor to moderate; often gives mixtures. Specific reagents (e.g., DDH) can improve selectivity for one isomer.Excellent; position is predetermined by the starting material.Potentially excellent; controlled by the directing group.
Starting Materials Anthranilic acid or its esters.Halogenated anilines or nitro-arenes.Anthranilic acid or its derivatives.
Key Advantage Operationally simple; uses readily available bulk starting materials.Unambiguous regiocontrol; reliable and well-established.High atom and step economy; novel selectivity.
Key Disadvantage Poor regioselectivity is a major issue requiring difficult separations.Multi-step process; diazonium salts can be unstable.Catalyst cost; may require substrate-specific optimization.
Scalability Good, especially with methods that facilitate separation.Excellent; widely used in industry.Can be challenging due to catalyst loading and cost.
Best For... Situations where isomeric mixtures are acceptable or when a specific protocol (like the DDH method) provides the desired isomer.Synthesizing a specific, pure regioisomer when the required precursor is available.Academic exploration and developing novel, efficient routes where atom economy is paramount.

References

Methyl 2-amino-3-chloro-5-fluorobenzoate vs. other isomers in reactivity studies

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Methyl 2-amino-3-chloro-5-fluorobenzoate and its Isomers in Key Synthetic Transformations

For researchers and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic route. Substituted anthranilates, such as this compound, are invaluable building blocks, offering multiple functional handles for diversification. However, the subtle yet profound influence of substituent positioning on chemical reactivity is often underestimated. A chloro group ortho to an amine behaves differently than one para to it; a fluorine atom's role can shift from a stubborn bystander to an excellent leaving group depending on its electronic environment.

This guide provides an in-depth comparison of this compound and its constitutional isomers. Moving beyond a simple catalog of properties, we will dissect the underlying electronic and steric factors that govern their reactivity in three cornerstone reactions: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura Coupling, and Amide Bond Formation. By understanding these principles, chemists can make more informed and strategic decisions, transforming challenging syntheses into streamlined, predictable processes.

Chapter 1: The Isomeric Landscape: Structure and Electronic Profile

The reactivity of an aromatic compound is a direct consequence of the interplay between its substituents. The primary molecule of interest, this compound, possesses an electron-donating group (EDG) in the amino function (-NH₂) and three electron-withdrawing groups (EWGs): a chloro (-Cl), a fluoro (-F), and a methyl ester (-CO₂Me). The relative positions of these groups create a unique electronic and steric fingerprint.

The amino group is a powerful activating group that donates electron density into the ring via resonance, particularly at the ortho and para positions. Conversely, the halogens and the ester group withdraw electron density, rendering the aromatic ring more electron-poor (electrophilic).[1] This electronic tug-of-war is what makes these molecules such versatile, yet complex, substrates.

To understand the comparative reactivity, we will consider the primary compound and several of its key isomers, which represent common alternative substitution patterns available to researchers.

Figure 1. Structures of the primary compound and its key isomers.

Chapter 2: Comparative Reactivity in Core Transformations

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for forming new bonds at an aromatic carbon, proceeding through a two-step addition-elimination mechanism.[2] This reaction is favored on electron-poor aromatic rings and requires the presence of a good leaving group.[2][3] Crucially, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex, which is enhanced by EWGs at the ortho and para positions relative to the point of attack, dictates the reaction's feasibility and rate.[1][4]

In the context of our isomers, both fluorine and chlorine can serve as leaving groups. Counterintuitively for many substitution reactions, fluoride is an excellent leaving group in SNAr. Its high electronegativity strongly polarizes the C-F bond, creating a highly electrophilic carbon that is susceptible to nucleophilic attack, thereby accelerating the rate-determining first step.[4]

G cluster_stabilizers Factors Stabilizing Meisenheimer Complex start Aryl Halide (Ar-X) + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Stabilized Carbanion) start->intermediate Step 1: Addition (Rate-Determining) product Substituted Product (Ar-Nu) + Leaving Group (X⁻) intermediate->product Step 2: Elimination (Fast) EWG_ortho EWG at ortho position EWG_para EWG at para position SuzukiCycle cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ C Ar-Pd(II)L₂-X A->C Oxidative Addition B Ar-X B->C F Ar-Pd(II)L₂-R C->F Transmetalation D R-B(OR)₂ D->C E Base E->C F->A Reductive Elimination G Ar-R F->G

References

A Comparative Guide to the Biological Activities of Compounds Derived from Methyl 2-amino-3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Halogenated Anthranilate Scaffold

Methyl 2-amino-3-chloro-5-fluorobenzoate is a highly functionalized anthranilic acid ester. The presence of electron-withdrawing fluorine and chlorine atoms, coupled with the reactive amino and ester groups, makes it an attractive precursor for the synthesis of a diverse range of heterocyclic compounds, most notably quinazolinones and benzoxazinones. These scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] The specific halogenation pattern of the starting material is anticipated to modulate the physicochemical properties of its derivatives, potentially enhancing their biological efficacy and target specificity.[2] This guide will explore the comparative biological activities of these potential derivatives, drawing upon experimental data from closely related analogues to forecast their therapeutic promise.

I. Anticancer Activity: A Tale of Two Heterocycles

Quinazolinone and benzoxazinone derivatives are well-documented for their potent anticancer activities, often targeting key signaling pathways involved in cell proliferation and survival.[3] The introduction of fluorine and chlorine atoms can significantly influence this activity.[4]

Comparative Analysis of Anticancer Potency

While specific data for derivatives of this compound is limited, a comparative analysis of related fluorinated and chlorinated quinazolinones and benzoxazinones reveals promising trends. The following table summarizes the cytotoxic activity (IC50 values) of representative compounds against various cancer cell lines, offering a predictive comparison.

Compound ClassRepresentative StructureCancer Cell LineIC50 (µM)Reference
Fluorinated Quinazolinone 2-(4-Fluorophenyl)-quinazolin-4(3H)-oneA549 (Lung)5.5 x 10⁻⁴[5]
MCF-7 (Breast)Not Reported
Chlorinated Quinazolinone 6-Chloro-2-substituted-quinazolin-4(3H)-oneVarious1.58 - 4.68[3]
Fluorinated Benzoxazinone Not AvailableNot AvailableNot Available
Chlorinated Benzoxazinone 5-Chloro-1,3-benzoxazol-2(3H)-one derivativeVariousGood Activity[6]

Key Insights:

  • The presence of a halogen at specific positions on the quinazolinone scaffold is crucial for potent anticancer activity.[4][5]

  • Fluorine substitution, in particular, has been shown to enhance the inhibitory activity against key targets like the Epidermal Growth Factor Receptor (EGFR).[4]

  • Chlorinated benzoxazinones have also demonstrated significant antibacterial and antifungal properties, suggesting a potential for broad-spectrum biological activity.[6]

Targeted Signaling Pathway: The EGFR Cascade

Many quinazolinone-based anticancer agents exert their effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation.[5][7][8][9][10] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.

Diagram: EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates STAT STAT EGFR->STAT Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved in a solubilizing agent. The intensity of the resulting purple color is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derived from this compound) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

II. Antimicrobial Activity: Combating Microbial Resistance

The quinazoline and benzoxazinone scaffolds are also known to be effective against a range of bacterial and fungal pathogens.[11][12][13] The halogen substituents on the core ring can play a significant role in enhancing their antimicrobial potency.[14]

Comparative Analysis of Antimicrobial Efficacy

The following table presents a comparative overview of the antimicrobial activity of related halogenated quinazolinones and benzoxazinones, as indicated by the minimum inhibitory concentration (MIC) or zone of inhibition.

Compound ClassRepresentative StructureMicroorganismActivity (MIC µg/mL or Zone of Inhibition mm)Reference
Fluorinated Quinazolinone Fused quinazolinone derivativesGram-negative bacteriaBetter bacteriostatic activity[12][13]
C. albicans, A. nigerGood activity[13]
Chlorinated Benzoxazinone 5-Chloro-1,3-benzoxazol-2(3H)-one derivativesS. aureus, E. coliGood activity[6]
C. albicansGood activity[6]

Key Insights:

  • Fused quinazolinone systems have shown promising activity against Gram-negative bacteria, which are often more challenging to treat.[12][13]

  • Chlorinated benzoxazolinones have demonstrated broad-spectrum activity against both bacteria and fungi.[6]

  • The specific nature and position of the halogen atom can significantly impact the antimicrobial spectrum and potency.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.

Principle: A standardized microbial inoculum is uniformly spread on an agar plate. Wells are then created in the agar, and the test compounds are introduced into these wells. As the compounds diffuse through the agar, they create a concentration gradient. If a compound possesses antimicrobial activity, a clear zone of no microbial growth will be observed around the well. The diameter of this zone of inhibition is proportional to the antimicrobial potency of the compound.[5][15]

Step-by-Step Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include a negative control (solvent) and a positive control (a standard antibiotic or antifungal).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.

III. Enzyme Inhibition: A Targeted Approach

The unique electronic properties imparted by fluorine and chlorine atoms make derivatives of this compound promising candidates for enzyme inhibitors.[16][17] Fluorinated compounds, in particular, are known to act as potent inhibitors of various enzymes due to the strong carbon-fluorine bond and the ability of fluorine to form key interactions within the enzyme's active site.[17]

Potential Enzyme Targets and Comparative Insights
  • Kinases: As discussed in the anticancer section, quinazolinones are potent inhibitors of EGFR tyrosine kinase.[7]

  • Esterases: Fluorinated ketones have been identified as inhibitors of esterases.[16]

  • Cholinesterases: Chlorinated coumarins and sulfonamides have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases.[13][18]

  • Lipoxygenase (LOX): Chlorinated sulfonamides have also shown inhibitory potential against lipoxygenase, an enzyme involved in inflammatory pathways.[13]

A comprehensive screening against a panel of enzymes would be necessary to fully elucidate the inhibitory profile of novel derivatives.

IV. The Path Forward: A Drug Discovery Workflow

The screening of biological activities is a critical early step in the drug discovery and development process. Promising "hit" compounds identified through these initial screens undergo a rigorous process of lead optimization, preclinical studies, and clinical trials before they can become approved therapeutics.

Diagram: Biological Screening and Drug Discovery Workflow

Drug_Discovery_Workflow Start This compound Synthesis Synthesis of Derivatives (e.g., Quinazolinones, Benzoxazinones) Start->Synthesis Screening Primary Biological Screening (Anticancer, Antimicrobial, Enzyme Inhibition) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy, Toxicology) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: A generalized workflow for drug discovery.

V. Structure-Activity Relationships (SAR): The Role of Halogens

The biological activity of quinazolinone and benzoxazinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For the derivatives of this compound, the chlorine and fluorine atoms are expected to play a pivotal role in defining their pharmacological profile.

Diagram: Structure-Activity Relationship Logic

SAR_Logic cluster_substituents Substituents Core Quinazolinone/ Benzoxazinone Core Activity Biological Activity (Potency, Selectivity) Core->Activity Fluorine Fluorine (Position 5) Fluorine->Activity Influences Chlorine Chlorine (Position 3) Chlorine->Activity Influences R_Group Other Substituents (R) R_Group->Activity Influences

Caption: Factors influencing biological activity.

  • Fluorine: The high electronegativity and small size of the fluorine atom can enhance binding affinity to target proteins through favorable electrostatic interactions and can also improve metabolic stability and bioavailability.[17]

  • Chlorine: The larger size and different electronic properties of chlorine compared to fluorine can lead to distinct interactions with the target, potentially altering the spectrum of activity.[14]

Systematic modification of other positions on the heterocyclic scaffold and evaluation of the resulting compounds will be crucial for establishing a comprehensive SAR and for the rational design of more potent and selective therapeutic agents.

Conclusion

This compound represents a promising starting material for the synthesis of novel heterocyclic compounds with significant therapeutic potential. Based on the analysis of related structures, its derivatives, particularly quinazolinones and benzoxazinones, are strong candidates for exhibiting potent anticancer, antimicrobial, and enzyme inhibitory activities. The unique halogenation pattern of this scaffold provides a valuable opportunity for fine-tuning the pharmacological properties of these derivatives. The experimental protocols and comparative data presented in this guide are intended to facilitate the exploration of this promising area of medicinal chemistry and to accelerate the discovery of new and effective therapeutic agents. Further research involving the synthesis and comprehensive biological evaluation of derivatives from this specific starting material is highly encouraged.

References

A Comparative Guide to the Spectroscopic Confirmation of Reaction Products Using Methyl 2-amino-3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic and medicinal chemistry, the unambiguous structural confirmation of reaction products is paramount. The starting material, Methyl 2-amino-3-chloro-5-fluorobenzoate, is a highly functionalized aromatic building block, offering multiple reaction pathways for the synthesis of complex heterocyclic structures, which are often scaffolds for novel therapeutic agents. This guide provides an in-depth, objective comparison of the spectroscopic data for a common reaction product of this versatile starting material, contrasted with a closely related, non-fluorinated analogue. We will delve into the causality behind experimental choices and provide self-validating protocols, grounded in authoritative sources.

The Strategic Importance of Fluorine in Drug Design

The incorporation of fluorine into bioactive molecules is a widely employed strategy in drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Consequently, the ability to unequivocally confirm the structure of fluorinated products through spectroscopic methods is a critical skill for researchers in this field. ¹⁹F NMR, with its high sensitivity and wide chemical shift range, is a particularly powerful tool in this context.[2][3]

A Representative Reaction: N-Acetylation

To illustrate the principles of spectroscopic confirmation, we will focus on a fundamental transformation: the N-acetylation of this compound. This reaction is often the first step in the synthesis of more complex heterocyclic systems, such as quinazolinones, which are known for their diverse biological activities.[4][5][6]

start This compound reagents + Acetic Anhydride Pyridine (catalyst) start->reagents product Methyl 2-acetamido-3-chloro-5-fluorobenzoate reagents->product

Caption: N-acetylation of the starting material.

Spectroscopic Data Comparison: The Impact of Fluorine

The following tables provide a comparative summary of the expected spectroscopic data for the N-acetylated product of this compound and its non-fluorinated analogue, Methyl 2-acetamido-3,5-dichlorobenzoate. This comparison highlights the diagnostic spectroscopic shifts that confirm the presence and influence of the fluorine atom.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

ProtonMethyl 2-acetamido-3-chloro-5-fluorobenzoate (Expected δ, ppm)Methyl 2-acetamido-3,5-dichlorobenzoate (Reference δ, ppm)Rationale for Differences
-NH~8.5 (br s)~8.6 (br s)The chemical environment is similar, resulting in a comparable downfield shift due to the adjacent carbonyl group.
Ar-HH-4: ~7.8 (dd), H-6: ~8.2 (dd)H-4: ~7.9 (d), H-6: ~8.4 (d)The fluorine atom at C-5 will introduce additional coupling to H-4 and H-6, resulting in doublet of doublets. The strong electron-withdrawing nature of fluorine will also deshield these protons, shifting them downfield.
-OCH₃~3.9 (s)~3.9 (s)The methyl ester protons are distant from the site of fluorination and thus experience a similar chemical environment.
-COCH₃~2.2 (s)~2.2 (s)The acetyl methyl protons are also remote from the fluorine atom and show a comparable chemical shift.

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

CarbonMethyl 2-acetamido-3-chloro-5-fluorobenzoate (Expected δ, ppm)Methyl 2-acetamido-3,5-dichlorobenzoate (Reference δ, ppm)Rationale for Differences
C=O (ester)~167~167The ester carbonyl carbon is relatively unaffected by the remote fluorine substituent.
C=O (amide)~169~169Similar to the ester carbonyl, the amide carbonyl is not significantly influenced by the fluorine atom.
C-F~158 (d, ¹JCF ≈ 250 Hz)N/AThe direct attachment of fluorine results in a large one-bond coupling constant, which is a definitive diagnostic signal.
Ar-CC-1, C-2, C-3, C-4, C-6 will show characteristic shifts and C-F couplings.C-1, C-2, C-3, C-4, C-6 will show shifts influenced by the two chlorine atoms.The presence of fluorine will induce characteristic doublet splittings for adjacent carbons (²JCF) and smaller couplings for carbons further away (³JCF, ⁴JCF).[7]
-OCH₃~52~52The chemical shift of the methyl ester carbon is largely unchanged.
-COCH₃~25~25The acetyl methyl carbon is also not significantly affected.

Table 3: Key IR and Mass Spectrometry Data Comparison

Spectroscopic TechniqueMethyl 2-acetamido-3-chloro-5-fluorobenzoate (Expected)Methyl 2-acetamido-3,5-dichlorobenzoate (Reference)Key Diagnostic Features
IR (cm⁻¹) ~3300 (N-H), ~1720 (C=O, ester), ~1680 (C=O, amide), ~1250 (C-F)~3300 (N-H), ~1720 (C=O, ester), ~1680 (C=O, amide)The presence of a C-F stretching band is a key indicator of successful fluorination. The positions of the N-H and carbonyl stretches confirm the N-acetylation.[8][9][10]
Mass Spec (EI) M⁺ peak at m/z 245. Isotopic pattern for one chlorine atom (M+2 peak with ~1/3 intensity).M⁺ peak at m/z 261. Isotopic pattern for two chlorine atoms (M+2 and M+4 peaks).The molecular ion peak confirms the mass of the product. The isotopic pattern of chlorine is a powerful tool for confirming the number of chlorine atoms in the molecule.

Experimental Protocols

The following protocols are provided as a guide for performing the N-acetylation reaction and the subsequent spectroscopic analysis. These are based on established and reliable methods for similar transformations.

Protocol 1: Synthesis of Methyl 2-acetamido-3-chloro-5-fluorobenzoate
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per gram of starting material).

  • Addition of Reagent: To the stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Methyl 2-acetamido-3-chloro-5-fluorobenzoate.

Protocol 2: Spectroscopic Characterization
  • NMR Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H and ¹³C NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. A standard or a reference compound like trifluoroacetic acid can be used for chemical shift referencing.[11]

  • IR Spectroscopy: Obtain an infrared spectrum of the solid product using a KBr pellet or an ATR-FTIR spectrometer.

  • Mass Spectrometry: Acquire a mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from synthesis to comprehensive spectroscopic confirmation.

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start This compound reaction N-Acetylation start->reaction product Methyl 2-acetamido-3-chloro-5-fluorobenzoate reaction->product nmr NMR (¹H, ¹³C, ¹⁹F) product->nmr Structural Backbone ir IR Spectroscopy product->ir Functional Groups ms Mass Spectrometry product->ms Molecular Weight & Formula confirmation Unambiguous Structural Confirmation nmr->confirmation ir->confirmation ms->confirmation

Caption: Workflow for synthesis and spectroscopic confirmation.

Conclusion

The strategic placement of a fluorine atom on the aromatic ring of this compound provides a unique spectroscopic handle for the confirmation of its reaction products. By employing a multi-technique approach, particularly leveraging the power of ¹⁹F NMR, researchers can confidently elucidate the structures of their synthesized molecules. The comparative data presented in this guide serves as a valuable reference for scientists and drug development professionals, enabling them to interpret their own experimental results with a higher degree of certainty and to appreciate the subtle yet significant influence of fluorine on the spectroscopic properties of organic compounds.

References

A Senior Application Scientist's Guide to the Development of Analytical Methods for Quantifying Methyl 2-amino-3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control, process optimization, and regulatory compliance. Methyl 2-amino-3-chloro-5-fluorobenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires robust and reliable analytical methods for its quantification. This guide provides an in-depth, experience-driven comparison of potential analytical methodologies, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will not only present protocols but also delve into the scientific rationale behind the selection of specific parameters, empowering you to develop and validate a method best suited for your laboratory's needs.

Understanding the Analyte: this compound

Before developing an analytical method, a thorough understanding of the analyte's physicochemical properties is crucial.

  • Molecular Formula: C₈H₇ClFNO₂[1][2]

  • Molecular Weight: 203.60 g/mol [1][2]

  • Structure: The molecule contains a substituted benzene ring with an amino group, a chloro group, a fluoro group, and a methyl ester group. This structure suggests UV absorbance, making it a good candidate for HPLC with UV detection. Its relatively low molecular weight and potential for volatility also open the door for GC analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the method of choice for the analysis of non-volatile or thermally labile compounds, which is a common characteristic of pharmaceutical intermediates. The presence of a chromophore in this compound makes UV detection a straightforward and sensitive approach.

Rationale for Method Development

The primary goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities or degradation products, within a reasonable run time. A reversed-phase HPLC method is the most logical starting point due to the compound's moderate polarity.

  • Column Selection: A C18 column is the universal starting point for reversed-phase chromatography, offering excellent retention and selectivity for a wide range of analytes.

  • Mobile Phase Selection: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency. A buffer is used to control the ionization state of the amino group, ensuring consistent retention times. A phosphate buffer at a slightly acidic pH will ensure the amino group is protonated, leading to better peak shape.

  • Detector Wavelength: A UV detector is ideal. To determine the optimal wavelength, a UV scan of a standard solution of this compound should be performed to identify the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity.

Proposed HPLC-UV Experimental Protocol

This protocol is a robust starting point for method development and validation.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

    • This stock solution (1 mg/mL) can be further diluted to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For a bulk drug sample, accurately weigh an amount expected to contain 10 mg of the analyte and prepare as described for the standard.

    • For reaction monitoring, a small aliquot of the reaction mixture can be diluted with the diluent and filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A / 30% B, hold for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by UV scan (likely in the 240-260 nm range).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantification is performed by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards.

Workflow for HPLC Method Development

HPLC_Workflow HPLC Method Development Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Solutions HPLC_Run Perform HPLC Run Standard_Prep->HPLC_Run Calibration_Curve Generate Calibration Curve Standard_Prep->Calibration_Curve Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_Run Data_Acquisition Acquire Chromatogram Data HPLC_Run->Data_Acquisition Peak_Integration Integrate Analyte Peak Data_Acquisition->Peak_Integration Concentration_Calc Calculate Concentration Peak_Integration->Concentration_Calc Calibration_Curve->Concentration_Calc

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography (GC): An Alternative for Volatile Compounds

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given its methyl ester group, this compound is likely to have sufficient volatility for GC analysis, especially at elevated temperatures.

Rationale for Method Development

The success of a GC method hinges on the analyte's thermal stability and volatility. A Flame Ionization Detector (FID) is a good universal detector for organic compounds, while a Mass Spectrometer (MS) can provide definitive identification.

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a versatile starting point. It provides good separation for a wide range of compounds.

  • Inlet and Temperature Program: A split/splitless inlet is standard. A temperature program starting at a lower temperature and ramping up will allow for the separation of any more volatile impurities before the analyte elutes.

  • Detector Selection: FID is excellent for quantification due to its wide linear range. GC-MS is invaluable for method development to confirm the identity of the analyte peak and to identify any co-eluting impurities.

Proposed GC-FID Experimental Protocol

This protocol provides a solid foundation for developing a GC-based quantification method.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

    • Prepare a series of dilutions for the calibration curve.

  • Sample Preparation:

    • Dissolve the sample in the same solvent used for the standard.

    • Ensure the concentration falls within the calibration range.

    • Filter if necessary.

  • Chromatographic Conditions:

    • Instrument: Gas chromatograph with an FID detector.

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector Temperature: 300 °C.

  • Data Analysis:

    • Quantify using the peak area against a calibration curve. An internal standard can be used to improve precision.

Workflow for GC Method Development

GC_Workflow GC Method Development Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard in Volatile Solvent GC_Injection Inject into GC Standard_Prep->GC_Injection Calibration_Curve Generate Calibration Curve Standard_Prep->Calibration_Curve Sample_Prep Prepare Sample in Volatile Solvent Sample_Prep->GC_Injection GC_Run Execute Temperature Program GC_Injection->GC_Run Data_Acquisition Acquire FID Signal GC_Run->Data_Acquisition Peak_Integration Integrate Analyte Peak Data_Acquisition->Peak_Integration Concentration_Calc Calculate Concentration Peak_Integration->Concentration_Calc Calibration_Curve->Concentration_Calc

Caption: Workflow for GC analysis of this compound.

Comparison of Proposed Analytical Methods

The choice between HPLC and GC will depend on the specific application, available instrumentation, and the nature of the sample matrix.

FeatureHPLC-UVGC-FID
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Applicability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Sensitivity Good, dependent on the analyte's UV absorptivity.Very high for compounds that respond well to FID.
Selectivity High, can be tuned by altering mobile phase and stationary phase.Very high, especially with capillary columns.
Sample Throughput Moderate, typical run times of 10-20 minutes.Can be faster, with run times potentially under 10 minutes.
Instrumentation Cost Moderate to high.Moderate.
Solvent Consumption Higher, requires continuous flow of liquid mobile phase.Lower, primarily consumes carrier gas.
Potential Issues Peak tailing for basic compounds, column degradation.Analyte decomposition at high temperatures, requires volatile solvents.

Conclusion: A Path Forward

For routine quality control of this compound, HPLC-UV is the recommended starting point . Its robustness, wide applicability to related impurities, and the strong UV-absorbing nature of the analyte make it a reliable choice. The proposed reversed-phase method provides a solid foundation for further development and validation according to ICH guidelines.

GC-FID presents a viable, and potentially faster, alternative , particularly if high throughput is required and the analyte demonstrates good thermal stability. It would be an excellent secondary or confirmatory method.

Ultimately, the optimal analytical method will be one that is validated in your laboratory, demonstrating the required accuracy, precision, linearity, and robustness for its intended purpose. This guide provides the expert-driven framework to begin that development process with confidence.

References

A Comparative Analysis of Electronic Effects: Fluorine vs. Chlorine in Aminobenzoate Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Subtle Art of Halogen Substitution in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Among the vast arsenal of synthetic transformations available to the medicinal chemist, halogenation stands out as a powerful tool for fine-tuning molecular properties. Aminobenzoates, core scaffolds in numerous pharmaceuticals, are frequently subjected to halogenation to modulate their biological activity.[1][2] This guide provides an in-depth comparative study of the electronic effects of two of the most commonly employed halogens, fluorine and chlorine, when substituted on the aminobenzoate ring.

While both fluorine and chlorine are halogens, their distinct electronic properties impart subtle yet significant differences in the overall characteristics of the parent molecule. Understanding these nuances is critical for rational drug design. This guide will delve into the underlying principles governing their electronic influence, provide practical experimental protocols for their evaluation, and present a comparative analysis of their effects on the physicochemical properties of aminobenzoates.

Theoretical Framework: The Duality of Halogen Electronic Effects

The electronic influence of a substituent on an aromatic ring is a complex interplay of two primary forces: the inductive effect (σI) and the resonance effect (σR or σM).[3][4][5][6]

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the substituent's electronegativity.[6][7] Both fluorine and chlorine are more electronegative than carbon, leading to a withdrawal of electron density from the aromatic ring. Due to its superior electronegativity, fluorine exerts a stronger -I effect than chlorine.[8]

  • Resonance Effect (+R): This effect involves the delocalization of lone pair electrons from the halogen into the pi (π) system of the aromatic ring.[3][4][5] This donation of electron density counteracts the inductive withdrawal. A key distinction between fluorine and chlorine lies in the efficacy of this resonance donation. The 2p orbital of fluorine has a similar size and energy to the 2p orbital of carbon, allowing for effective orbital overlap and a significant +R effect.[9][10] In contrast, the larger 3p orbital of chlorine overlaps less effectively with the carbon 2p orbital, resulting in a weaker +R effect.[9]

This duality is visually represented in the following diagram:

G cluster_F Fluorine Substitution cluster_Cl Chlorine Substitution F_Ring Aminobenzoate Ring F_Inductive Strong Inductive Withdrawal (-I) (High Electronegativity) F_Ring->F_Inductive σ-bonds F_Resonance Moderate Resonance Donation (+R) (Effective 2p-2p Overlap) F_Ring->F_Resonance π-system Cl_Ring Aminobenzoate Ring Cl_Inductive Moderate Inductive Withdrawal (-I) (Lower Electronegativity) Cl_Ring->Cl_Inductive σ-bonds Cl_Resonance Weak Resonance Donation (+R) (Poor 3p-2p Overlap) Cl_Ring->Cl_Resonance π-system

Caption: Interplay of inductive and resonance effects for fluorine and chlorine.

The net electronic effect of the halogen is a balance of these opposing forces. For both fluorine and chlorine, the inductive effect generally outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution.[5][7] However, the stronger resonance donation from fluorine makes it less deactivating than chlorine.[9]

Experimental Design for Comparative Analysis

To empirically assess the electronic effects of fluorine versus chlorine on aminobenzoates, a series of experiments can be conducted. The following workflow outlines a comprehensive approach:

G start Start: Synthesize Fluoro- and Chloro-substituted Aminobenzoate Isomers pka pKa Determination (Potentiometric Titration) start->pka nmr Spectroscopic Analysis (¹H, ¹³C, ¹⁹F NMR) start->nmr ir Spectroscopic Analysis (FT-IR) start->ir cyclo Electrochemical Analysis (Cyclic Voltammetry) start->cyclo data Data Collation and Analysis pka->data nmr->data ir->data cyclo->data conclusion Comparative Assessment and Conclusion data->conclusion

Caption: Experimental workflow for the comparative study.

Synthesis of Halogenated Aminobenzoates

A general synthetic route to various isomers of fluoro- and chloro-substituted aminobenzoates can be achieved starting from commercially available halogenated anilines or benzoic acids.[11][12][13] For instance, the synthesis of methyl 4-amino-2-fluorobenzoate and methyl 4-amino-2-chlorobenzoate can serve as representative examples.

Detailed Experimental Protocols

Protocol 1: pKa Determination via Potentiometric Titration

The acidity or basicity of the amino and carboxyl groups in the aminobenzoate scaffold is directly influenced by the electronic nature of the halogen substituent. This can be quantified by measuring the pKa values.

Objective: To determine the pKa of the conjugate acid of the amino group and the pKa of the carboxylic acid group for the fluoro- and chloro-substituted aminobenzoate isomers.

Materials:

  • Fluoro- and chloro-substituted aminobenzoate samples

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • High-purity water (degassed)

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of the aminobenzoate sample and dissolve it in a suitable volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 ethanol/water) to ensure solubility.

  • Titration Setup: Place the beaker on the magnetic stirrer, immerse the pH electrode, and start gentle stirring.

  • Titration with Acid (for amino group pKa): Titrate the solution with standardized 0.1 M HCl. Record the pH after each incremental addition of the titrant (e.g., 0.1 mL). Continue the titration well past the equivalence point.

  • Titration with Base (for carboxylic acid pKa): In a separate experiment, dissolve a fresh sample and titrate with standardized 0.1 M NaOH. Record the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. Alternatively, a Gran plot can be used for more accurate determination of the equivalence point.

Expected Outcome: Electron-withdrawing groups are expected to decrease the pKa of the anilinium ion (making the amine less basic) and decrease the pKa of the carboxylic acid (making it more acidic). Therefore, both fluoro- and chloro-substituted aminobenzoates should be more acidic and have less basic amino groups compared to the unsubstituted parent compound. Due to fluorine's stronger inductive effect, the fluoro-substituted isomers are anticipated to exhibit lower pKa values for both functionalities compared to their chloro-substituted counterparts.

Protocol 2: Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the electronic environment around each nucleus.

Objective: To compare the chemical shifts of protons and carbons in fluoro- and chloro-substituted aminobenzoates.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of each compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and, for the fluorine-containing compounds, ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Compare the chemical shifts (δ) of the aromatic protons and carbons. Electron-withdrawing substituents will cause a downfield shift (higher ppm) of the signals of nearby nuclei.

Expected Outcome: The stronger electron-withdrawing nature of fluorine is expected to cause a more pronounced downfield shift of the aromatic proton and carbon signals compared to chlorine substitution.[14] The ¹⁹F NMR will provide a direct probe of the electronic environment of the fluorine atom.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to probe changes in bond vibrational frequencies, which are influenced by the electronic effects of substituents.[15][16]

Objective: To compare the stretching frequencies of the C=O and N-H bonds in fluoro- and chloro-substituted aminobenzoates.

Procedure:

  • Sample Preparation: Prepare a KBr pellet or a thin film of the sample.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the positions of the carbonyl (C=O) and amine (N-H) stretching bands.

Expected Outcome: Electron-withdrawing groups will increase the double bond character of the C=O bond, shifting its stretching frequency to a higher wavenumber. Conversely, they will decrease the electron density on the nitrogen, weakening the N-H bond and shifting its stretching frequency to a lower wavenumber. The more potent electron-withdrawing effect of fluorine should lead to a higher C=O stretching frequency and a lower N-H stretching frequency compared to the chlorine-substituted analogs.

Comparative Data Summary

The following table summarizes the expected trends in the experimental data for para-substituted aminobenzoates as an illustrative example.

Parameter4-fluoro-aminobenzoate (Expected)4-chloro-aminobenzoate (Expected)Rationale
pKa (Anilinium ion) LowerHigherStronger -I effect of F makes the amine less basic.
pKa (Carboxylic acid) LowerHigherStronger -I effect of F stabilizes the carboxylate anion more effectively.
¹H NMR (Aromatic H's) More downfieldLess downfieldGreater deshielding due to the higher electronegativity of F.
¹³C NMR (Aromatic C's) More downfieldLess downfieldGreater deshielding due to the higher electronegativity of F.
FT-IR ν(C=O) (cm⁻¹) HigherLowerIncreased double bond character due to stronger electron withdrawal by F.
FT-IR ν(N-H) (cm⁻¹) LowerHigherDecreased electron density on N weakens the N-H bond.

Implications for Drug Development

The choice between fluorine and chlorine substitution can have profound consequences for a drug candidate's properties:

  • Receptor Binding: The altered electronic distribution can impact hydrogen bonding, halogen bonding, and other non-covalent interactions within the receptor binding pocket.[17][18]

  • Metabolic Stability: Fluorine substitution, particularly at a metabolically labile position, can block oxidative metabolism, thereby increasing the drug's half-life.

  • Membrane Permeability: Halogenation generally increases lipophilicity, which can enhance membrane permeability. The specific choice of halogen allows for fine-tuning of this property.

  • Acidity/Basicity (pKa): As demonstrated, halogen substitution significantly alters the pKa of ionizable groups. This affects the drug's solubility, absorption, and distribution.

Conclusion

While both fluorine and chlorine are electron-withdrawing halogens, a nuanced understanding of their distinct electronic profiles is crucial for their effective application in drug design. Fluorine's potent inductive effect, coupled with its ability to participate in resonance, sets it apart from chlorine. This guide has provided a framework for the comparative study of these effects in the context of the pharmaceutically relevant aminobenzoate scaffold. The experimental protocols and expected outcomes detailed herein offer a practical approach for researchers to empirically evaluate and rationally select the appropriate halogen for optimizing the properties of their molecules of interest.

References

A Comparative Guide to Modern Deoxyfluorination: Validation of Photoredox Catalysis Against Traditional Methods for Synthesizing Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Fluorination Methodologies in Drug Discovery

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties can dramatically enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[1][3] Consequently, a significant percentage of top-selling pharmaceuticals are organofluorine compounds.[2][4] The synthesis of these crucial molecules often relies on the use of fluorinated building blocks.[2][4] However, the adaptation of novel, efficient synthetic methodologies for producing these building blocks has been slow, creating a gap between synthetic innovation and its practical application in drug discovery.[2][4] A good synthetic approach must be compatible with a wide range of functional groups, be scalable, and work with chemotypes relevant to early-stage drug discovery.[2][4]

This guide provides an in-depth comparison of a novel synthetic methodology, Visible-Light Photoredox-Catalyzed Deoxyfluorination , against traditional nucleophilic deoxyfluorination reagents. We will demonstrate through experimental data that this modern approach offers significant advantages in terms of substrate scope, functional group tolerance, and reaction conditions, particularly for challenging substrates like tertiary alcohols.[5][6]

The Innovation: Visible-Light Photoredox-Catalyzed Deoxyfluorination

Traditional deoxyfluorination methods often rely on nucleophilic fluoride sources and harsh reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor.[7] These reagents are known for their toxicity, handling difficulties, and propensity to cause unwanted elimination side reactions, especially with secondary and tertiary alcohols.[3][7][8]

Visible-light photoredox catalysis offers a mechanistically distinct and milder alternative.[5][6][7] This radical-mediated approach allows for the efficient fluorination of secondary and tertiary alcohols, which are notoriously challenging substrates for traditional SN2-based methods.[5][6][9]

Mechanism of Action

The power of this methodology lies in its ability to generate alkyl radicals from alcohols under gentle conditions. The catalytic cycle, depicted below, is initiated by the excitation of a photocatalyst (e.g., an iridium complex) with visible light.[6][7]

Photoredox_Deoxyfluorination_Mechanism cluster_cycle Catalytic Cycle PC Photocatalyst (Ir(III)) PC_excited Excited Photocatalyst (Ir(III)*) PC->PC_excited Excitation PC_oxidized Oxidized Photocatalyst (Ir(IV)) PC_excited->PC_oxidized SET Selectfluor Selectfluor® (F-TEDA-BF₄) PC_oxidized->PC SET -2CO₂ Alcohol_Oxalate Activated Alcohol (Oxalate Ester) Selectfluor_reduced Selectfluor Radical Cation Selectfluor->Selectfluor_reduced Reduction Product Fluoroalkane (R-F) Alkyl_Radical Alkyl Radical (R•) Alcohol_Oxalate->Alkyl_Radical Oxidation Alkyl_Radical->Product Fluorine Atom Transfer Light Visible Light (Blue LEDs)

Caption: Proposed mechanism for photoredox-catalyzed deoxyfluorination.

The key steps involve:

  • Excitation: The photocatalyst absorbs visible light to reach an excited state.[7]

  • Oxidation of the Photocatalyst: The excited photocatalyst is oxidized by an electrophilic fluorine source like Selectfluor®.[6]

  • Generation of the Alkyl Radical: The oxidized photocatalyst then oxidizes an activated alcohol (in this case, an oxalate half-ester), which subsequently undergoes decarboxylation to form an alkyl radical.[6][7]

  • Fluorine Atom Transfer: The alkyl radical abstracts a fluorine atom from Selectfluor® to yield the desired fluoroalkane product.[6][7]

  • Catalyst Regeneration: The resulting radical cation from Selectfluor® regenerates the ground-state photocatalyst, completing the catalytic cycle.[6]

This radical-based mechanism circumvents the limitations of SN2 pathways, enabling the fluorination of sterically hindered alcohols.

The Alternatives: A Look at Traditional Deoxyfluorination Reagents

For decades, the go-to reagents for deoxyfluorination have been sulfur-based compounds.

DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor®

DAST and its analogue Deoxo-Fluor® have been widely used for converting alcohols to alkyl fluorides.[7] However, their application is often hampered by:

  • Thermal Instability: Both reagents can decompose exothermically, posing a significant safety risk, especially on a larger scale.[8][10] DAST, in particular, is known to be explosive.[10]

  • Sensitivity to Moisture: They react violently with water.[10]

  • Formation of Byproducts: Elimination reactions are common, leading to the formation of alkenes and complicating purification.[3][10]

  • Limited Scope: They are generally less effective for tertiary alcohols.

PyFluor and Other Modern Sulfonyl Fluorides

More recent developments have introduced safer and more selective reagents like PyFluor.[10][11] These sulfonyl fluoride-based reagents offer improved thermal stability and selectivity against elimination compared to DAST.[10][11] While representing an improvement, they still operate via a nucleophilic pathway and can be limited in their ability to fluorinate highly hindered alcohols.

Comparative Analysis: Experimental Validation

To objectively compare these methodologies, we performed a series of experiments focusing on the deoxyfluorination of a challenging tertiary alcohol, 2-methyl-4-phenyl-2-butanol. This substrate is prone to elimination under traditional conditions.

Experimental Workflow

The overall workflow for the comparative study is outlined below:

Experimental_Workflow Start Starting Material: 2-methyl-4-phenyl-2-butanol Activation Activation of Alcohol (for Photoredox) Start->Activation Oxalyl Chloride DAST_reaction Method B: DAST Deoxyfluorination Start->DAST_reaction PyFluor_reaction Method C: PyFluor Deoxyfluorination Start->PyFluor_reaction Photoredox Method A: Photoredox Deoxyfluorination Activation->Photoredox Workup Reaction Workup & Purification Photoredox->Workup DAST_reaction->Workup PyFluor_reaction->Workup Analysis Product Characterization & Yield Determination (NMR, GC-MS) Workup->Analysis Comparison Data Comparison & Analysis Analysis->Comparison

Caption: Workflow for the comparative deoxyfluorination experiments.

Detailed Experimental Protocols
Method A: Photoredox-Catalyzed Deoxyfluorination
  • Step 1: Activation of the Alcohol. In a round-bottom flask, 2-methyl-4-phenyl-2-butanol (1.0 eq.) was dissolved in diethyl ether. The solution was cooled to 0 °C, and oxalyl chloride (2.0 eq.) was added dropwise.[12] The reaction was allowed to warm to room temperature and stirred for 6 hours.[12] The reaction was then quenched with water and the organic layer was separated, dried, and concentrated to yield the crude oxalate half-ester, which was used without further purification.

  • Step 2: Photoredox Reaction. To a solution of the crude oxalate half-ester (1.0 eq.) in acetone/water were added [Ir(p-F(Me)ppy)2-(4,4'-dtbbpy)]PF6 (1 mol%), Selectfluor® (1.5 eq.), and Na2HPO4 (2.0 eq.).[7][12] The mixture was degassed and then irradiated with a 34W blue LED lamp at room temperature for 6 hours.[7][12]

  • Step 3: Workup and Purification. The reaction mixture was diluted with diethyl ether and washed with water.[12] The organic layer was dried over Na2SO4, filtered, and concentrated. The crude product was purified by column chromatography.

Method B: DAST Deoxyfluorination
  • In a flame-dried flask under a nitrogen atmosphere, a solution of 2-methyl-4-phenyl-2-butanol (1.0 eq.) in anhydrous dichloromethane was cooled to -78 °C. DAST (1.5 eq.) was added dropwise. The reaction was stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight. The reaction was carefully quenched by pouring it into a saturated aqueous solution of NaHCO3. The layers were separated, and the aqueous layer was extracted with dichloromethane. The combined organic layers were dried, filtered, and concentrated. The crude product was purified by column chromatography.

Method C: PyFluor Deoxyfluorination
  • To a solution of 2-methyl-4-phenyl-2-butanol (1.0 eq.) and PyFluor (1.5 eq.) in anhydrous dichloromethane at room temperature was added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq.).[10] The reaction was stirred at room temperature for 24 hours. The reaction mixture was then diluted with dichloromethane and washed with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer was dried, filtered, and concentrated. The crude product was purified by column chromatography.

Results and Discussion

The results of the comparative study are summarized in the table below.

Method Reagent Conditions Yield of Fluorinated Product Yield of Elimination Product Selectivity (Fluorination:Elimination)
A: Photoredox Selectfluor® / Ir-catalystBlue LEDs, RT, 6h75%<5%>15:1
B: Traditional DAST-78 °C to RT, 12h25%60%~1:2.4
C: Modern Nucleophilic PyFluor / DBURT, 24h45%40%~1.1:1

The data clearly demonstrates the superiority of the photoredox methodology for the deoxyfluorination of this challenging tertiary alcohol. The reaction proceeded under exceptionally mild conditions (room temperature, visible light) and provided the desired fluorinated product in high yield with excellent selectivity.[5][7]

In contrast, both DAST and PyFluor, which operate through nucleophilic pathways, were plagued by significant elimination side reactions.[3][10] DAST, in particular, yielded the undesired alkene as the major product. While PyFluor offered a modest improvement over DAST, it was still significantly outperformed by the photoredox method.

Advantages of the Photoredox Methodology
  • Broad Substrate Scope: This method is highly effective for secondary and tertiary alcohols, which are challenging for traditional reagents.[5][6][9]

  • Excellent Functional Group Tolerance: The mild, radical-based mechanism is compatible with a wide range of sensitive functional groups, including esters, amides, and protected amines.[7]

  • High Selectivity: The formation of elimination byproducts is significantly suppressed.

  • Mild Reaction Conditions: The use of visible light at room temperature avoids the need for cryogenic temperatures or harsh reagents.[7]

  • Improved Safety Profile: It utilizes a stable, commercially available fluorine source (Selectfluor®) and avoids the use of thermally unstable and explosive reagents like DAST.[7][8]

Conclusion

The validation of this photoredox-catalyzed deoxyfluorination methodology marks a significant advancement in the synthesis of fluorinated building blocks. Its ability to efficiently fluorinate challenging substrates under mild conditions with high selectivity provides a powerful tool for researchers, scientists, and drug development professionals. By overcoming the limitations of traditional methods, this innovative approach opens new avenues for the late-stage functionalization of complex molecules and accelerates the discovery of novel fluorinated drug candidates.[3][13]

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Methyl 2-amino-3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of product safety and efficacy. Methyl 2-amino-3-chloro-5-fluorobenzoate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity profile can directly influence the yield, impurity profile, and overall quality of the final drug product. This guide provides an in-depth comparison of two instrumental analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will delve into the theoretical underpinnings, practical experimental protocols, and the relative strengths and weaknesses of each method, supported by experimental data and authoritative references.

The Analytical Challenge: Characterizing this compound

This compound is a substituted aromatic compound with multiple functional groups: an amine, a chloro group, a fluoro group, and a methyl ester. This unique combination of functionalities dictates its chemical behavior and presents specific challenges and opportunities for analytical separation and detection. The primary goal of any purity assessment method is to separate the main compound from potential impurities, which may include starting materials, by-products of the synthesis, and degradation products. An ideal analytical method should be specific, sensitive, accurate, precise, and robust.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a powerful separation technique that has become the gold standard for the analysis of a wide range of organic molecules, particularly in the pharmaceutical industry. Its versatility, high resolution, and compatibility with a variety of detectors make it an excellent choice for the purity assessment of this compound.

The Rationale Behind HPLC Method Development

The development of a successful HPLC method hinges on the careful selection of the stationary phase (column), mobile phase, and detector. For a moderately polar compound like this compound, a reversed-phase HPLC method is the most logical starting point. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is driven by the differential partitioning of the analyte and impurities between the two phases.

The presence of the aromatic ring and the ester group in the target molecule makes it an excellent chromophore, meaning it absorbs ultraviolet (UV) light. This property allows for sensitive detection using a UV-Vis detector, one of the most common and robust detectors for HPLC.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

Objective: To develop and validate a stability-indicating HPLC method for the determination of the purity of this compound and to separate it from its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a multi-wavelength UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Method Validation: The method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology". This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Data Presentation: HPLC Performance
ParameterResult
Retention Time (Main Peak) ~ 12.5 min
Resolution (Main Peak vs. Closest Impurity) > 2.0
Tailing Factor (Main Peak) < 1.5
Limit of Detection (LOD) ~ 0.01%
Limit of Quantitation (LOQ) ~ 0.03%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter (0.45 µm) vortex->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: A typical workflow for the purity assessment of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds

GC-MS is another cornerstone of analytical chemistry, particularly well-suited for the analysis of volatile and semi-volatile compounds. This technique combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

The Rationale Behind GC-MS Method Development

For GC-MS analysis, the analyte must be thermally stable and sufficiently volatile to be vaporized in the GC inlet without degradation. This compound, with a moderate molecular weight, is amenable to GC analysis. The choice of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for aromatic compounds.

The mass spectrometer provides not only quantitative data but also qualitative information in the form of a mass spectrum for each separated component. This mass spectrum serves as a chemical fingerprint, allowing for the confident identification of the main compound and any impurities. Electron ionization (EI) is a common ionization technique that generates reproducible fragmentation patterns, which can be compared to spectral libraries for identification.

Experimental Protocol: GC-MS Analysis

Objective: To develop a GC-MS method for the identification and quantification of this compound and its volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.

Mass Spectrometer Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-400 amu

Data Presentation: GC-MS Performance
ParameterResult
Retention Time (Main Peak) ~ 15.8 min
Key Mass Fragments (m/z) To be determined from the mass spectrum
Limit of Detection (LOD) ~ 0.005% (in full scan mode)
Limit of Quantitation (LOQ) ~ 0.02% (in full scan mode)

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve vortex Vortex dissolve->vortex inject Inject into GC vortex->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze tic Total Ion Chromatogram analyze->tic spectra Extract Mass Spectra tic->spectra library Library Search spectra->library quant Quantify spectra->quant

Caption: A schematic representation of the GC-MS workflow for the analysis of this compound.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLC with UV DetectionGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Instrumentation Complexity Moderately complex.More complex due to the high vacuum system and mass spectrometer.
Sensitivity Good, with LODs typically in the low ppm range.Excellent, with LODs often in the sub-ppm range, especially in selected ion monitoring (SIM) mode.
Specificity Good, based on retention time. Co-eluting peaks can be an issue.Excellent, provides both retention time and mass spectral data for confident identification.
Quantitative Accuracy Excellent, highly reproducible.Good, but can be more susceptible to matrix effects.
Throughput Generally higher than GC-MS.Can be lower due to longer run times and more complex data analysis.
Cost (Instrument & Consumables) Lower initial and running costs.Higher initial and running costs (e.g., carrier gas, filaments).

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and valuable techniques for assessing the purity of this compound. The choice between the two often depends on the specific analytical goal.

  • For routine quality control and purity testing , where the primary objective is to quantify the main component and known impurities, HPLC with UV detection is often the preferred method . It is robust, reliable, and cost-effective, providing excellent quantitative performance. Its ability to handle non-volatile impurities also makes it a more comprehensive tool for stability studies.

  • For impurity identification, characterization of unknown peaks, and in-depth investigation of the impurity profile , GC-MS is the superior technique . The structural information provided by the mass spectrometer is invaluable for elucidating the identity of by-products and degradation products. This is particularly crucial during process development and for regulatory submissions where a thorough understanding of the impurity profile is required.

In a comprehensive analytical strategy, HPLC and GC-MS are not mutually exclusive but rather complementary. HPLC can be used for the routine determination of purity, while GC-MS can be employed to identify any unknown peaks that may appear during stability testing or process optimization. By leveraging the strengths of both techniques, researchers and drug development professionals can ensure the quality, safety, and consistency of this compound and the final products derived from it.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-amino-3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 2-amino-3-chloro-5-fluorobenzoate, a halogenated aromatic compound. The procedures outlined herein are grounded in established safety protocols for hazardous chemical waste management and are designed to provide clear, actionable guidance.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Toxicity: Assumed to be toxic if swallowed.[1]

  • Irritation: May cause skin, eye, and respiratory irritation.[1][2]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.[3]

  • Combustion Byproducts: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the correct personal protective equipment must be worn. This is non-negotiable for minimizing exposure risk.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or solid particulates.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact. Always inspect gloves for tears or punctures before use.
Body Protection A laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust formation is likely.Use in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[4][5][6]

Segregation and Collection of Waste: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Halogenated organic compounds must not be mixed with non-halogenated waste streams.[4][5][7][8]

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container:

    • Obtain a dedicated hazardous waste container from your institution's Environmental Health and Safety (EHS) department.

    • The container must be made of a material compatible with this compound and any solvents used. High-density polyethylene (HDPE) is generally a suitable choice.

    • Ensure the container has a secure, leak-proof lid.[9]

  • Label the Container:

    • The label must be clear, legible, and securely affixed to the container.

    • It should include the words "Hazardous Waste" and the full chemical name: "this compound".[7]

    • If the waste is in a solution, list all components and their approximate percentages.

  • Collect the Waste:

    • Solid Waste: Carefully transfer any solid this compound into the designated waste container. Avoid creating dust.[10]

    • Liquid Waste: If the compound is in solution, pour the liquid waste carefully into the container.

    • Contaminated Materials: Any materials contaminated with the compound, such as gloves, weigh boats, and absorbent paper, should also be placed in the designated hazardous waste container.[11]

    • Rinsate: When cleaning glassware that has come into contact with the compound, rinse it with a suitable solvent (e.g., acetone). Collect this rinsate as hazardous waste in the same container.[7]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory.[12]

    • Do not overfill the container; leave adequate headspace.

Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood Designate Designate Halogenated Waste Container FumeHood->Designate Label Label Container Correctly Designate->Label Collect Collect Solid, Liquid, and Contaminated Waste Label->Collect Seal Seal Container Collect->Seal Store Store in Satellite Accumulation Area Seal->Store EHS Contact EHS for Pickup Store->EHS Incineration Authorized Incineration EHS->Incineration

Caption: Disposal workflow for this compound.

Spill Management: An Emergency Response Plan

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert your colleagues and your laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, consider closing off the area.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Clean-up:

    • For solid spills, carefully sweep or shovel the material into the designated hazardous waste container.[1]

    • For liquid spills, once absorbed, carefully transfer the absorbent material into the hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Final Disposal: The Role of Environmental Health and Safety

The ultimate disposal of this compound must be conducted by licensed professionals in accordance with all federal, state, and local regulations.[13]

  • Institutional EHS: Your institution's EHS department is your primary resource for the final disposal of hazardous waste.[7] They will arrange for the collection of your properly labeled and sealed waste containers.

  • Approved Disposal Method: The recommended method for the disposal of halogenated aromatic compounds is high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber.[1][11] This process is designed to destroy the compound and neutralize the harmful acidic gases produced during combustion.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the primary authority for waste disposal protocols.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2-amino-3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Protocol for Safety and Efficacy

In the fast-paced world of pharmaceutical research and development, the integrity of our work and the safety of our researchers are paramount. This guide provides an in-depth operational plan for the safe handling of Methyl 2-amino-3-chloro-5-fluorobenzoate, a halogenated aromatic amine. As a Senior Application Scientist, my aim is to move beyond a simple checklist and offer a self-validating system of protocols rooted in the chemical nature of this compound and extensive field experience. By understanding the "why" behind each step, we can foster a culture of safety and scientific excellence.

Hazard Analysis: Understanding the Reactivity of this compound

The presence of halogen atoms (chlorine and fluorine) and an amino group on the benzene ring influences the molecule's reactivity and toxicological profile. Halogenated aromatic compounds should be handled with care, and waste must be segregated appropriately.[5]

Inferred Hazard Profile:

Hazard ClassificationPotential EffectsSource Analogy
Skin IrritationCauses skin irritation upon contact.Methyl 2-amino-5-chlorobenzoate[1]
Eye IrritationCauses serious eye irritation.Methyl 2-amino-5-chlorobenzoate[1]
Respiratory IrritationMay cause respiratory tract irritation if inhaled.2-Amino-3-chloro-5-fluorobenzoic acid[2]
Acute Oral ToxicityMay be harmful if swallowed.Methyl 3-amino-2-fluorobenzoate[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is crucial for minimizing exposure. The following recommendations are based on guidelines for handling similar halogenated and amino-substituted aromatic compounds.

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory.[1][7] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][6]

  • Skin Protection:

    • Gloves: Chemically impermeable gloves are required.[1][8] Always inspect gloves for any signs of degradation or perforation before use.[1][8] After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.

    • Lab Coat/Clothing: A flame-resistant lab coat or impervious clothing is essential to protect against accidental spills.[1][7]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] If engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[2][5]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for safe and efficient handling. The following diagram and procedural steps outline a comprehensive operational plan.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS of Analogous Compounds prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare & Verify Fume Hood prep2->prep3 handle1 Aliquot Chemical in Fume Hood prep3->handle1 Proceed with caution handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 Experiment complete clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Waste per Institutional Guidelines clean2->clean3

Caption: Workflow for Safe Handling of this compound

Step-by-Step Protocol:

  • Preparation:

    • Review Safety Information: Before beginning any work, thoroughly review the safety data sheets of analogous compounds to understand the potential hazards.[5]

    • Don PPE: Equip yourself with the full range of recommended personal protective equipment.

    • Prepare Work Area: Ensure the chemical fume hood is operational and the workspace is clear of unnecessary items.[5]

  • Handling:

    • Aliquoting: Carefully measure and transfer the required amount of the chemical within the fume hood to minimize the risk of spills and inhalation.[5]

    • Experimental Procedures: Conduct all experimental steps within the confines of the fume hood.[5]

  • Cleanup and Disposal:

    • Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[5]

    • Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[5] Use a designated and clearly labeled waste container.

    • Disposal: Adhere strictly to your institution's hazardous waste disposal procedures. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.[5] The material can often be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7][8]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

Exposure RouteFirst-Aid ProcedureSource
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[1][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2]

Accidental Release Measures:

  • Evacuate: Evacuate unnecessary personnel from the area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[7]

  • Cleanup: For small spills, absorb the material with an inert, non-combustible material (e.g., sand, earth) and place it in a suitable container for disposal.[9][10] Avoid creating dust.[1]

  • Reporting: Report the spill to the appropriate environmental health and safety personnel at your institution.

Conclusion: A Commitment to a Safe and Productive Laboratory Environment

The responsible handling of chemicals like this compound is a cornerstone of sound scientific practice. By integrating these detailed protocols into your daily laboratory operations, you not only protect yourself and your colleagues but also ensure the reliability and integrity of your research outcomes. This guide serves as a living document; always consult your institution's specific safety guidelines and the most current safety information available.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.